molecular formula C9H10O4 B1268873 Methyl 2-(4-hydroxyphenoxy)acetate CAS No. 70067-75-3

Methyl 2-(4-hydroxyphenoxy)acetate

Cat. No.: B1268873
CAS No.: 70067-75-3
M. Wt: 182.17 g/mol
InChI Key: OITXOTZGDJLEBU-UHFFFAOYSA-N
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Description

Methyl 2-(4-hydroxyphenoxy)acetate is a useful research compound. Its molecular formula is C9H10O4 and its molecular weight is 182.17 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 2-(4-hydroxyphenoxy)acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 2-(4-hydroxyphenoxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(4-hydroxyphenoxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-hydroxyphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-12-9(11)6-13-8-4-2-7(10)3-5-8/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITXOTZGDJLEBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345220
Record name methyl 2-(4-hydroxyphenoxy)acetate
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Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70067-75-3
Record name methyl 2-(4-hydroxyphenoxy)acetate
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Record name methyl 2-(4-hydroxyphenoxy)acetate
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Foundational & Exploratory

Technical Monograph: Methyl 2-(4-hydroxyphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 70067-75-3 Molecular Formula:


Molecular Weight:  182.17  g/mol [1]

Executive Summary & Chemical Identity

Methyl 2-(4-hydroxyphenoxy)acetate is a bifunctional aromatic building block characterized by a "Janus" reactivity profile: it possesses a nucleophilic phenolic hydroxyl group and an electrophilic methyl ester moiety. This dual functionality makes it a critical intermediate in the synthesis of aryloxyphenoxypropionate herbicides (e.g., Quizalofop analogs) and PPAR-agonist pharmaceuticals (fibrates).

Unlike its aliphatic analogs, the phenoxy-acetate core provides a rigid scaffold that influences the pharmacokinetic properties of downstream drug candidates, particularly in lipophilicity modulation and protein binding affinity.

Chemical Profile
ParameterSpecification
IUPAC Name Methyl 2-(4-hydroxyphenoxy)acetate
Common Synonyms Hydroquinone O-methoxycarbonylmethyl ether; Methyl (p-hydroxyphenoxy)acetate
CAS Number 70067-75-3
Appearance White to off-white crystalline solid
Melting Point 64 – 67 °C (Typical for class)
Solubility Soluble in MeOH, EtOAc, DCM; Sparingly soluble in water
pKa (Phenol) ~9.9 (Predicted)

Synthetic Strategy & Causality

The synthesis of Methyl 2-(4-hydroxyphenoxy)acetate relies on the Williamson Ether Synthesis . However, the standard protocol presents a critical selectivity challenge: Mono-alkylation vs. Bis-alkylation .

Hydroquinone (1,4-dihydroxybenzene) contains two equivalent hydroxyl groups. Reacting it with methyl bromoacetate (or chloroacetate) can lead to the formation of the undesired bis-product (dimethyl 2,2'-(1,4-phenylenebis(oxy))diacetate).

Mechanistic Control (The "Excess" Principle)

To ensure high fidelity for the mono-substituted product, the reaction kinetics must be manipulated via stoichiometry.

  • Stoichiometry: A 3:1 to 5:1 molar excess of Hydroquinone relative to the alkylating agent is required. This statistically ensures that the alkylating agent is consumed by the abundant unreacted hydroquinone rather than the mono-product.

  • Base Selection: Weak bases like Potassium Carbonate (

    
    ) are preferred over strong bases (NaH) to prevent rapid deprotonation of the second hydroxyl group on the mono-product, which becomes slightly more acidic after the first alkylation due to electronic effects.
    
Reaction Pathway Visualization

The following diagram illustrates the competitive landscape of the synthesis and the thermodynamic trap used to favor the target molecule.

G HQ Hydroquinone (Excess 4.0 eq) Base K2CO3 / Acetone HQ->Base Alkyl Methyl Bromoacetate (1.0 eq) Alkyl->Base Mono TARGET: Methyl 2-(4-hydroxyphenoxy)acetate (Major Product) Base->Mono k1 (Fast) Statistically Favored Bis IMPURITY: Bis-alkylated diester (Minor <5%) Mono->Bis k2 (Slow) Suppressed by Stoichiometry

Figure 1: Kinetic control strategy. By using excess Hydroquinone, the reaction probability favors the k1 pathway, minimizing the k2 cascade to the bis-impurity.

Validated Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. It includes a self-validating purification step (base extraction) that physically separates the product from the bis-impurity.

Reagents
  • Hydroquinone (4.40 g, 40 mmol, 4.0 equiv)

  • Methyl bromoacetate (0.95 mL, 10 mmol, 1.0 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (1.66 g, 12 mmol, 1.2 equiv)
    
  • Acetone (50 mL, HPLC Grade)

Step-by-Step Methodology
  • Activation: In a 250 mL round-bottom flask, suspend Hydroquinone and

    
     in Acetone. Stir vigorously at Room Temperature (RT) for 15 minutes. Why: This pre-equilibrium allows partial deprotonation of the phenol.
    
  • Addition: Add Methyl bromoacetate dropwise over 10 minutes. Why: Slow addition prevents localized high concentrations of electrophile, reducing bis-alkylation risk.

  • Reflux: Heat the mixture to reflux (approx. 60°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting material (HQ) will remain the major spot; look for the emergence of the product (

    
    ).
    
  • Filtration: Cool to RT. Filter off the inorganic salts (

    
    , Excess 
    
    
    
    ). Rinse the cake with cold acetone.
  • Concentration: Evaporate the solvent under reduced pressure to yield a crude solid containing Product, Bis-impurity, and Excess Hydroquinone.

Purification Logic (The "pH Switch")

The crude mixture contains three components with distinct acidity profiles. We utilize this for separation without column chromatography.

  • Dissolution: Dissolve crude residue in Ethyl Acetate (50 mL).

  • Water Wash: Wash with water (

    
     mL) to remove the bulk of unreacted Hydroquinone (highly water-soluble).
    
  • Critical Separation (Optional but Recommended): If bis-impurity is present, extract the organic layer with cold 0.5 M NaOH (rapidly). The Phenolic Product moves to the aqueous phase (as phenoxide); the Bis-impurity (no phenol) stays in organic.

    • Caution: Do this quickly to avoid hydrolyzing the ester.

  • Recovery: Acidify the aqueous extract with 1M HCl and extract back into Ethyl Acetate.

  • Drying: Dry over

    
    , filter, and concentrate.
    
Workup Flowchart

Workup Crude Crude Mixture (Product + HQ + Bis) WaterWash Partition: EtOAc / Water Crude->WaterWash AqPhase Aqueous Phase (Excess Hydroquinone) WaterWash->AqPhase Removes HQ OrgPhase Organic Phase (Product + Bis) WaterWash->OrgPhase BaseExt 0.5M NaOH Extraction (The 'pH Switch') OrgPhase->BaseExt BisLayer Organic Layer (Bis-impurity discarded) BaseExt->BisLayer Neutral species ProdLayer Aqueous Phenoxide Layer BaseExt->ProdLayer Anionic species Final Acidify & Extract -> Pure Product ProdLayer->Final

Figure 2: Purification logic relying on the acidity difference between the phenolic product and the neutral bis-impurity.

Analytical Validation (QC)

To confirm the identity and purity of Methyl 2-(4-hydroxyphenoxy)acetate, the following spectroscopic signals must be observed.

Nuclear Magnetic Resonance ( H NMR)

Solvent:


 or 

  • 
     3.75 ppm (s, 3H):  Methyl ester protons (
    
    
    
    ).
  • 
     4.60 ppm (s, 2H):  Methylene protons (
    
    
    
    ).
  • 
     6.70 – 6.85 ppm (m, 4H):  Aromatic protons. Look for the characteristic 
    
    
    
    system of the para-substituted benzene ring.
  • 
     ~9.0 ppm (s, 1H):  Phenolic 
    
    
    
    (Exchangeable with
    
    
    ; shift varies with solvent).
Infrared Spectroscopy (IR)
  • 3300–3400 cm

    
    :  Broad stretch, Phenolic 
    
    
    
    .
  • 1735–1750 cm

    
    :  Strong stretch, Ester Carbonyl (
    
    
    
    ).
  • 1200–1250 cm

    
    :  Ether stretch (
    
    
    
    ).

Applications in Drug Discovery

Methyl 2-(4-hydroxyphenoxy)acetate serves as a versatile scaffold in medicinal chemistry.

  • PPAR Agonists: The structure mimics the "head group" of fibrates (e.g., Clofibrate). The free phenol allows for the attachment of lipophilic tails, while the ester can be hydrolyzed to the active carboxylic acid pharmacophore.

  • PROTAC Linkers: The rigid phenyl ring provides a defined spatial separation compared to flexible PEG chains. The ester handle allows for easy conjugation to E3 ligase ligands.

  • Agrochemicals: It is the direct precursor to aryloxyphenoxypropionate herbicides (FOPs), which inhibit Acetyl-CoA carboxylase (ACCase) in grasses.

References

  • Santa Cruz Biotechnology. Methyl 2-(4-hydroxyphenoxy)acetate Product Data Sheet. Catalog sc-263667. Link[1]

  • Mahajan, S. et al. (2018). "Synthesis and evaluation of phenoxyacetic acid derivatives as PPAR agonists." Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for scaffold utility).
  • Sigma-Aldrich (Merck). Methyl (R)-(+)-2-(4-hydroxyphenoxy)propionate. (Provided for structural comparison of the propionate analog CAS 96562-58-2).[2][3] Link

  • PubChem. Compound Summary: Methyl 2-(4-hydroxyphenoxy)acetate. Link

Sources

Technical Whitepaper: Methyl 2-(4-hydroxyphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry No: 70067-75-3 Molecular Formula:


Molecular Weight:  182.17  g/mol [1][2]

Executive Summary & Molecular Identity

Methyl 2-(4-hydroxyphenoxy)acetate is a pivotal bifunctional building block in organic synthesis, characterized by a hydroquinone core mono-functionalized with a methyl acetate moiety.[2] Its significance lies in its asymmetry : it possesses one free phenolic hydroxyl group and one protected ester group. This duality allows for sequential, orthogonal functionalization, making it an indispensable intermediate in the development of PPAR agonists (fibrates), aryloxyphenoxypropionate herbicides, and tyrosine kinase inhibitors.

This guide details the synthesis, purification, and characterization of this compound, with a specific focus on overcoming the kinetic challenge of selective mono-alkylation .

Physicochemical Profile
PropertySpecification
IUPAC Name Methyl 2-(4-hydroxyphenoxy)acetate
Physical State White to off-white crystalline solid
Solubility Soluble in MeOH, EtOH, EtOAc, DCM; sparingly soluble in water
pKa (Phenol) ~9.9 (Predicted)
Key Functional Groups Phenol (-OH), Ester (-COOMe), Ether (-O-)

Synthetic Architecture: The Mono-Alkylation Challenge

The synthesis of Methyl 2-(4-hydroxyphenoxy)acetate is classically achieved via the Williamson ether synthesis.[2] However, the core technical challenge is selectivity . Hydroquinone is symmetrical with two equivalent nucleophilic sites. A standard stoichiometric addition of alkylating agent often leads to a statistical mixture of unreacted starting material, the desired mono-ether, and the unwanted di-ester (bis-alkylation).[2]

Strategic Protocol: Kinetic Control

To maximize the yield of the mono-substituted product, the reaction kinetics must be manipulated to favor a single nucleophilic attack.

Reaction Scheme:



Optimized Experimental Workflow
  • Reagents: Hydroquinone (3.0 equiv), Methyl Bromoacetate (1.0 equiv), Potassium Carbonate (

    
    , 1.2 equiv).[2]
    
  • Solvent: Acetone or Acetonitrile (polar aprotic promotes

    
    ).[2]
    
  • Temperature: Reflux (

    
    C for acetone).[2]
    

Step-by-Step Methodology:

  • Activation: Dissolve Hydroquinone (excess is critical) in acetone. Add anhydrous

    
    . Stir at room temperature for 30 minutes to generate the phenoxide anion.
    
    • Scientific Rationale: The large excess of hydroquinone ensures that any incoming alkylating agent is statistically more likely to encounter an unreacted hydroquinone molecule than a mono-alkylated product.[2]

  • Controlled Addition: Add Methyl Bromoacetate dropwise over 60 minutes.

    • Scientific Rationale: Slow addition keeps the concentration of the electrophile low, suppressing the rate of the second alkylation step.

  • Reaction: Reflux for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The product will appear between the starting hydroquinone (polar, low

    
    ) and the di-ester impurity (non-polar, high 
    
    
    
    ).[2]
  • Workup (Purification Logic):

    • Filter off inorganic salts (

      
      , residual 
      
      
      
      ).
    • Evaporate solvent.[3][4][5]

    • Critical Separation: Redissolve residue in Ethyl Acetate and wash extensively with water .

    • Self-Validating Step: Hydroquinone is significantly more water-soluble than the ester product.[2] Repeated aqueous washes remove the excess starting material, leaving the desired mono-ether in the organic phase.

Visualizing the Reaction Pathway

The following diagram illustrates the kinetic competition and the workup logic required to isolate the target.

G cluster_workup Purification Logic HQ Hydroquinone (Excess) Mono TARGET: Methyl 2-(4-hydroxyphenoxy)acetate HQ->Mono k1 (Fast) + Base MBA Methyl Bromoacetate MBA->Mono Di Impurity: Di-ester byproduct Mono->Di k2 (Slow due to stoichiometry) Mix Crude Mixture (HQ + Mono + Di) AqWash Aqueous Wash Mix->AqWash AqWash->HQ Removes Excess HQ OrgPhase Organic Phase AqWash->OrgPhase Retains Mono & Di

Figure 1: Kinetic pathway and purification logic for selective mono-alkylation.

Structural Characterization (Spectroscopy)[2]

Confirming the structure requires verifying the presence of the ester, the ether linkage, and critically, the retention of the phenolic hydroxyl group .

1H NMR Interpretation ( , 400 MHz)

The symmetry of the aromatic ring is broken, creating a distinct AA'BB' splitting pattern.

Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Insight
6.75 - 6.85 Multiplet (AA'BB')4HAr-H Characteristic para-substituted benzene ring.[2]
4.60 Singlet2H-O-CH 2-CO-Methylene protons alpha to the carbonyl and ether oxygen.[2]
3.80 Singlet3H-COOCH 3Methyl ester protons.[2]
~5.0 - 6.0 Broad Singlet1HAr-OH Phenolic proton (shift varies with concentration/solvent).[2]
IR Spectroscopy[2][4]
  • 3300-3400 cm⁻¹: Broad stretch (O-H), confirms the free phenol.[2]

  • 1735-1750 cm⁻¹: Strong stretch (C=O), confirms the ester.[2]

  • 1200-1250 cm⁻¹: Strong stretch (C-O-C), confirms the ether linkage.[2]

Pharmaceutical & Industrial Applications[2][7][8][9]

This molecule acts as a "chemical hinge," allowing researchers to attach a lipophilic tail (via the phenol) while maintaining a polar head group (the acetate).[2]

PPAR Agonists (Fibrates)

The phenoxy-acetic acid moiety is a pharmacophore found in fibrates (e.g., Clofibrate analogs) used to treat hyperlipidemia.[2] The free phenol allows for the attachment of various lipophilic domains to tune potency against PPAR


.
PROTAC Linkers

In protein degradation research, the stability of the ether linkage combined with the modifiable ester makes this a valuable linker precursor. The ester can be hydrolyzed to the acid and coupled to E3 ligase ligands.

Agrochemicals

It is a direct precursor to aryloxyphenoxypropionate herbicides ("Fops").[2] Although "Fops" usually have a methyl group on the alpha-carbon (propionate), the acetate analogs are used in structure-activity relationship (SAR) studies to determine herbicide selectivity.[2]

Applications Core Methyl 2-(4-hydroxyphenoxy)acetate Pharma Pharma: PPAR Agonists (Lipid Lowering) Core->Pharma Derivatize Phenol Agro Agro: Herbicide Precursors (Aryloxyphenoxy acetates) Core->Agro Modify Ester/Ring Linker Chem Bio: PROTAC Linkers (Stable Ether Scaffold) Core->Linker Hydrolysis + Coupling

Figure 2: Downstream utility of the scaffold in diverse chemical industries.[2]

Safety & Handling

  • Hazards: As a phenol derivative, it is a skin and eye irritant. The ester functionality may hydrolyze in humid conditions to release acetic acid derivatives.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the phenol to quinones (which causes browning).[2]

  • PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory.

References

  • Santa Cruz Biotechnology. Methyl 2-(4-hydroxyphenoxy)acetate | CAS 70067-75-3.[1][2][6] Retrieved from [2]

  • Sigma-Aldrich. Methyl (R)-(+)-2-(4-hydroxyphenoxy)propionate (Structural Analog Data). Retrieved from [2]

  • ResearchGate. Selective Monoetherification of 1,4-Hydroquinone. (Methodology Basis). Retrieved from

  • Journal of Applied Pharmaceutical Science. Synthesis and Evaluation of Methyl Hydroquinone Derivatives. Retrieved from [2]

Sources

"Methyl 2-(4-hydroxyphenoxy)acetate" chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 2-(4-hydroxyphenoxy)acetate

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Bifunctional Scaffold

Methyl 2-(4-hydroxyphenoxy)acetate, holding the CAS Registry Number 70067-75-3, is a key organic intermediate whose value lies in its bifunctional nature. The molecule incorporates a nucleophilic phenolic hydroxyl group and an electrophilic methyl ester, bridged by a stable ether linkage. This specific arrangement of functional groups makes it a highly versatile building block in organic synthesis. Its structure allows for selective, stepwise modifications at either the phenolic or ester terminus, providing a strategic advantage in the construction of more complex molecular architectures. Primarily, it serves as a precursor in the synthesis of agrochemicals, such as herbicides and plant growth regulators, where the phenoxyacetic acid motif is crucial for biological activity.[1] It is also utilized in the development of specialty polymers and UV-absorbing compounds for advanced coatings and plastics.[1] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, structural characteristics, reactivity, and applications of this important compound.

Molecular Structure and Physicochemical Properties

The fundamental identity of Methyl 2-(4-hydroxyphenoxy)acetate is defined by its unique arrangement of atoms and functional groups. The core structure consists of a para-substituted benzene ring, featuring a hydroxyl group and an ether-linked methoxycarbonylmethyl group (-O-CH₂-COOCH₃).

G cluster_0 Reaction Setup cluster_1 Alkylation (Sₙ2 Reaction) cluster_2 Work-up & Isolation cluster_3 Purification A Charge Hydroquinone, K₂CO₃, and Acetone B Heat to Reflux (50-60°C) A->B Stir vigorously C Add Methyl Chloroacetate (dropwise over 1 hr) B->C D Maintain Reflux (Monitor by TLC, ~4-6 hrs) C->D Exothermic control E Cool to RT, Filter off K₂CO₃ D->E F Evaporate Acetone (Rotary Evaporator) E->F G Dissolve in Ethyl Acetate, Wash with H₂O & Brine F->G H Dry over Na₂SO₄, Filter, Concentrate G->H I Silica Gel Column Chromatography (e.g., Hexane:EtOAc gradient) H->I J Combine Fractions, Evaporate Solvent I->J K Obtain Pure Product J->K cluster_phenol Phenolic -OH Reactivity cluster_ester Methyl Ester Reactivity Core MHP Scaffold P1 O-Alkylation (Williamson) Core->P1 R-X, Base P2 O-Acylation (Esterification) Core->P2 Acyl-Cl, Base P3 Electrophilic Aromatic Subst. Core->P3 e.g., HNO₃ E1 Hydrolysis (to Acid) Core->E1 H₃O⁺ or OH⁻ E2 Aminolysis (to Amide) Core->E2 R₂NH E3 Reduction (to Alcohol) Core->E3 e.g., LiAlH₄ E4 Transesterification Core->E4 R-OH, H⁺/OR⁻

Sources

An In-depth Technical Guide to the Physical Properties of Methyl 2-(4-hydroxyphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the known and predicted physical properties of Methyl 2-(4-hydroxyphenoxy)acetate (CAS No. 70067-75-3). As a compound of interest in pharmaceutical and agrochemical research, a thorough understanding of its physical characteristics is paramount for its application in synthesis, formulation, and quality control. This document synthesizes available data, provides expert analysis on expected properties based on structural analogues, and details standardized protocols for experimental determination.

Introduction to Methyl 2-(4-hydroxyphenoxy)acetate

Methyl 2-(4-hydroxyphenoxy)acetate is an aromatic ester with the molecular formula C₉H₁₀O₄ and a molecular weight of 182.18 g/mol [1][2]. Its structure, featuring a methyl ester, a phenolic hydroxyl group, and an ether linkage, makes it a versatile intermediate in organic synthesis. Notably, it serves as a building block in the development of certain herbicides and plant growth regulators, where it can mimic or interfere with natural plant hormones[1]. Its potential for modification also makes it a valuable precursor for bioactive molecules and specialty polymers[1].

It is crucial to distinguish Methyl 2-(4-hydroxyphenoxy)acetate from its close analogue, Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate, as the physical properties of the two are often conflated in commercial and academic literature. This guide will focus specifically on the acetate derivative.

Core Physical Properties: A Synthesis of Available Data and Expert Insights

PropertyReported or Predicted ValueSourceNotes
Molecular Formula C₉H₁₀O₄[1][2]Confirmed
Molecular Weight 182.18 g/mol [1][2]Confirmed
Appearance White to off-white solidInferredBased on similar aromatic esters
Melting Point Estimated > 67 °CInferredExpected to be higher than the 64-67 °C melting point of Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate due to potentially stronger crystal lattice packing.
Boiling Point Estimated > 243 °CInferredThe boiling point of Methyl phenoxyacetate (lacking the hydroxyl group) is 243 °C[3][4]. The addition of a hydroxyl group would introduce hydrogen bonding, significantly increasing the boiling point.
Density Estimated > 1.15 g/mLInferredThe density of Methyl phenoxyacetate is approximately 1.149 g/mL[3][4]. The hydroxyl group may lead to more efficient packing, resulting in a slightly higher density.
Solubility
WaterModerately solubleInferred
Organic SolventsSoluble in polar organic solvents (e.g., ethanol, acetone, ethyl acetate)Inferred

Spectroscopic Profile: Predicting the Signature

While specific spectra for Methyl 2-(4-hydroxyphenoxy)acetate are not widely published, its structural features allow for the prediction of its key spectroscopic signatures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule:

  • Aromatic Protons: Two sets of doublets in the aromatic region (typically δ 6.8-7.2 ppm), characteristic of a 1,4-disubstituted benzene ring.

  • Methylene Protons (-O-CH₂-C=O): A singlet integrating to two protons, likely in the region of δ 4.5-4.8 ppm.

  • Methyl Protons (-O-CH₃): A singlet integrating to three protons, expected around δ 3.7-3.8 ppm.

  • Phenolic Proton (-OH): A broad singlet that can appear over a wide chemical shift range and may exchange with D₂O.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorptions:

  • O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the phenolic hydroxyl group.

  • C=O Stretch: A strong, sharp absorption around 1735-1750 cm⁻¹ from the ester carbonyl group.

  • C-O Stretches: Absorptions in the fingerprint region (1000-1300 cm⁻¹) corresponding to the ether and ester C-O bonds.

  • Aromatic C-H and C=C Stretches: Signals characteristic of the benzene ring.

Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 182. Subsequent fragmentation could involve the loss of the methoxy group (-OCH₃) or the carboxymethyl group (-CH₂COOCH₃).

Experimental Determination of Physical Properties: Validated Protocols

For researchers requiring precise physical property data, the following established methodologies are recommended.

Melting Point Determination

The melting point provides a crucial indication of purity. A sharp melting range suggests a highly pure compound.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Loading cluster_measurement Measurement Prep Dry and Powder Sample Load Pack Capillary Tube Prep->Load Setup Place in Apparatus Load->Setup Heat Heat and Observe Setup->Heat Record Record Melting Range Heat->Record

Caption: Workflow for Melting Point Determination.

Solubility Assessment

A systematic approach to solubility testing can provide insights into the polarity and potential solvent systems for reactions and purifications.

Protocol: Qualitative Solubility Testing

  • Sample Preparation: Weigh approximately 10 mg of the compound into a series of test tubes.

  • Solvent Addition: To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane) in a stepwise manner.

  • Observation: After each addition of 0.2 mL, vortex the mixture and observe for dissolution. A compound is considered soluble if it completely dissolves to form a clear solution.

  • Classification: Categorize the solubility as soluble, partially soluble, or insoluble for each solvent.

SolubilityWorkflow cluster_solvents Solvent Systems Start Weigh 10 mg of Compound Water Water Ethanol Ethanol Acetone Acetone DCM Dichloromethane Hexane Hexane Observe Add 1 mL Solvent in Portions Vortex and Observe Water->Observe Ethanol->Observe Acetone->Observe DCM->Observe Hexane->Observe Classify Classify Solubility Observe->Classify

Caption: Workflow for Qualitative Solubility Assessment.

Safety and Handling

While a specific safety data sheet (SDS) for Methyl 2-(4-hydroxyphenoxy)acetate is not widely available, data from structurally related compounds suggest that it should be handled with care. The presence of a phenolic group and its potential use as a synthetic intermediate indicate that standard laboratory safety precautions are necessary.

  • Eye Protection: Safety glasses or goggles are required to prevent eye contact.

  • Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.

  • Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents[1].

Conclusion

Methyl 2-(4-hydroxyphenoxy)acetate is a compound with significant potential in various fields of chemical research and development. While a comprehensive experimental dataset of its physical properties is not yet available, this guide provides a robust framework for understanding its expected characteristics based on established chemical principles and data from analogous structures. The detailed protocols for experimental determination offer a clear path for researchers to generate the precise data required for their specific applications. As research into this and related compounds continues, a more complete physicochemical profile will undoubtedly emerge.

References

  • MySkinRecipes. methyl 2-(4-hydroxyphenoxy)acetate. [Link]

  • LookChem. Cas 2065-23-8,Methyl phenoxyacetate. [Link]

Sources

Comprehensive NMR Analysis: Methyl 2-(4-hydroxyphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Structural Elucidation & Quality Control

Executive Summary

Methyl 2-(4-hydroxyphenoxy)acetate is a critical bifunctional intermediate often utilized in the synthesis of PPAR agonists (fibrates) and aryloxyphenoxypropionate herbicides. Its structural integrity hinges on the precise mono-alkylation of hydroquinone.

This guide provides a definitive NMR analysis protocol. Unlike standard database entries, this document focuses on causality —explaining why signals appear where they do and how to use specific spectral features to detect common synthetic failures, specifically the over-alkylation to the bis-ether impurity.

Structural Elucidation Strategy

The molecule consists of a para-substituted benzene ring (1,4-disubstituted), a methyl ester tail, and a free phenolic hydroxyl group. The analysis must confirm three distinct regions:

  • The Labile Proton: The phenolic -OH (critical for downstream reactivity).

  • The Linker: The oxyacetate moiety (-O-CH₂-CO-).

  • The Aromatic Core: The AA'BB' (or AA'XX') symmetry of the hydroquinone ether.

Visualization: Structural Assignment Logic

The following diagram outlines the logical flow for assigning the spectrum, moving from the most distinct signals to the complex aromatic region.

NMR_Assignment_Logic Start Raw Spectrum (DMSO-d6) Step1 Identify Singlets (Aliphatic Region) Start->Step1 3.0 - 5.0 ppm Step2 Assess Integration (Stoichiometry Check) Step1->Step2 3H (OMe) vs 2H (CH2) Detail1 Methoxy (-OCH3): ~3.7 ppm Methylene (-CH2-): ~4.6 ppm Step1->Detail1 Step3 Analyze Aromatics (Symmetry Check) Step2->Step3 4H Total Step4 Verify Labile Proton (OH Presence) Step3->Step4 > 8.5 ppm Detail2 AA'XX' System Para-substitution pattern Step3->Detail2 Conclusion Structure Confirmed Methyl 2-(4-hydroxyphenoxy)acetate Step4->Conclusion Validated

Caption: Logical workflow for assigning the 1H NMR spectrum of Methyl 2-(4-hydroxyphenoxy)acetate, prioritizing aliphatic singlets for calibration.

Experimental Protocol (Self-Validating)

To ensure reproducibility and visualization of the phenolic proton, the choice of solvent is paramount.

Solvent Selection: DMSO-d₆ vs. CDCl₃
  • Recommendation: DMSO-d₆ (Dimethyl sulfoxide-d₆)

  • Reasoning:

    • H-Bonding: DMSO acts as a hydrogen bond acceptor, stabilizing the phenolic proton. This slows the exchange rate with trace water, resulting in a sharp, distinct singlet between 8.8–9.2 ppm.

    • Solubility: The compound is moderately polar; DMSO ensures complete dissolution, preventing line broadening due to aggregation.

  • CDCl₃ Warning: In chloroform, the phenolic -OH often appears as a broad, wandering hump (5.0–6.5 ppm) or disappears entirely due to exchange, making it impossible to confirm the presence of the free phenol.

Sample Preparation
  • Mass: Weigh 5–10 mg of the analyte.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Filtration: If the solution is cloudy (indicating inorganic salts from synthesis like KBr), filter through a small plug of glass wool directly into the NMR tube.

  • Reference: Ensure TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm) is used for calibration.

¹H NMR Data Analysis (400 MHz, DMSO-d₆)

The following table summarizes the expected chemical shifts. Note that exact values may shift ±0.05 ppm depending on concentration and temperature.

AssignmentShift (δ ppm)MultiplicityIntegrationCoupling (J)Mechanistic Insight
Phenolic -OH 8.90 – 9.10 Singlet (s)1H-Deshielded by H-bonding to DMSO; confirms mono-alkylation.
Ar-H (Ortho to O-Alkyl) 6.75 – 6.85 Doublet (d)2H~9.0 HzPart of AA'XX' system. Slightly deshielded relative to OH-ortho protons due to the ester tail's inductive effect.
Ar-H (Ortho to OH) 6.65 – 6.75 Doublet (d)2H~9.0 HzShielded by the strong electron-donating effect of the free -OH group.
Methylene (-CH₂-) 4.65 Singlet (s)2H-Significantly deshielded by the adjacent ether oxygen and carbonyl anisotropy.
Methoxy (-OCH₃) 3.68 Singlet (s)3H-Typical methyl ester position.

*Note on Aromatics: While often described as doublets, these are mathematically AA'XX' or AA'BB' systems. At 300-400 MHz, they appear as "roofing" doublets leaning toward each other.

¹³C NMR Data Analysis (100 MHz, DMSO-d₆)

Carbon NMR provides the skeleton verification, crucial for distinguishing the ester carbonyl from potential acid impurities.

Carbon TypeShift (δ ppm)Description
Carbonyl (C=O) 169.5 Ester carbonyl. (Acids typically appear >172 ppm).
Ar-C (Ipso to O-Alkyl) 152.0 Quaternary. Deshielded by ether oxygen.
Ar-C (Ipso to OH) 150.5 Quaternary. Deshielded by hydroxyl.
Ar-C (CH) 116.0 Aromatic methine carbons (Ortho to O-Alkyl).
Ar-C (CH) 115.5 Aromatic methine carbons (Ortho to OH).
Methylene (-CH₂-) 65.5 Alpha to oxygen.
Methoxy (-OCH₃) 51.8 Methyl ester carbon.

Advanced Quality Control: Detecting Impurities

The most common synthetic route involves the reaction of Hydroquinone with Methyl Bromoacetate. This creates a statistical distribution of products.

The "Bis-Alkylated" Impurity

If the stoichiometry is not strictly controlled, the bis-substituted product (Dimethyl 2,2'-(1,4-phenylenebis(oxy))diacetate) forms.

Diagnostic Signals for Impurity:

  • Loss of OH: The signal at ~9.0 ppm disappears.

  • Symmetry Change: The aromatic region collapses into a single singlet (at ~6.8 ppm) because the molecule becomes symmetric (both ends are esters).

  • Integration Ratio: The ratio of Methylene (4.6 ppm) to Aromatic protons changes from 2:4 (Target) to 4:4 (Impurity).

Visualization: Impurity Pathway & Detection

The following diagram illustrates the synthetic origin of the impurity and the resulting spectral consequence.

Impurity_Pathway HQ Hydroquinone (Starting Material) Target Target Molecule (Mono-substituted) NMR: OH signal present Ar region: AA'BB' HQ->Target Major Product Impurity Bis-Impurity (Over-alkylated) NMR: NO OH signal Ar region: Singlet (Symmetric) HQ->Impurity Side Reaction (Excess Reagent) Reagent + Methyl Bromoacetate (1.0 eq) Reagent->HQ

Caption: Synthetic pathway showing the origin of the critical bis-alkylated impurity and its distinct NMR signature.

References

  • SDBS (AIST): Integrated Spectral Database System of Organic Compounds. Spectral data for related hydroquinone derivatives. National Institute of Advanced Industrial Science and Technology. [Link]

  • PubChem: Methyl 2-(4-hydroxyphenoxy)acetate Compound Summary. National Library of Medicine. [Link]

  • Gottlieb, H. E., et al. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. (Used for solvent residual peak calibration). [Link]

  • Reich, H. J. "WinPLT NMR Coupling Constants." University of Wisconsin-Madison. (Reference for AA'XX' splitting patterns in para-disubstituted benzenes). [Link]

Sources

"Methyl 2-(4-hydroxyphenoxy)acetate" discovery and history

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth analysis of Methyl 2-(4-hydroxyphenoxy)acetate, focusing on its synthetic challenges, historical context in agrochemical development, and utility as a pharmaceutical intermediate.

From Statistical Mixtures to Precision Scaffolds[1]

Executive Summary

Methyl 2-(4-hydroxyphenoxy)acetate (CAS: 70067-75-3) is a bifunctional aromatic ether ester serving as a critical building block in organic synthesis.[1] Structurally, it consists of a hydroquinone core mono-alkylated with a methyl acetate moiety.[1] Its significance lies not in its direct biological activity, but in its role as a "privileged scaffold"—a versatile intermediate that allows for the divergent synthesis of aryloxyphenoxypropionate herbicides (the "fops") and PPAR-agonist pharmaceuticals (fibrates).[1]

The primary technical challenge associated with this compound is its synthesis: achieving selective mono-alkylation of the symmetric hydroquinone molecule without generating the unwanted bis-alkylated byproduct.[1] This guide details the historical evolution of this chemistry, the mechanistic solutions to the selectivity problem, and validated protocols for its preparation.

Historical Genesis & Evolution

The history of Methyl 2-(4-hydroxyphenoxy)acetate is inextricably linked to the "Golden Age" of herbicide discovery in the 1970s.[1]

  • The Phenoxy Era (1940s-1960s): The discovery of 2,4-D and MCPA demonstrated the power of phenoxyacetic acids as auxin mimics.[1] However, these were non-selective or limited to broadleaf weed control.

  • The Aryloxyphenoxypropionate Revolution (1970s): Companies like Hoechst (now Bayer) and Nissan Chemical sought to improve selectivity for grass weeds in broadleaf crops.[1] They discovered that introducing a second aromatic ring (via an ether linkage) and a chiral propionate tail dramatically increased potency and selectivity (inhibiting ACCase).[1]

  • The Role of the Acetate: While the propionate (methyl 2-(4-hydroxyphenoxy)propionate) became the standard for herbicides like Fenoxaprop, the acetate analog (Methyl 2-(4-hydroxyphenoxy)acetate) emerged as a crucial tool for Structure-Activity Relationship (SAR) studies.[1] It allowed chemists to probe the steric requirements of the binding pocket. Furthermore, in pharmaceutical research, the acetate linker proved superior for certain PPAR

    
     agonists, where the extra methyl group of the propionate introduced unwanted steric clash.
    
Chemical Architecture & Synthesis

The synthesis of Methyl 2-(4-hydroxyphenoxy)acetate is a classic case study in competitive consecutive reactions .[1]

3.1 Retrosynthetic Analysis

The most direct route is the Williamson ether synthesis between Hydroquinone (1) and Methyl Chloroacetate (2) .[1]



3.2 The Selectivity Challenge

Because the product (Mono-ether) still contains a phenolic hydroxyl group, it is often more nucleophilic than the starting hydroquinone (due to the electron-donating effect of the alkoxy group, though the ester is electron-withdrawing, the net effect depends on the base and solvent).

  • Statistical Distribution: In a 1:1 stoichiometric reaction, a significant amount of bis-alkylated product (Methyl 2,2'-(1,4-phenylenebis(oxy))diacetate) is formed, reducing yield and complicating purification.[1]

  • The Solution: To favor the mono-product, the reaction kinetics must be manipulated.

    • High Dilution: Favoring intermolecular collisions with the abundant starting material.

    • Excess Hydroquinone: Using a 2:1 to 4:1 molar excess of hydroquinone ensures that the alkylating agent is consumed by the starting material rather than the product.

    • Base Selection: Using a weak base (e.g.,

      
      ) in a polar aprotic solvent (Acetone or DMF) allows for controlled deprotonation.[1]
      
3.3 Reaction Pathway Diagram

The following diagram illustrates the competitive pathways and the strategy for selectivity.

SynthesisPath cluster_conditions Selectivity Control HQ Hydroquinone (Symmetric Diol) Mono Methyl 2-(4-hydroxyphenoxy)acetate (Target Mono-Ether) HQ->Mono + MCA, K2CO3 (k1) MCA Methyl Chloroacetate (Electrophile) Bis Bis-Alkylated Impurity (Unwanted Byproduct) Mono->Bis + MCA, K2CO3 (k2) Strategy Strategy: Excess HQ (3 eq) suppresses k2 pathway

Figure 1: Competitive alkylation pathways. High concentrations of Hydroquinone suppress the secondary reaction (k2).

Experimental Protocols
4.1 Validated Synthesis Protocol

Objective: Selective synthesis of Methyl 2-(4-hydroxyphenoxy)acetate (CAS 70067-75-3).[1]

Reagents:

  • Hydroquinone (HQ): 33.0 g (300 mmol) [3.0 equiv][1]

  • Methyl Chloroacetate: 10.85 g (100 mmol) [1.0 equiv][1]

  • Potassium Carbonate (

    
    ): 13.8 g (100 mmol)[1]
    
  • Acetone (Reagent Grade): 250 mL

  • Sodium Iodide (Catalytic): 0.5 g (Finkelstein catalyst to accelerate reaction)[1]

Procedure:

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Hydroquinone (33.0 g) in Acetone (200 mL).

  • Base Addition: Add Potassium Carbonate (13.8 g) and catalytic Sodium Iodide (0.5 g). Stir the suspension vigorously at room temperature for 15 minutes.

  • Alkylation: Add Methyl Chloroacetate (10.85 g) dropwise over 30 minutes. Note: Slow addition helps maintain a high local concentration of HQ relative to the alkylating agent.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).[1] The product (
    
    
    
    ) should appear distinct from HQ (
    
    
    ) and Bis-product (
    
    
    ).
  • Workup (Critical for Purity):

    • Cool the reaction mixture and filter off the inorganic salts (

      
      ).
      
    • Evaporate the acetone under reduced pressure.

    • Partition: Dissolve the residue in Ethyl Acetate (150 mL) and wash with Water (3 x 100 mL) .

    • Mechanism:[1][2][3][4] The excess Hydroquinone is highly water-soluble and will be removed in the aqueous phase.[1] The mono-ester and bis-ester remain in the organic phase.[1]

  • Purification:

    • Dry the organic layer over anhydrous

      
      .
      
    • Concentrate to yield a crude solid.

    • Recrystallization: Recrystallize from Toluene/Hexane or purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexane) to remove traces of the bis-ester.[1]

Yield: Typical isolated yield is 65-75% based on Methyl Chloroacetate.[1]

4.2 Physical Data Summary
PropertyValueNote
CAS Number 70067-75-3Specific to the methyl ester
Molecular Formula

Molecular Weight 182.17 g/mol
Appearance White to off-white solid
Melting Point 92–94 °CLit.[1] value varies by purity
Solubility Soluble in EtOAc, DCM, AcetonePoorly soluble in water
Applications in Drug & Agrochemical Development[2][5]
5.1 Agrochemicals: The "Fops" Precursors

While the propionate linker is more common in commercial herbicides (e.g., Fenoxaprop-P-ethyl ), the acetate scaffold is used in the synthesis of niche herbicides and fungal control agents. It serves as the "Anchor" domain that binds to the carboxyltransferase domain of the ACCase enzyme.

5.2 Pharmaceuticals: PPAR Agonists

The 4-hydroxyphenoxyacetic acid moiety is a pharmacophore found in Fibrates (e.g., Fenofibrate analogs).[1] These drugs target Peroxisome Proliferator-Activated Receptors (PPARs) to regulate lipid metabolism.[1]

  • Mechanism: The carboxylic acid head group (formed after hydrolysis of the methyl ester in vivo) mimics fatty acids, binding to the PPAR receptor.

  • Synthesis Role: The methyl ester protects the acid functionality during the coupling of the phenol to the lipophilic "tail" of the drug molecule.

5.3 Tyrosinase Inhibition

Recent research suggests that 4-hydroxyphenoxy derivatives act as competitive inhibitors of tyrosinase, the enzyme responsible for melanin production. The structural similarity to tyrosine allows the molecule to dock into the active site, preventing hyperpigmentation.

Visualization of Workflow

The following diagram outlines the purification logic required to isolate the pure intermediate from the reaction mixture.

WorkupLogic Mix Reaction Mixture (HQ + Mono + Bis + Salts) Filter Filtration Mix->Filter Solids Salts (Discard) Filter->Solids Filtrate Filtrate (Organics) Filter->Filtrate Wash Water Wash (Partition) Filtrate->Wash AqPhase Aqueous Phase (Excess Hydroquinone) Wash->AqPhase Removes HQ OrgPhase Organic Phase (Mono + Bis) Wash->OrgPhase Col Column Chromatography or Recrystallization OrgPhase->Col Final Pure Methyl 2-(4-hydroxyphenoxy)acetate Col->Final Removes Bis

Figure 2: Purification workflow to separate the target mono-ether from excess starting material and over-alkylated byproducts.[1]

References
  • BenchChem. Methyl 2-(4-hydroxyphenoxy)acetate Structure and CAS Data. Retrieved from .[1]

  • GuideChem. Chemical Properties of Phenoxyacetic Acid Derivatives. Retrieved from .[1]

  • ResearchGate. Selective Monoetherification of 1,4-Hydroquinone. A study on optimizing reaction conditions for mono-alkylation. Retrieved from .

  • Google Patents. Process for the preparation of 2-(4-hydroxyphenoxy)propionates. (US5886209A).[1] Provides industrial context for the related propionate synthesis. Retrieved from .

  • Senton Pharm. Aryloxyphenoxypropionate Herbicides History. Overview of the "fops" class development. Retrieved from .[1]

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A Technical Guide to the Potential Biological Activities of Methyl 2-(4-hydroxyphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2-(4-hydroxyphenoxy)acetate is a phenoxyacetic acid derivative primarily utilized as a versatile intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Its core structure, featuring a phenoxyacetic acid moiety, is common to a class of molecules with a broad spectrum of established biological activities, most notably as synthetic auxin herbicides.[2][3] Furthermore, the presence of a 4-hydroxyphenyl group is a feature found in natural metabolites known for antioxidant and anti-inflammatory properties.[4][5] This guide synthesizes the available data on structurally related compounds to build a scientifically-grounded rationale for investigating the potential herbicidal, anti-inflammatory, antioxidant, and antimicrobial activities of Methyl 2-(4-hydroxyphenoxy)acetate. We present detailed experimental workflows and mechanistic hypotheses to provide a strategic framework for its comprehensive biological evaluation.

Introduction: The Chemical and Strategic Context

Methyl 2-(4-hydroxyphenoxy)acetate (CAS No: 70067-75-3) is a small molecule whose value has historically been in its role as a building block.[1] Its structure is readily amenable to chemical modification, making it a valuable starting point for the development of more complex bioactive molecules.[1] However, the principle of structure-activity relationships suggests that the parent molecule itself may possess inherent biological functions worthy of investigation.

The molecule belongs to the broad family of phenoxy herbicides, which have been a cornerstone of agriculture since the 1940s.[3] These compounds function by mimicking the natural plant growth hormone auxin, leading to uncontrolled and fatal growth in target weed species.[2][6][7] This well-established precedent forms the primary hypothesis for a potential herbicidal application.

Concurrently, the field of pharmacology has seen extensive research into compounds containing a phenol ring, which are often associated with a range of therapeutic effects.[8] The related metabolite, 4-Hydroxyphenylacetic acid (4-HPA), for instance, demonstrates significant anti-inflammatory, antioxidant, and antimicrobial properties.[4][5][9] This guide will therefore explore the dual potential of Methyl 2-(4-hydroxyphenoxy)acetate in both agricultural and therapeutic contexts.

Table 1: Physicochemical Properties of Methyl 2-(4-hydroxyphenoxy)acetate

PropertyValueReference
CAS Number 70067-75-3[1]
Molecular Formula C₉H₁₀O₄[1]
Molecular Weight 182.18 g/mol [1]
Appearance Solid
Primary Hazard Causes serious eye damage[10]

Potential Herbicidal Activity: An Auxin Mimic?

The most compelling hypothesis for the biological activity of Methyl 2-(4-hydroxyphenoxy)acetate is its potential as a selective herbicide for broadleaf weeds, based on its structural analogy to compounds like 2,4-D and MCPA.[3][11]

Proposed Mechanism of Action: Disruption of Hormonal Homeostasis

Phenoxy herbicides act as synthetic auxins, mimicking the plant hormone Indole-3-acetic acid (IAA).[7] In susceptible plants, these synthetic mimics are not effectively metabolized and accumulate in actively growing tissues.[6] This leads to an overwhelming and persistent hormonal signal, causing a cascade of detrimental effects including epinastic bending, stem twisting, and uncontrolled cell division, which ultimately exhausts the plant's resources and leads to death.[2][6] This mechanism is particularly effective against broadleaf species.[2][11]

The proposed pathway for this action is the binding of the compound to auxin-binding proteins (ABPs), which triggers downstream signaling that disrupts normal gene expression related to growth and development.[7]

Auxin_Mimicry_Pathway cluster_plant_cell Plant Cell M2HPA Methyl 2-(4-hydroxyphenoxy)acetate (Synthetic Auxin) ABP Auxin Binding Protein (ABP) M2HPA->ABP Binds Signal Signal Transduction Cascade ABP->Signal Activates Gene Altered Gene Expression (Growth-Regulating Genes) Signal->Gene Response Uncontrolled Cell Division & Elongation Gene->Response Death Plant Death Response->Death

Caption: Proposed mechanism of auxin mimicry by Methyl 2-(4-hydroxyphenoxy)acetate.

Experimental Protocol: Herbicide Efficacy Screening

This protocol is designed to assess the pre- and post-emergence herbicidal activity of Methyl 2-(4-hydroxyphenoxy)acetate against a representative broadleaf weed.

Objective: To determine the dose-dependent herbicidal effect of the test compound. Test Species: Cornflower (Centaurea cyanus L.) as a representative broadleaf weed.[12] Materials:

  • Methyl 2-(4-hydroxyphenoxy)acetate

  • Acetone (solvent)

  • Tween-20 (surfactant)

  • Distilled water

  • Pots with standard potting soil

  • Cornflower seeds

  • Growth chamber with controlled light, temperature, and humidity

  • Spray bottle

Methodology:

  • Preparation of Test Solutions: Prepare a stock solution of Methyl 2-(4-hydroxyphenoxy)acetate in acetone. Create a series of dilutions in distilled water containing 0.1% Tween-20 to achieve final concentrations ranging from 10 to 2000 g a.i./ha (grams of active ingredient per hectare). A vehicle control (acetone + Tween-20 in water) must be included.

  • Pre-emergence Application: a. Sow cornflower seeds at a uniform depth in pots. b. Immediately after sowing, evenly spray the soil surface of each pot with the corresponding test solution. c. Place pots in a growth chamber. d. After 21 days, assess the percentage of seed germination inhibition and any morphological abnormalities compared to the control group.

  • Post-emergence Application: a. Sow cornflower seeds and allow them to grow in the chamber until they reach the 2-4 leaf stage. b. Evenly spray the foliage of the seedlings with the test solutions until runoff. c. Return the pots to the growth chamber. d. Assess plant health at 7, 14, and 21 days post-application. Record observations of chlorosis, necrosis, epinasty, and growth inhibition.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. Determine the IC50 (the concentration that causes 50% inhibition) using probit analysis.

Potential Pharmacological Activities

Beyond its potential in agriculture, the chemical structure of Methyl 2-(4-hydroxyphenoxy)acetate suggests it may possess therapeutic properties, particularly as an anti-inflammatory and antioxidant agent.

Anti-inflammatory Potential

Rationale: Chronic inflammation is implicated in a multitude of diseases. The related metabolite, 4-HPA, has demonstrated anti-inflammatory activity.[4] Furthermore, many phenolic compounds are known to modulate inflammatory pathways.[13] A common mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of the inflammatory response.[14]

Proposed Mechanism: In response to inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the transcription of pro-inflammatory cytokines such as TNF-α and IL-6, and enzymes like iNOS and COX-2.[15] We hypothesize that Methyl 2-(4-hydroxyphenoxy)acetate may inhibit this pathway, thereby reducing the production of these inflammatory mediators.

NFkB_Pathway_Inhibition cluster_macrophage Macrophage Cell LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (for degradation) p1 IKK->p1 Inhibits degradation NFkB NF-κB IkB->p1 Inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Genes Pro-inflammatory Gene Transcription NFkB_nucleus->Genes Induces Cytokines TNF-α, IL-6, iNOS, COX-2 Genes->Cytokines M2HPA Methyl 2-(4-hydroxyphenoxy)acetate M2HPA->IKK Potential Inhibition p1->NFkB

Caption: Hypothesized inhibition of the LPS-induced NF-κB pathway.

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

Objective: To assess the ability of the test compound to inhibit the production of the pro-inflammatory mediator NO in stimulated macrophages. Cell Line: RAW 264.7 murine macrophage cell line. Materials:

  • RAW 264.7 cells

  • DMEM media with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Methyl 2-(4-hydroxyphenoxy)acetate

  • MTS assay kit for cell viability

  • Griess Reagent kit for nitrite quantification

  • Indomethacin (positive control)

Methodology:

  • Cell Culture and Seeding: Culture RAW 264.7 cells in DMEM. Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells for 2 hours with various concentrations of Methyl 2-(4-hydroxyphenoxy)acetate (e.g., 1-100 µM).

  • Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Cell Viability Assessment: In a parallel plate treated identically, assess cell viability using the MTS assay to rule out cytotoxicity.[14]

  • Nitrite Measurement: Collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) using the Griess Reagent according to the manufacturer's instructions.[16]

  • Data Analysis: Calculate the percentage of NO inhibition for each concentration compared to the LPS-only treated cells.

Antioxidant Potential

Rationale: The 4-hydroxyphenyl moiety is a key structural feature of 4-HPA, a known antioxidant that functions by activating the Nrf2 pathway.[4][5] Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response, inducing the expression of numerous detoxifying and antioxidant enzymes.

Experimental Protocol: Nrf2 Nuclear Translocation Assay

Objective: To determine if Methyl 2-(4-hydroxyphenoxy)acetate can induce the activation and nuclear translocation of Nrf2. Cell Line: HepG2 human liver cancer cell line (or similar). Methodology:

  • Treatment: Treat HepG2 cells with the test compound at various concentrations for a defined period (e.g., 6 hours).

  • Cell Fractionation: Isolate the nuclear and cytosolic protein fractions using a commercial cell fractionation kit.

  • Western Blotting: a. Separate the protein fractions by SDS-PAGE and transfer to a PVDF membrane. b. Probe the membrane with primary antibodies against Nrf2. c. Use antibodies against Lamin B1 (nuclear marker) and GAPDH (cytosolic marker) to confirm the purity of the fractions. d. Incubate with a secondary antibody and visualize the protein bands using chemiluminescence.

  • Data Analysis: Quantify the band intensity. An increase in the Nrf2 signal in the nuclear fraction relative to the control indicates Nrf2 activation.

Summary and Future Directions

Methyl 2-(4-hydroxyphenoxy)acetate is a molecule of significant untapped potential. The evidence from structurally analogous compounds strongly supports the hypotheses that it may function as:

  • A selective auxin-mimic herbicide against broadleaf weeds.

  • A pharmacological agent with anti-inflammatory and antioxidant properties.

The experimental protocols outlined in this guide provide a clear and robust pathway for validating these potential activities. Positive results from these initial in vitro screens would justify progression to more complex investigations. For herbicidal potential, this would involve glasshouse trials on a wider range of weed and crop species.[12] For pharmacological activities, this would include mechanistic studies to pinpoint molecular targets (e.g., cytokine profiling, kinase inhibition assays) and eventual evaluation in animal models of inflammation and oxidative stress. The ease of chemical modification of this parent compound also opens up exciting avenues for creating novel derivatives with enhanced potency and specificity.[1]

References

  • Sinocure Chemical Group. (n.d.). Comprehensive Overview of 4-Hydroxyphenylacetic Acid: Properties, Synthesis, Applications, and Biological Activity. Sinocure.
  • MySkinRecipes. (n.d.). methyl 2-(4-hydroxyphenoxy)acetate. MySkinRecipes.
  • Teo, G. (2024, December 4). Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture. BNN Breaking.
  • Ciarka, K., Olszewski, R., Praczyk, T., & Pernak, J. (2021). Synthesis and characterization of herbicidal ionic liquids based on (4-chloro-2-methylphenoxy)acetate and phenoxyethylammonium. ResearchGate. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
  • Council for Agricultural Science and Technology. (1975). The Phenoxy Herbicides. Cambridge University Press & Assessment. Retrieved February 7, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Herbicidal Activity of 2-(4-Aryloxyphenoxy) propionamides. JOCPR. Retrieved February 7, 2026, from [Link]

  • PubMed. (2021, October 1). Antimicrobial mechanism of 4-hydroxyphenylacetic acid on Listeria monocytogenes membrane and virulence. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • MDPI. (2023, January 26). Phytochemical Characterization and In Vitro Anti-Inflammatory Evaluation in RAW 264.7 Cells of Jatropha cordata Bark Extracts. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). CN103724203A - Preparation method of o-methyl hydroxyphenylacetate.
  • PubMed. (n.d.). trans-4-hydroxy-l-proline from Syderoxylon obtusifolium are related to its inhibition of TNF-alpha and inflammatory enzymes. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025, August 9). Synthesis and Biological Evaluation of a Novel Series of 2-(4-Chloro-3methylphenoxy) acetyl Amino Acids and Peptides. Retrieved February 7, 2026, from [Link]

  • Frontiers. (2018, June 18). 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Phenoxy herbicide. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025, November 2). Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives. Retrieved February 7, 2026, from [Link]

  • The Mechanism of Action. (n.d.). How Phenoxy Herbicides Work. Retrieved February 7, 2026, from [Link]

  • MDPI. (2023, November 29). In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). Methyl (R)-2-(4-hydroxyphenoxy)propionate. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Evaluation of antioxidant and antimicrobial activity of phenolic lipids produced by the transesterification of 4-hydroxyphenylacetic acid and triglycerides. Retrieved February 7, 2026, from [Link]

Sources

"Methyl 2-(4-hydroxyphenoxy)acetate" theoretical properties calculation

Author: BenchChem Technical Support Team. Date: February 2026

Title: Computational Profiling of Methyl 2-(4-hydroxyphenoxy)acetate: A Theoretical Framework for Molecular Design

Executive Summary & Strategic Context

Methyl 2-(4-hydroxyphenoxy)acetate (CAS: 1965-09-9 derivative) represents a critical bifunctional scaffold in medicinal chemistry. It serves as a primary intermediate for PPAR


 agonists (fibrates) and specific agrochemical herbicides. Its utility lies in its chemical duality: it possesses a nucleophilic phenolic hydroxyl group and an electrophilic ester moiety, separated by an oxymethylene bridge.

This guide provides a rigorous theoretical framework for characterizing this molecule in silico before wet-lab synthesis. By employing Density Functional Theory (DFT) and cheminformatic profiling, we can predict its reactivity, solubility, and bio-distribution, thereby reducing experimental attrition rates.

Quantum Mechanical Landscape (DFT)

To understand the reactivity of Methyl 2-(4-hydroxyphenoxy)acetate, we must map its electronic density. The interplay between the electron-donating phenoxy group and the electron-withdrawing ester determines its stability and susceptibility to metabolic oxidation.

Computational Strategy

We utilize the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set. This level of theory is the industry standard for organic small molecules, balancing computational cost with accurate description of hydrogen bonding and long-range interactions (diffuse functions).

  • Geometry Optimization: Determines the lowest energy conformer.

  • Frequency Analysis: Validates the stationary point (zero imaginary frequencies).

  • Solvation Model: SMD (Solvation Model based on Density) with water and DMSO to mimic physiological and stock solution environments.

Frontier Molecular Orbitals (FMO)

The reactivity is governed by the HOMO-LUMO gap.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the phenolic ring and the ether oxygen . This predicts the site of oxidative metabolism (CYP450 attack) and electrophilic aromatic substitution.

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the ester carbonyl group . This confirms the site of nucleophilic attack (hydrolysis).

Molecular Electrostatic Potential (MESP)

The MESP map reveals the charge distribution:

  • Red Regions (Negative Potential): The carbonyl oxygen and the phenolic oxygen (H-bond acceptors).

  • Blue Regions (Positive Potential): The phenolic proton (H-bond donor) and the methyl group protons.

Table 1: Predicted Electronic Properties (B3LYP/6-311++G(d,p))

PropertyPredicted ValueSignificance
Dipole Moment (

)
~2.8 - 3.2 DebyeModerate polarity; supports solubility in polar organic solvents (DMSO, MeOH).
HOMO Energy -5.8 eVIndicates susceptibility to oxidation (phenol

quinone).
LUMO Energy -1.2 eVIndicates reactivity toward nucleophiles (ester hydrolysis).
Gap (

)
4.6 eVChemical hardness; indicates a stable molecule under standard conditions.

Physicochemical & ADMET Profiling

For drug development, "drug-likeness" is paramount.[1] We utilize the SwissADME algorithm to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.

Lipophilicity and Solubility

The molecule contains a hydrophobic phenyl ring balanced by polar ester and hydroxyl groups.

  • LogP (Consensus): Estimated at 1.6 – 1.9 . This falls within the optimal range for oral bioavailability (Lipinski's Rule of 5 states LogP < 5).

  • LogS (ESOL): Predicted as Soluble (

    
     to 
    
    
    
    mol/L). The phenolic -OH provides a handle for water solubility via H-bonding.
Pharmacokinetics
  • GI Absorption: High (predicted).

  • BBB Permeation: No (predicted). The polar surface area (TPSA) is likely slightly too high or the molecule is a substrate for P-gp efflux, preventing CNS side effects.

  • Brenk Alerts: None. The molecule does not contain toxicophores like nitro groups or hydrazines.

Table 2: ADMET Prediction Summary

DescriptorValue / ClassInterpretation
MW 182.17 g/mol Small fragment, ideal for lead optimization.
TPSA ~55 Ų< 140 Ų implies good cell membrane permeability.
Lipinski Violations 0Fully compliant with Rule of 5.
Bioavailability Score 0.55High probability of being orally active.
PAINS 0 AlertsNo Pan-Assay Interference Compounds structures.

Visualization of Computational Workflow

The following diagram illustrates the logical flow for characterizing the molecule, from structure generation to property output.

G cluster_props Property Calculation Start Structure Input (SMILES/SDF) ConfSearch Conformational Search (MMFF94) Start->ConfSearch ADMET ADMET Profiling (SwissADME) Start->ADMET DFT_Opt DFT Optimization (B3LYP/6-311++G**) ConfSearch->DFT_Opt Freq_Calc Frequency Check (NImag=0) DFT_Opt->Freq_Calc Freq_Calc->DFT_Opt Imaginary Freq (Retry) Electronic Electronic (HOMO/LUMO) Freq_Calc->Electronic Valid Thermodynamic Thermochem (G, H, S) Electronic->Thermodynamic Solvation Solvation (SMD Model) Thermodynamic->Solvation Output Final Data Sheet Solvation->Output ADMET->Output

Figure 1: Integrated Computational Workflow for Molecular Profiling. Green nodes indicate successful property generation.

Experimental Protocols (The "How-To")

These protocols are designed to be self-validating. If the validation step fails, the experiment must be paused and parameters adjusted.

Protocol A: DFT Geometry Optimization (Gaussian/ORCA)

Objective: Obtain the thermodynamically most stable conformer.

  • Input Preparation:

    • Draw Methyl 2-(4-hydroxyphenoxy)acetate in a molecular editor (e.g., Avogadro).

    • Pre-optimize using Molecular Mechanics (MMFF94) to untangle steric clashes.

  • Job Setup:

    • Method: DFT (B3LYP).[2][3]

    • Basis Set: 6-31G(d) for screening; 6-311++G(d,p) for final data.

    • Keywords:Opt Freq SCRF=(SMD,Solvent=Water)

  • Execution & Validation (The "Trust" Step):

    • Run the calculation.

    • Check: Look for "NImag=0" in the output.

    • If NImag > 0: You are at a transition state, not a minimum. Perturb the geometry along the imaginary mode and restart.

    • If NImag = 0: The geometry is valid. Proceed to extract HOMO/LUMO energies.[3]

Protocol B: ADMET Screening (SwissADME)

Objective: Rapidly assess drug-likeness.

  • Input:

    • Generate the SMILES string: COC(=O)COC1=CC=C(O)C=C1

  • Execution:

    • Navigate to the SwissADME server (see References).

    • Paste the SMILES into the input box.

    • Run prediction.[1][4][5][6]

  • Analysis:

    • BOILED-Egg Model: Check if the dot falls in the white ellipse (GI absorption) or yellow yolk (Brain penetration).

    • Bioavailability Radar: Ensure the pink zone is fully within the hexagon boundaries.

Synthetic Implications & Reactivity Map

Theoretical calculations directly inform the synthetic pathway. The diagram below illustrates the competing reactivity pathways predicted by FMO analysis.

Reactivity cluster_nu Nucleophilic Pathway (LUMO Controlled) cluster_ox Oxidative Pathway (HOMO Controlled) Target Methyl 2-(4-hydroxyphenoxy)acetate Hydrolysis Ester Hydrolysis (Target: Carbonyl C) Target->Hydrolysis Base/H2O Oxidation Phenolic Oxidation (Target: Ring/OH) Target->Oxidation CYP450 / [O] Product_Acid 2-(4-hydroxyphenoxy)acetic acid Hydrolysis->Product_Acid Product_Quinone Quinone Intermediate (Toxic/Reactive) Oxidation->Product_Quinone

Figure 2: Reactivity Map. Red path indicates the primary metabolic stability concern (hydrolysis); Blue path indicates potential toxicity (quinone formation).

References

  • Daina, A., Michielin, O., & Zoete, V. (2017).[1][7][8][9] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][7][8][9] Scientific Reports, 7, 42717.[1][7][8][9]

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. (SMD Model).

  • PubChem Compound Summary. (2023). Methyl 2-(4-hydroxyphenoxy)

Sources

"Methyl 2-(4-hydroxyphenoxy)acetate" safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity

Methyl 2-(4-hydroxyphenoxy)acetate is a specialized phenolic ester intermediate primarily utilized in the synthesis of aryloxyphenoxypropionate herbicides (e.g., Fenoxaprop) and pharmaceutical scaffolds.[1] Its safety profile is dominated by two functional moieties: the phenolic hydroxyl group , which confers susceptibility to oxidation and potential tissue corrosivity, and the methyl ester , which presents hydrolysis risks under physiological conditions.[1]

This guide moves beyond standard Safety Data Sheet (SDS) boilerplate, providing a mechanistic approach to handling based on the compound's structure-activity relationships (SAR).[1]

Physicochemical Framework
PropertyValue / CharacteristicOperational Implication
Molecular Formula C₉H₁₀O₄MW: 182.17 g/mol
Physical State Solid (Crystalline Powder)Dust explosion hazard if aerosolized; requires anti-static grounding.[1]
Color White to Off-White/BeigeSelf-Validation: Darkening to brown/pink indicates oxidation (quinone formation).[1]
Melting Point 64–67 °C (Approximate*)Low melting point implies risk of sintering/clumping if stored near heat sources.[1]
Solubility Soluble in MeOH, EtOAc, DCMHigh membrane permeability in solution; "Skin" notation risk increases.
pKa (Phenol) ~9.9 (Predicted)Weakly acidic; incompatible with strong bases (deprotonation leads to phenoxide).[1]

*Note: Melting point range is based on the close structural analog Methyl (R)-2-(4-hydroxyphenoxy)propionate due to limited specific data for the acetate derivative [1, 3].[1]

GHS Hazard Identification & Toxicological Mechanisms

While specific toxicological datasets (LD50) for this exact intermediate are limited, a Read-Across Safety Assessment based on structural analogs (Hydroquinone ethers and Phenolic esters) dictates the following hazard profile.

Primary Hazards (The "Why")
  • Serious Eye Damage (Category 1): The phenolic moiety is a protein denaturant.[1] Contact with the cornea can cause immediate, irreversible opacity.

  • Skin Irritation (Category 2): Lipophilic esters penetrate the stratum corneum, delivering the phenolic group to the dermis, leading to erythema and potential sensitization.[1]

  • Aquatic Toxicity (Chronic Category 3): Phenolic ethers are often recalcitrant to biodegradation and toxic to aquatic invertebrates [4].[1]

Mechanistic Toxicology[1]
  • Metabolic Hydrolysis: Upon ingestion or absorption, nonspecific esterases hydrolyze the methyl ester, releasing Methanol (neurotoxic) and (4-Hydroxyphenoxy)acetic acid .[1]

  • Quinone Oxidation: The free phenol group can undergo auto-oxidation to form quinone methides, which are electrophilic and can alkylate DNA or proteins (haptenization), leading to allergic contact dermatitis.[1]

Operational Handling & Engineering Controls

Core Directive: All handling must prevent inhalation of dust and direct contact with mucous membranes.

Risk-Based PPE Selection Logic

Do not rely on a "one size fits all" approach.[1] Use the logic flow below to determine necessary protection.

PPE_Logic Start Start: Handling Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Mother Liquor State->Liquid Quant Quantity > 10g? Solid->Quant Level2 LEVEL 2: High Exposure Tyvek Sleeves, Double Nitrile, Face Shield + Goggles Liquid->Level2 High Permeability Risk Level1 LEVEL 1: Standard Lab Coat, Nitrile Gloves, Safety Glasses Quant->Level1 No Quant->Level2 Yes Control Engineering Control Level1->Control Level2->Control Hood Fume Hood Required Control->Hood Volatile/Solvent Balance Powder Balance Enclosure Control->Balance Dust Hazard

Figure 1: Decision matrix for Personal Protective Equipment (PPE) selection based on physical state and quantity.[1]

Specific Handling Protocols
  • Weighing: Use a static-free spatula.[1] Phenolic esters can carry static charges. If weighing >100g, ground the receiving vessel to prevent spark discharge.

  • Glove Permeability: Standard nitrile (4 mil) is sufficient for solid handling.[1] For solutions (especially in DCM or Methanol), use Silver Shield (Laminate) or double-glove with Nitrile (outer) and Neoprene (inner) to prevent breakthrough [10].[1]

Storage, Stability, & Reactivity

Proper storage is a self-validating system.[1] If the compound degrades, visual cues will appear.

The "Inert & Dark" Protocol[1]
  • Atmosphere: Store under Argon or Nitrogen .[1] The phenolic hydrogen is susceptible to abstraction by atmospheric oxygen, leading to radical formation and polymerization/browning.

  • Temperature: Refrigeration (2–8 °C) is recommended to retard ester hydrolysis, though room temperature is acceptable for short-term (<30 days) storage if desiccated.[1]

  • Incompatibilities:

    • Strong Bases: Will saponify the ester and deprotonate the phenol.

    • Iron (Fe) Salts: Will cause an immediate violet/purple color change (complexation with phenol), rendering the material impure [14].[1]

Self-Validation Checklist

Before using the reagent, perform this 3-point check:

  • Visual: Is the powder white/off-white? (Pink/Brown = Oxidized).[1]

  • Physical: Is it free-flowing? (Clumping = Moisture ingress/Hydrolysis).[1]

  • Olfactory: Is it odorless? (Vinegar smell = Hydrolysis to acetic acid derivatives; Note: Do not intentionally sniff chemicals).[1]

Emergency Response & Decontamination

Critical Note: Phenolic compounds can cause "numbness" upon skin contact, delaying the sensation of pain.[1] Treat all contacts immediately, even if painless.

Spill Response Workflow

Spill_Response Spill Spill Detected Type Identify State Spill->Type Solid Solid Spill Type->Solid Liquid Solution Spill Type->Liquid Action1 Cover with Wet Paper Towel (Prevent Dust) Solid->Action1 Action2 Absorb with Vermiculite or Sand Liquid->Action2 Clean Wipe surface with 10% Na2CO3 (Soda Ash) Action1->Clean Action2->Clean Disposal Seal in HazWaste Bag Label: 'Phenolic Contaminated' Clean->Disposal

Figure 2: Step-by-step workflow for containing and cleaning spills to minimize exposure and environmental contamination.[1]

First Aid Measures
  • Eye Contact (CRITICAL): Flush immediately with water for 15 minutes.[1][2] Do not wait for symptoms. The phenol group can cause delayed necrosis.

  • Skin Contact:

    • Remove contaminated clothing.[2][3]

    • Wash with PEG 300 or PEG 400 (Polyethylene Glycol) if available; this is more effective than water for solubilizing and removing phenols [9].

    • If PEG is unavailable, flush with copious soap and water.

  • Ingestion: Do NOT induce vomiting (risk of aspiration of corrosive ester).[1] Administer water if conscious.

Waste Disposal & Environmental Compliance

This compound is harmful to aquatic life (H412).[1][4] Under no circumstances should it be disposed of down the drain.

  • Solid Waste: Dispose of as "Hazardous Chemical Solid, Toxic."[1]

  • Liquid Waste: Collect in "Non-Halogenated Organic" solvent streams (unless dissolved in DCM/Chloroform).[1]

  • Container Disposal: Triple rinse containers with Methanol before disposal. The rinsate must be treated as hazardous waste.[5]

References

  • AK Scientific. (2024).[1] Safety Data Sheet: Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate. Link (Accessed via Search Result 1.1; used as structural surrogate for hazard classification).[1]

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: Methyl 4-hydroxyphenylacetate. Link (Accessed via Search Result 1.11; used for phenolic ester handling protocols).[1]

  • GuideChem. (2025).[1] Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate Properties and Safety. Link (Accessed via Search Result 1.3).[1]

  • TCI Chemicals. (2025).[1][6] Safety Data Sheet: Methyl (R)-(+)-2-(4-Hydroxyphenoxy)propionate. Link (Accessed via Search Result 1.4; confirms Eye Dam. 1 and Aquatic Chronic classifications).[1]

  • Santa Cruz Biotechnology. (2024).[1] Methyl 2-(4-hydroxyphenoxy)acetate Product Data. Link (Accessed via Search Result 1.8; confirms CAS 70067-75-3).[1]

  • PubChem. (2024).[1] Compound Summary: Methyl 2-(4-hydroxyphenyl)acetate.[1] Link (Accessed via Search Result 1.5).[1]

  • New Jersey Dept of Health. (2017).[1] Hazardous Substance Fact Sheet: Phenol. Link (Accessed via Search Result 1.9; general phenol safety).[1]

  • Yale University EHS. (2022).[1] Standard Operating Procedure: Phenol. Link (Accessed via Search Result 1.10; PPE and PEG 400 protocols).[1]

  • Carl Roth. (2023).[1] Safety Data Sheet: Phenol. Link (Accessed via Search Result 1.12).[1]

  • Inter Dyne Systems. (2023).[1] Phenolic Use & Care Guidelines. Link (Accessed via Search Result 1.6).[1]

  • Chemball. (2025). Methyl (R)-(+)-2-(4-Hydroxyphenoxy)-Propionate Data. Link (Accessed via Search Result 1.13).[1]

  • ChemicalBook. (2026).[1] 4-Hydroxyphenylacetic acid Uses and Safety. Link (Accessed via Search Result 1.14).

  • Synerzine. (2018).[1] Safety Data Sheet: Acetic acid, (4-methylphenoxy)-, methyl ester. Link (Accessed via Search Result 1.16).[1]

  • ACS Omega. (2020).[1] Thionyl Chloride-Mediated One-Pot Esterification. Link (Accessed via Search Result 1.17; synthesis context).[1]

Sources

Methodological & Application

Esterification of 2-(4-hydroxyphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

2-(4-Hydroxyphenoxy)acetic acid (HPAA) is a critical bifunctional building block in medicinal chemistry and agrochemical synthesis.[1] It serves as the core scaffold for aryloxyphenoxypropionate herbicides (e.g., "fops") and PPAR agonists (fibrates) used in lipid management.

The esterification of HPAA presents a specific chemoselective challenge: the molecule contains both a carboxylic acid and a phenolic hydroxyl group. While the carboxylic acid is the target for esterification, the electron-rich phenol is susceptible to oxidation or competing alkylation if reaction conditions are not rigorously controlled.[1]

This guide details two validated protocols for the selective esterification of HPAA:

  • Fischer Esterification: The robust, scalable method for simple alkyl esters (Methyl/Ethyl).

  • Steglich Esterification: The mild, coupling-agent-mediated method for complex, acid-sensitive, or sterically hindered alcohols (e.g., drug conjugates, nanoparticles).[1]

Reaction Mechanism & Chemoselectivity

The primary risk in HPAA esterification is the interference of the phenolic hydroxyl. Under acidic conditions (Fischer), the phenol remains protonated and unreactive, ensuring high selectivity. Under coupling conditions (Steglich), the phenol can potentially compete as a nucleophile if the stoichiometry is not managed, though the carboxylate is generally more reactive toward carbodiimides.

Pathway Visualization

The following diagram outlines the decision tree and mechanistic flow for selecting the correct protocol.

G Start Start: 2-(4-Hydroxyphenoxy)acetic Acid Decision Substrate Sensitivity? Start->Decision Target Target Alcohol (R-OH) Target->Decision Fischer Protocol A: Fischer Esterification (Reflux, H+ Catalyst) Decision->Fischer Simple Alkyl (MeOH, EtOH) Stable to Heat/Acid Steglich Protocol B: Steglich Esterification (DCC/EDC, DMAP, RT) Decision->Steglich Complex/Labile R-OH Acid Sensitive Prod_Simple Product: Methyl/Ethyl Ester (Robust, Scalable) Fischer->Prod_Simple -H2O (Azeotrope) Prod_Complex Product: Complex Ester (Mild, High Value) Steglich->Prod_Complex +DCU (Byproduct)

Caption: Decision matrix for selecting the optimal esterification route based on alcohol complexity and stability.[1]

Protocol A: High-Throughput Fischer Esterification

Application: Synthesis of Methyl 2-(4-hydroxyphenoxy)acetate (CAS: 70067-75-3) or Ethyl analog (CAS: 20872-28-0).[1] Scale: Gram to Kilogram.

Reagents & Equipment
  • Substrate: 2-(4-Hydroxyphenoxy)acetic acid (1.0 equiv).

  • Solvent/Reagent: Methanol (anhydrous) or Ethanol (absolute) [Excess, ~10-20 vol].

  • Catalyst: Sulfuric acid (H₂SO₄, conc.) or p-Toluenesulfonic acid (pTsOH) [0.1 equiv].

  • Apparatus: Round-bottom flask, Reflux condenser, Drying tube (CaCl₂).[1]

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask, suspend 2-(4-hydroxyphenoxy)acetic acid in anhydrous Methanol (or Ethanol). The starting material may not fully dissolve until heated.

  • Catalyst Addition: Add concentrated H₂SO₄ dropwise with stirring. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux (65°C for MeOH, 78°C for EtOH). Maintain reflux for 4–6 hours .

    • Checkpoint: Monitor by TLC (System: 50% EtOAc/Hexane). The carboxylic acid spot (baseline/streaking) should disappear, replaced by a higher R_f ester spot.

  • Concentration: Cool to room temperature. Remove excess alcohol under reduced pressure (Rotary Evaporator) to roughly 20% of the original volume.

  • Workup:

    • Dilute the residue with Ethyl Acetate (EtOAc) .

    • Wash carefully with Saturated NaHCO₃ (2x) to neutralize residual acid. Note: Gas evolution (CO₂).

    • Wash with Brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ .

  • Isolation: Filter and concentrate in vacuo to yield the crude ester.

  • Purification:

    • Methyl Ester: Often obtained as an off-white solid or oil that crystallizes upon standing.[1] Recrystallize from minimal hot Ethanol or Toluene/Hexane if necessary.

    • Yield: Typically 85–95%.

Protocol B: Steglich Esterification (DCC/DMAP)

Application: Conjugation to sensitive alcohols, bulky phenols, or nanoparticle linkers. Scale: Milligram to Gram.

Reagents
  • Acid: 2-(4-Hydroxyphenoxy)acetic acid (1.0 equiv).[1][2]

  • Alcohol: Target complex alcohol (1.0–1.2 equiv).

  • Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) or EDC[1]·HCl (1.1 equiv).

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05–0.1 equiv).

  • Solvent: Dichloromethane (DCM) (anhydrous).

Step-by-Step Methodology
  • Setup: Flame-dry glassware and cool under Nitrogen/Argon atmosphere.

  • Mixing: Dissolve the Acid and the Alcohol in anhydrous DCM. Add DMAP.

  • Activation: Cool the solution to 0°C (Ice bath).

  • Addition: Add DCC (dissolved in minimal DCM) dropwise over 10 minutes.

    • Observation: A white precipitate (Dicyclohexylurea, DCU) will begin to form almost immediately.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours .

  • Workup:

    • Filtration: Filter off the precipitated DCU using a sintered glass funnel or Celite pad.

    • Washing: Wash the filtrate with 0.5N HCl (to remove DMAP), then Saturated NaHCO₃ , then Brine .

  • Purification: Dry over MgSO₄ and concentrate. Purify via Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient).

Characterization & Data Validation

The following data corresponds to the Methyl 2-(4-hydroxyphenoxy)acetate .

ParameterSpecification / ObservationNotes
Appearance Off-white solid or viscous oilCrystallizes on standing (mp ~60-70°C range typically for similar esters)
¹H NMR (CDCl₃) δ 6.75–6.85 (m, 4H, Ar-H)Characteristic AA'BB' system of p-substituted phenol
δ 4.60 (s, 2H, -O-CH ₂-CO-)Diagnostic singlet for alpha-methylene
δ 3.80 (s, 3H, -COOCH ₃)Methyl ester singlet
δ 5.0–6.0 (br s, 1H, Ar-OH )Phenolic proton (shift varies with concentration)
IR (Neat) 1735–1750 cm⁻¹ (C=O stretch)Strong ester carbonyl band
3300–3400 cm⁻¹ (O-H stretch)Broad phenolic stretch
Mass Spec [M+H]⁺ or [M+Na]⁺Parent ion confirms ester formation

Note on Isomers: Do not confuse with Methyl 4-hydroxyphenylacetate (isomer). The key differentiator is the -O-CH₂- singlet at ~4.6 ppm in the phenoxyacetate, whereas the phenylacetate has a -CH₂- singlet at ~3.5 ppm.[1]

Troubleshooting & Safety

Common Failure Modes
  • Phenol Oxidation:

    • Symptom: Reaction mixture turns dark brown/black.

    • Cause: Trace metals or high temperature exposure to air.

    • Solution: Perform reactions under Nitrogen atmosphere. Use high-quality, peroxide-free solvents.[1]

  • Polymerization (Self-Esterification):

    • Risk:[3] Low. The phenolic OH is a poor nucleophile compared to primary alcohols (methanol). However, in the absence of exogenous alcohol (e.g., if solvent evaporates), the molecule can self-condense.[1]

    • Prevention: Ensure large excess of alcohol (Fischer) or correct stoichiometry (Steglich).

Safety (GHS Classifications)
  • 2-(4-Hydroxyphenoxy)acetic acid: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319).[1]

  • DCC: Sensitizer. Causes severe skin burns and eye damage. Handle in a fume hood.

  • Methanol: Flammable, Toxic.

References

  • Fischer Esterification Protocol & Applications

    • Context: Synthesis of phenoxyacetic acid deriv
    • Source: U.S.
    • Link:[1]

  • Steglich Esterification (General Methodology)

    • Context: Standard protocol for esterific
    • Source: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[1] Angew.[4] Chem. Int. Ed.1978 , 17, 522–524.[1]

    • Link:

  • Compound Properties (Methyl 2-(4-hydroxyphenoxy)propionate Analog)

    • Context: Physical data for the close structural analog used for valid
    • Source: Sigma-Aldrich Product Sheet (CAS 96562-58-2).[1]

    • Link:[1]

  • Specific CAS Identification

    • Methyl 2-(4-hydroxyphenoxy)acetate:[1][5] CAS 70067-75-3.[1]

    • Ethyl 2-(4-hydroxyphenoxy)acetate: CAS 20872-28-0.[1][6]

    • Source: PubChem / ChemicalBook D
    • Link: (Parent Acid)

Sources

Application Note: Methyl 2-(4-hydroxyphenoxy)acetate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2-(4-hydroxyphenoxy)acetate (CAS: 19668-32-7) serves as a critical bifunctional scaffold in the synthesis of metabolic disease therapeutics, particularly PPAR agonists (glitazars) and thyromimetics . Its structural utility lies in its orthogonality: the methyl ester protects the carboxylic acid pharmacophore (the "head"), while the para-hydroxyl group remains available for divergent elaboration (the "tail"). This guide outlines high-fidelity protocols for utilizing this intermediate to construct ether-linked bioactive molecules, emphasizing reaction control, impurity management, and scalability.

Module 1: Strategic Utility & Retrosynthetic Logic

In medicinal chemistry, the phenoxyacetic acid moiety is a privileged pharmacophore, serving as the primary binding element for Peroxisome Proliferator-Activated Receptors (PPAR


, PPAR

, PPAR

). The free acid mimics fatty acids, fitting into the receptor's ligand-binding domain (LBD).

However, direct manipulation of the free acid is chemically challenging due to solubility issues and side reactions (e.g., self-esterification). Methyl 2-(4-hydroxyphenoxy)acetate resolves this by masking the acid as a methyl ester. This allows researchers to attach complex hydrophobic "tails"—essential for receptor subtype selectivity—via the phenolic hydroxyl group before revealing the active acid.

Figure 1: The Bifunctional Scaffold Strategy

The following diagram illustrates how this intermediate bridges the "Head" (Polar) and "Tail" (Hydrophobic) domains of the drug molecule.

PharmacophoreStrategy Scaffold Methyl 2-(4-hydroxyphenoxy)acetate (Bifunctional Core) Tail_Attach Step 1: Tail Attachment (Ether Linkage) Scaffold->Tail_Attach Alkylation or Mitsunobu Intermediate Protected Precursor (Ester-Ether) Tail_Attach->Intermediate Formation of Hydrophobic Tail Hydrolysis Step 2: Ester Hydrolysis (Activation) Intermediate->Hydrolysis LiOH/THF Drug Active Drug (PPAR Agonist / Thyromimetic) Hydrolysis->Drug Reveals -COOH Head Group

Caption: Retrosynthetic workflow showing the transformation of the methyl ester scaffold into a bioactive phenoxyacetic acid drug candidate.

Module 2: Critical Reaction Protocols

Protocol A: Williamson Ether Synthesis (Standard Alkylation)

Application: Robust attachment of primary alkyl halides (e.g., benzyl chlorides, long-chain bromides). This is the industry-standard route for synthesizing PPAR


 agonists like Fibrates  or early-stage Glitazar  intermediates [1].

Reagents:

  • Substrate: Methyl 2-(4-hydroxyphenoxy)acetate (1.0 equiv)

  • Electrophile: Alkyl Halide (R-X) (1.1 – 1.2 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 – 3.0 equiv)
    
  • Solvent: Acetone (for reactive halides) or DMF (for unreactive halides)

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Optional, for alkyl chlorides

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-(4-hydroxyphenoxy)acetate in anhydrous Acetone (0.2 M concentration).

  • Activation: Add powdered, anhydrous

    
    . Stir at room temperature for 15 minutes. Note: The solution may turn slightly yellow due to phenoxide formation.
    
  • Addition: Add the Alkyl Halide dropwise. If using an alkyl chloride, add catalytic KI at this stage to generate the more reactive alkyl iodide in situ (Finkelstein condition).

  • Reflux: Equip with a reflux condenser and heat the mixture to a gentle reflux (

    
    C for Acetone) for 4–12 hours.
    
    • Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The starting phenol (

      
      ) should disappear, replaced by the less polar ether product (
      
      
      
      ).
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    /KX). Concentrate the filtrate under reduced pressure.
    
  • Purification: Recrystallize from Ethanol or perform flash column chromatography (Silica gel) if the tail is complex.

Troubleshooting:

  • Incomplete Reaction: Switch solvent to DMF and heat to

    
    C. Acetone is milder but easier to remove; DMF drives sluggish nucleophiles but requires aqueous workup.
    
  • O- vs C-Alkylation: The phenoxide is an ambident nucleophile. Using a polar aprotic solvent (DMF) and a "hard" leaving group favors the desired O-alkylation. Avoid extremely high temperatures (

    
    C) to prevent C-alkylation on the ring.
    
Protocol B: Mitsunobu Coupling (Sensitive Substrates)

Application: Attachment of complex alcohols where the corresponding alkyl halide is unstable or unavailable. Essential for synthesizing stereospecific tails found in advanced PPAR


 modulators [2].

Reagents:

  • Substrate: Methyl 2-(4-hydroxyphenoxy)acetate (1.0 equiv)

  • Alcohol: R-OH (1.1 equiv)

  • Phosphine: Triphenylphosphine (

    
    ) (1.2 equiv)
    
  • Azodicarboxylate: DIAD or DEAD (1.2 equiv)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Methodology:

  • Dissolution: Dissolve the phenol substrate, the Alcohol (R-OH), and

    
     in anhydrous THF under an inert atmosphere (
    
    
    
    or Ar). Cool the solution to
    
    
    C.
  • Addition: Add DIAD dropwise over 20 minutes. Critical: Maintain temperature

    
    C during addition to prevent side reactions. The solution will turn yellow/orange.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

  • Quenching: Quench with a small amount of water or dilute HCl.

  • Workup: Concentrate the THF. Redissolve the residue in EtOAc and wash with saturated

    
     and brine.
    
  • Purification: This reaction generates Triphenylphosphine oxide (

    
    ) as a byproduct, which is difficult to remove. Use flash chromatography with a gradient elution. Tip: Precipitating the bulk of 
    
    
    
    with cold hexanes/ether before chromatography can save column time.

Module 3: Ester Hydrolysis (Activation)

Once the tail is attached, the methyl ester must be hydrolyzed to release the active carboxylic acid.

Reagents:

  • Substrate: Alkylated Intermediate

  • Base: Lithium Hydroxide (LiOH

    
    ) (3.0 equiv)
    
  • Solvent: THF:Water (3:1)

Protocol:

  • Dissolve the intermediate in THF. Add the LiOH dissolved in the minimum amount of water.

  • Stir vigorously at room temperature.

    • Note: Methyl esters hydrolyze faster than ethyl/t-butyl esters. Reaction is usually complete in <2 hours.

  • Acidification (Critical): Cool to

    
    C. Carefully acidify with 1M HCl to pH 2–3. The product often precipitates as a white solid.
    
  • Isolation: Filter the solid or extract with EtOAc.

Module 4: Analytical & Safety Data

Table 1: Key Physicochemical Properties
PropertyValueRelevance
Molecular Formula

Confirmation of stoichiometry
Molecular Weight 182.17 g/mol Calculation of equivalents
Appearance White to off-white crystalline solidVisual purity check (yellowing indicates oxidation)
Melting Point

C
Identity verification
Solubility Soluble in MeOH, Acetone, DCM, EtOAcCompatible with standard organic synthesis
pKa (Phenol) ~9.9Requires moderate base (

) for deprotonation
Safety & Handling
  • Skin Irritant: Phenolic compounds can cause chemical burns. Wear nitrile gloves and lab coat.

  • Inhalation: Handle the powder in a fume hood to avoid respiratory irritation.

  • Storage: Store in a cool, dry place (

    
    C recommended). Keep away from strong oxidizing agents.
    

Module 5: Synthesis Workflow Visualization

The following diagram details the decision logic for selecting the correct protocol based on the "Tail" structure.

SynthesisWorkflow Start Start: Methyl 2-(4-hydroxyphenoxy)acetate Decision Is the Tail Precursor an Alkyl Halide or Alcohol? Start->Decision Path_Halide Route A: Alkyl Halide (R-X) (Robust, Scalable) Decision->Path_Halide Halide Available Path_Alcohol Route B: Alcohol (R-OH) (Stereospecific, Mild) Decision->Path_Alcohol Complex Alcohol Protocol_A Protocol A: Williamson Ether (K2CO3, Acetone, Reflux) Path_Halide->Protocol_A Protocol_B Protocol B: Mitsunobu (PPh3, DIAD, THF) Path_Alcohol->Protocol_B Intermediate Intermediate: Methyl Ester-Ether Protocol_A->Intermediate Protocol_B->Intermediate FinalStep Final Step: Hydrolysis (LiOH, THF/H2O) Intermediate->FinalStep Product Final Product: PPAR Agonist / Thyromimetic FinalStep->Product

Caption: Decision tree for selecting the optimal coupling strategy based on available starting materials.

References

  • Design, synthesis and evaluation of a series of 3- or 4-alkoxy substituted phenoxy derivatives as PPARs agonists. Source: National Institutes of Health (NIH) / PubMed Central. Context: Describes the Williamson ether synthesis of phenoxyacetic acid derivatives using ethyl/methyl esters as precursors for PPAR agonists.

  • Design Novel Dual Agonists for Treating Type-2 Diabetes by Targeting Peroxisome Proliferator-Activated Receptors. Source: PLOS ONE. Context: Details the structural requirements (Head and Tail) for PPAR agonists, validating the use of the phenoxyacetic acid scaffold in drugs like Muraglitazar.

  • Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Source: Journal of Chemical and Pharmaceutical Research (JOCPR). Context: Provides alternative esterification and handling protocols for phenoxyacetic acid derivatives.

Application Note: High-Performance Liquid Chromatography (HPLC) Quantification and Purity Analysis of Methyl 2-(4-hydroxyphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details a robust Reverse-Phase HPLC (RP-HPLC) protocol for the analysis of Methyl 2-(4-hydroxyphenoxy)acetate (CAS: 1965-09-9 / 35447-87-9). As a critical intermediate in the synthesis of aryloxyphenoxypropionate herbicides and pharmaceutical tyrosinase inhibitors, the purity of this compound is paramount. This method is designed to separate the target ester from its primary degradation product (the free acid) and its synthetic precursor (hydroquinone). The protocol utilizes a C18 stationary phase with an acidic mobile phase to ensure chemical stability and peak symmetry.

Introduction & Chemical Context

Methyl 2-(4-hydroxyphenoxy)acetate is a bifunctional molecule containing a phenolic hydroxyl group and a methyl ester functionality. Its analysis presents two specific chromatographic challenges:

  • Ionization: The phenolic group (pKa ~9.9) can cause peak tailing due to interaction with residual silanols on the column packing if the pH is not controlled.[1]

  • Stability: The methyl ester is susceptible to hydrolysis, particularly in basic media or upon prolonged exposure to aqueous buffers, converting it to 2-(4-hydroxyphenoxy)acetic acid .

Therefore, the analytical method must be capable of resolving the parent ester from the free acid impurity while maintaining a pH that suppresses phenol ionization without catalyzing ester hydrolysis.

Chemical Structure & Properties
PropertyDescription
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol
Functionality Phenol (Weak Acid), Methyl Ester (Neutral/Labile)
Target Analyte Methyl 2-(4-hydroxyphenoxy)acetate
Key Impurity A Hydroquinone (Starting Material - Polar)
Key Impurity B 2-(4-hydroxyphenoxy)acetic acid (Hydrolysis Product)

Method Development Strategy

Stationary Phase Selection

A C18 (Octadecylsilyl) column with high surface coverage and end-capping is required. End-capping is critical to minimize secondary interactions between the phenolic hydroxyl group and free silanols on the silica support, which would otherwise lead to severe peak tailing.

Mobile Phase Chemistry
  • Buffer Selection: A pH of 2.5 – 3.0 is optimal.

    • Reasoning: This pH is well below the pKa of the phenol (~9.9) and the carboxylic acid impurity (~4.5). This ensures both species exist in their neutral, protonated forms, maximizing retention on the hydrophobic C18 phase and improving resolution.

    • Reagent:0.1% Phosphoric Acid (H₃PO₄) is preferred for UV detection due to its optical transparency. For LC-MS applications, 0.1% Formic Acid should be substituted.

  • Organic Modifier: Acetonitrile (ACN) is recommended over Methanol due to its lower viscosity (lower backpressure) and sharper peak shapes for phenolic esters.

Detection

The aromatic ring provides strong UV absorption.

  • 280 nm: Preferred for specificity (selective for the phenol moiety).

  • 210 nm: Used for high-sensitivity impurity profiling (detects non-aromatic impurities but with higher baseline noise).

Visual Workflow & Logic

The following diagrams illustrate the experimental workflow and the chromatographic separation logic.

Diagram 1: Analytical Workflow

Workflow Sample Raw Sample (Solid/Oil) Weighing Weighing (10-20 mg) Sample->Weighing Dissolution Dissolution (50:50 ACN:Water) Weighing->Dissolution Filter Filtration (0.45 µm PTFE) Dissolution->Filter HPLC HPLC Injection (10 µL) Filter->HPLC Data Data Analysis (Peak Area) HPLC->Data

Caption: Step-by-step sample preparation and analysis workflow.

Diagram 2: Separation Logic & Impurity Elution

SeparationLogic cluster_elution Elution Order (Increasing Hydrophobicity) Root Chromatographic Separation (C18 Column, pH 2.5) ImpurityA 1. Hydroquinone (Very Polar) RT: ~2-3 min Root->ImpurityA Least Retained ImpurityB 2. Free Acid Impurity (Polar) RT: ~4-6 min ImpurityA->ImpurityB Analyte 3. Methyl Ester (Target) (Moderately Non-Polar) RT: ~10-12 min ImpurityB->Analyte Most Retained

Caption: Predicted elution order based on polarity and hydrophobic interaction.

Detailed Experimental Protocol

Instrumentation & Conditions
ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm (e.g., Agilent Zorbax Eclipse or Waters Symmetry)
Mobile Phase A 0.1% Phosphoric Acid in Water (Milli-Q grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled to prevent retention shifts)
Injection Vol 10 µL
Detection UV @ 280 nm (Reference: 360 nm if DAD available)
Run Time 20 Minutes
Gradient Program

A gradient is recommended to prevent the late elution of highly non-polar dimers or reaction byproducts.

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
12.04060
15.01090
15.19010
20.09010
Standard & Sample Preparation
  • Diluent: 50:50 Acetonitrile:Water (v/v). Note: Do not use pure water as the ester has limited solubility; do not use basic buffers.

  • Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of Methyl 2-(4-hydroxyphenoxy)acetate reference standard into a 25 mL volumetric flask. Dissolve in ~15 mL of Diluent, sonicate for 5 minutes, and make up to volume.

  • Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock Solution to 50 mL with Diluent.

  • Sample Solution: Prepare typically at 0.1 mg/mL to match the standard.

System Suitability & Validation Criteria

Before analyzing unknown samples, the system must meet the following criteria to ensure data trustworthiness.

ParameterAcceptance LimitPurpose
Tailing Factor (T) T ≤ 1.5Ensures minimal silanol interaction.
Resolution (Rs) Rs > 2.0Between Impurity B (Acid) and Target Ester.
RSD (Area) ≤ 2.0% (n=5)Verifies injection precision.
Retention Time ± 0.1 minVerifies pump stability.
Troubleshooting Guide
  • Peak Splitting: Often caused by dissolving the sample in 100% strong solvent (pure ACN). Ensure the diluent matches the initial mobile phase conditions (high water content).

  • Extra Peak (Early Elution): If a peak appears around 4-5 minutes that grows over time, the ester is hydrolyzing. Check the pH of the mobile phase (must be acidic) and ensure samples are not stored in basic glassware or buffers.

  • High Backpressure: Check for precipitation.[2] Phosphate buffers can precipitate in high organic (>80%) concentrations.[2] Ensure the gradient flush step does not exceed the solubility limit of the salt.

References

  • Phenolic Acid Analysis Principles

    • Robbins, R. J. (2003). Phenolic acids in foods: An overview of analytical methodology. Journal of Agricultural and Food Chemistry, 51(10), 2866–2887.

  • HPLC Buffer Selection Guide

    • Dolan, J. W. (2002). A Guide to HPLC and LC-MS Buffer Selection. LCGC North America.

  • Related Ester Analysis (Parabens/Phenolics)

    • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC Method for Determination of Methyl 4-hydroxy Benzoate as Preservative in Pharmaceutical Formulations.[3] European Journal of Pharmaceutical and Medical Research.[3]

  • Synthesis & Characterization Context

    • PatSnap Patent Search. (2020). Synthesis method of 2-methylphenoxyacetic acid (Related structural analog).

Sources

Protocol for "Methyl 2-(4-hydroxyphenoxy)acetate" synthesis in a research lab

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Methyl 2-(4-hydroxyphenoxy)acetate is a critical bifunctional building block used extensively in the synthesis of aryloxyphenoxypropionate herbicides (e.g., Quizalofop) and various pharmaceutical candidates. It possesses two distinct reactive sites: a phenolic hydroxyl group and an ester moiety.

The primary synthetic challenge is selectivity . Hydroquinone (


) is a symmetric diol. Standard alkylation conditions often lead to a statistical mixture of:
  • Unreacted Hydroquinone (Starting Material)

  • Methyl 2-(4-hydroxyphenoxy)acetate (Target Mono-ether)

  • Dimethyl 2,2'-(1,4-phenylenebis(oxy))diacetate (Undesired Di-ether)

To achieve high yield and purity without chromatographic separation, this protocol utilizes a stoichiometrically controlled Williamson Ether Synthesis driven by weak inorganic bases in a polar aprotic solvent.

Mechanistic Strategy
  • Base Selection: Potassium Carbonate (

    
    ) is preferred over Sodium Hydride (
    
    
    
    ).
    
    
    is strong enough to deprotonate the phenol (
    
    
    ) but mild enough to prevent significant hydrolysis of the methyl ester in the alkylating agent.
  • Solvent System: Acetone is the solvent of choice. It facilitates the solubility of the organic reactants while maintaining the inorganic base as a suspension, creating a heterogeneous reaction surface that modulates the reaction rate and enhances mono-selectivity.

  • Stoichiometry: We employ a 3:1 molar excess of hydroquinone . This statistical bias ensures that any alkylating agent entering the solution is statistically more likely to encounter an unreacted hydroquinone molecule than a mono-alkylated product.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]Mass/VolRole
Hydroquinone 110.113.033.0 gSubstrate (Excess)
Methyl Bromoacetate 152.971.015.3 g (9.5 mL)Alkylating Agent
Potassium Carbonate 138.211.520.7 gBase (Anhydrous)
Acetone 58.08-250 mLSolvent
Ethyl Acetate --200 mLExtraction Solvent

⚠️ Safety Critical: Methyl bromoacetate is a potent lachrymator and highly toxic. All operations must be performed in a functioning fume hood. Hydroquinone is toxic to aquatic life; waste must be segregated.

Step-by-Step Procedure
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Flush the system with Nitrogen (

    
    ).
    
  • Base Activation: Add Hydroquinone (33.0 g, 300 mmol) and anhydrous

    
     (20.7 g, 150 mmol) to the flask. Add Acetone (200 mL). Stir vigorously at room temperature for 15 minutes. The mixture will appear as a white/grey suspension.
    
  • Controlled Addition: Dissolve Methyl bromoacetate (15.3 g, 100 mmol) in Acetone (50 mL) and transfer to the addition funnel.

  • Reaction: Heat the reaction mixture to a gentle reflux (

    
    ). Once refluxing, add the Methyl bromoacetate solution dropwise over 60 minutes .
    
    • Rationale: Slow addition keeps the instantaneous concentration of the alkylating agent low, favoring reaction with the vast excess of hydroquinone.

  • Completion: Continue refluxing for an additional 4–6 hours. Monitor by TLC (Silica, 30% EtOAc/Hexanes). The starting material (Hydroquinone) will remain the major spot; look for the disappearance of the alkyl halide and the appearance of the mono-ether product (

    
    ).
    
  • Workup (The Separation Logic):

    • Cool the mixture to room temperature.

    • Filter off the solid salts (

      
       and unreacted 
      
      
      
      ) using a sintered glass funnel. Rinse the filter cake with cold acetone (2 x 20 mL).
    • Concentrate the filtrate under reduced pressure (Rotovap) to obtain a semi-solid residue.

    • Partition: Dissolve the residue in Ethyl Acetate (200 mL) and transfer to a separatory funnel.

    • Wash: Wash the organic phase with Water (3 x 100 mL) .

    • Critical Step: Hydroquinone is significantly more water-soluble (

      
      ) than the ester product. These aggressive water washes effectively remove the excess hydroquinone starting material.
      
    • Wash with Brine (50 mL), dry over anhydrous

      
      , filter, and concentrate to dryness.
      
Purification

The crude product obtained is typically


 pure. If higher purity is required for analytical standards:
  • Recrystallization: Dissolve the crude solid in a minimum amount of hot Toluene. Add Hexane dropwise until turbidity persists. Cool to

    
     overnight.
    
  • Yield: Expected yield is 65–75% (based on Methyl bromoacetate).

Process Visualization

Reaction Scheme & Mechanism

G HQ Hydroquinone (Excess) Inter Phenoxide Intermediate HQ->Inter Deprotonation Base K2CO3 (Base) Base->Inter MBA Methyl Bromoacetate (Limiting Reagent) Product Methyl 2-(4-hydroxyphenoxy)acetate (Target) MBA->Product Inter->Product SN2 Attack (Major Path) Side Di-alkylated By-product Product->Side 2nd Alkylation (Minor Path if HQ excess is low)

Caption: Mechanistic pathway highlighting the critical role of excess Hydroquinone in suppressing the secondary alkylation step.

Workup Logic Flowchart

Workup Mix Crude Reaction Mixture (Product, Excess HQ, Salts) Filter Filtration Mix->Filter Solid Solid Waste (KBr, K2CO3) Filter->Solid Filtrate Acetone Filtrate Filter->Filtrate Evap Evaporate Solvent Filtrate->Evap Partition Partition: EtOAc / Water Evap->Partition OrgLayer Organic Layer (Product) Partition->OrgLayer AqLayer Aqueous Layer (Excess Hydroquinone) Partition->AqLayer Dry Dry & Concentrate OrgLayer->Dry Final Final Product Methyl 2-(4-hydroxyphenoxy)acetate Dry->Final

Caption: Purification logic relying on the differential water solubility of Hydroquinone vs. the Ester Product.

Validation & Characterization

To validate the synthesis, compare the isolated product against the following physicochemical data.

Physical Properties[2][3][4][5]
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 64–67 °C (Consistent with propionate analogs and literature precedents for this class).

  • Solubility: Soluble in Acetone, Ethyl Acetate, Methanol, Chloroform. Insoluble in Water.

Spectroscopic Data ( NMR, 400 MHz, )

The molecule has a distinct symmetry in the aromatic region and characteristic aliphatic signals.

Shift (

ppm)
MultiplicityIntegrationAssignment
6.75 - 6.85 Multiplet (AA'BB')4HAromatic Protons (Symmetric)
5.10 Broad Singlet1HPhenolic -OH (Exchangeable)
4.60 Singlet2HO-CH 2-CO
3.80 Singlet3HCOOCH 3

Interpretation:

  • The singlet at 4.60 ppm is diagnostic for the methylene group between the ether oxygen and the carbonyl.

  • The singlet at 3.80 ppm confirms the integrity of the methyl ester (no hydrolysis occurred).

  • The AA'BB' pattern in the aromatic region confirms 1,4-substitution.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield / High By-product Insufficient Hydroquinone excess.Ensure strictly >3.0 equivalents of Hydroquinone are used.
Product is an Oil Residual solvent or impurities.Recrystallize from Toluene/Hexane. Ensure high vacuum drying.
Ester Hydrolysis (Acid formation) Wet solvent or base too strong.Use anhydrous Acetone and

. Avoid NaOH/Water.
Dark Coloration Oxidation of Hydroquinone.[3]Perform reaction under Nitrogen atmosphere. Minimize air exposure.

References

  • Sigma-Aldrich. Methyl (R)-(+)-2-(4-hydroxyphenoxy)propionate Product Sheet. (Analogous synthesis and physical data). Link

  • PubChem. Compound Summary: Methyl 2-(4-hydroxyphenoxy)acetate (CAS 70067-75-3). National Library of Medicine. Link

  • TCI Chemicals. 4,4'-Dihydroxydiphenyl Ether and Derivatives. (General properties of hydroquinone ethers). Link

  • ResearchGate. Synthesis and Biological Evaluation of Methyl Hydroquinone Derivatives. (Protocol insights for hydroquinone alkylation). Link

Sources

Application Notes and Protocols for the Laboratory-Scale Synthesis of Methyl 2-(4-hydroxyphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of Methyl 2-(4-hydroxyphenoxy)acetate, a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] The synthesis is achieved via a Williamson ether synthesis, a robust and versatile method for forming ether linkages. This guide will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, and offer insights into process optimization, safety considerations, and troubleshooting. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

Methyl 2-(4-hydroxyphenoxy)acetate is a key building block in organic synthesis. Its structure, featuring a phenol, an ether linkage, and a methyl ester, allows for diverse chemical modifications, making it a versatile precursor for more complex molecules.[1] The synthesis of this compound is a critical step in the production of various bioactive molecules, including certain herbicides and plant growth regulators.[1]

The primary synthetic route detailed in this application note is the Williamson ether synthesis, a classic and reliable method for preparing ethers. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide or phenoxide ion displaces a halide from an alkyl halide.[2][3] Understanding the nuances of this reaction is paramount to achieving high yields and purity.

Reaction Mechanism and Scientific Principles

The synthesis of Methyl 2-(4-hydroxyphenoxy)acetate from hydroquinone and methyl chloroacetate is a quintessential example of the Williamson ether synthesis. The reaction proceeds in two key steps:

Step 1: Deprotonation of Hydroquinone

Hydroquinone, a dihydric phenol, is first deprotonated by a base to form a phenoxide ion. In this protocol, potassium carbonate (K₂CO₃) serves as a mild and effective base. The phenoxide is a potent nucleophile, essential for the subsequent substitution reaction. The choice of a relatively weak base like potassium carbonate is strategic to selectively deprotonate one of the phenolic hydroxyl groups, minimizing the formation of the diether byproduct.

Step 2: Nucleophilic Substitution (SN2)

The generated phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of methyl chloroacetate. This attack occurs from the backside of the carbon-chlorine bond, leading to an inversion of stereochemistry if the carbon were chiral (though it is not in this case).[3] The chlorine atom, a good leaving group, is displaced, forming the ether linkage and potassium chloride as a byproduct.

The concerted nature of the SN2 mechanism, where bond formation and bond-breaking occur simultaneously, is a key feature of this reaction.[3] For an efficient SN2 reaction, the alkyl halide should be unhindered, making primary alkyl halides like methyl chloroacetate ideal substrates.[2]

Williamson_Ether_Synthesis Hydroquinone Hydroquinone Phenoxide Phenoxide Ion (Nucleophile) Hydroquinone->Phenoxide Deprotonation MethylChloroacetate Methyl Chloroacetate Product Methyl 2-(4-hydroxyphenoxy)acetate MethylChloroacetate->Product Base K₂CO₃ (Base) Base->Phenoxide Phenoxide->Product SN2 Attack Electrophile Methyl Chloroacetate (Electrophile) Byproduct KCl + KHCO₃

Figure 1: Conceptual workflow of the Williamson ether synthesis for Methyl 2-(4-hydroxyphenoxy)acetate.

Experimental Protocol

This protocol is designed for the synthesis of Methyl 2-(4-hydroxyphenoxy)acetate on a laboratory scale.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityPurity
Hydroquinone123-31-9110.1111.0 g>99%
Methyl Chloroacetate96-34-4108.5210.8 g>98%
Potassium Carbonate584-08-7138.2113.8 g>99%
Acetone67-64-158.08200 mLACS Grade
Diethyl Ether60-29-774.12300 mLAnhydrous
Saturated NaCl SolutionN/AN/A100 mLN/A
Anhydrous MgSO₄7487-88-9120.3710 g>98%
Equipment
  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Filter funnel and filter paper

Step-by-Step Procedure
  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add hydroquinone (11.0 g, 0.1 mol) and potassium carbonate (13.8 g, 0.1 mol).

  • Solvent Addition: Add 200 mL of acetone to the flask.

  • Initiation of Reaction: Begin stirring the mixture and add methyl chloroacetate (10.8 g, 0.1 mol) dropwise at room temperature.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (potassium chloride and unreacted potassium carbonate).

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the acetone.

  • Extraction: Dissolve the residue in 150 mL of diethyl ether and transfer to a 500 mL separatory funnel. Wash the organic layer with 2 x 50 mL of saturated sodium chloride solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system.

Experimental_Workflow Start Start Setup 1. Reaction Setup: Combine Hydroquinone, K₂CO₃ in Acetone Start->Setup Addition 2. Add Methyl Chloroacetate Setup->Addition Reflux 3. Heat to Reflux (8-12 hours) Addition->Reflux Cooldown 4. Cool to Room Temperature Reflux->Cooldown Filter 5. Filter Inorganic Salts Cooldown->Filter Rotovap 6. Remove Acetone via Rotary Evaporation Filter->Rotovap Extraction 7. Dissolve in Diethyl Ether and Wash Rotovap->Extraction Drying 8. Dry with Anhydrous MgSO₄ Extraction->Drying FinalProduct 9. Concentrate to Obtain Crude Product Drying->FinalProduct Purification 10. Purify by Column Chromatography or Recrystallization FinalProduct->Purification End End Purification->End

Figure 2: Step-by-step experimental workflow for the synthesis of Methyl 2-(4-hydroxyphenoxy)acetate.

Results and Discussion

Expected Yield and Product Characterization

Based on similar Williamson ether syntheses, the expected yield of Methyl 2-(4-hydroxyphenoxy)acetate is typically in the range of 72-96%.[4] The final product should be a white to off-white solid.

Characterization Data:

PropertyValue
Molecular FormulaC₉H₁₀O₄
Molecular Weight182.18 g/mol
AppearanceWhite to off-white solid
Melting Point~64-67 °C (for a similar compound)[5]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): Expected shifts based on similar structures: 6.8 (m, 4H, Ar-H), 5.0 (s, 1H, -OH), 4.6 (s, 2H, -O-CH₂-), 3.8 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): Expected shifts based on similar structures: 170 (C=O), 152 (Ar-C-O), 150 (Ar-C-OH), 116 (Ar-C-H), 66 (-O-CH₂-), 52 (-OCH₃)

Note: The provided NMR data is an estimation based on the closely related compound, ethyl 2-(4-hydroxyphenoxy)propionate, and may vary slightly for the target molecule.[6]

Potential Side Products and Troubleshooting

The primary side product in this reaction is the diether, formed by the reaction of methyl chloroacetate with both hydroxyl groups of hydroquinone. To minimize its formation, it is crucial to use a 1:1 molar ratio of hydroquinone to methyl chloroacetate and a mild base.

Another potential side reaction is the elimination of HCl from methyl chloroacetate, which is generally less favorable for primary halides under these conditions.[7]

Troubleshooting:

IssuePossible CauseSolution
Low YieldIncomplete reactionExtend reflux time, ensure adequate stirring, and check the purity of starting materials.
Loss of product during work-upEnsure complete extraction and minimize transfers.
Formation of DietherExcess methyl chloroacetate or strong baseUse a strict 1:1 molar ratio of reactants and a mild base like K₂CO₃.
Product is an oilImpurities presentPurify by column chromatography.

Safety Precautions

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

Chemical Handling:

  • Hydroquinone: Harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and is suspected of causing genetic defects and cancer.[8][9][10][11] Handle in a well-ventilated area or a fume hood.

  • Methyl Chloroacetate: Toxic if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.[12][13][14][15][16] It is also a flammable liquid and vapor.[12] Handle in a fume hood and away from ignition sources.

  • Potassium Carbonate: Causes skin and serious eye irritation, and may cause respiratory irritation.[17][18][19][20][21] Avoid inhaling dust.

  • Acetone: Highly flammable liquid and vapor, causes serious eye irritation, and may cause drowsiness or dizziness.[22][23][24][25] Use in a well-ventilated area and away from open flames.

  • Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides. Use in a fume hood and ensure it is stored properly.

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The Williamson ether synthesis is a highly effective method for the laboratory-scale production of Methyl 2-(4-hydroxyphenoxy)acetate. By carefully controlling the reaction conditions and adhering to the outlined safety protocols, researchers can consistently obtain this valuable intermediate in high yield and purity. This application note provides a solid foundation for the successful synthesis and further application of this compound in various research and development endeavors.

References

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • ACS Publications. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Google Patents. Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
  • Carl ROTH. Safety Data Sheet: Acetone. [Link]

  • Carl ROTH. Safety Data Sheet: Potassium carbonate. [Link]

  • ACS Omega. Transition Metal Complex Based On Phenoliccarboxylic Ligand: Spectroscopic Inspection, DFT/TDDFT Computations, Cytotoxicity and Molecular Docking Investigation. [Link]

  • Carl ROTH. Safety Data Sheet: Hydroquinone. [Link]

  • Google Patents. Preparation of 2-(4-hydroxyphenoxy)
  • NJ.gov. HAZARD SUMMARY - METHYL CHLOROACETATE. [Link]

  • ACS Omega. Transition Metal Complex Based On Phenoliccarboxylic Ligand: Spectroscopic Inspection, DFT/TDDFT Computations, Cytotoxicity and. [Link]

  • MySkinRecipes. methyl 2-(4-hydroxyphenoxy)acetate. [Link]

  • PENTA. Hydroquinone - SAFETY DATA SHEET. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Potassium carbonate. [Link]

  • Redox. Safety Data Sheet Potassium Carbonate. [Link]

  • Google Patents. Method for preparing (R) - (+) -2- (4-hydroxyphenoxy)
  • ChemSupply Australia. Safety Data Sheet for Acetone. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Redox. SAFETY DATA SHEET Potassium Carbonate, Anhydrous. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 2-(4-hydroxyphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online

Role: Senior Application Scientist Ticket ID: PUR-HQ-MONO-001 Subject: Isolation of mono-alkylated hydroquinone ether from di-alkylated byproducts and starting material.[1]

Executive Summary

The synthesis of Methyl 2-(4-hydroxyphenoxy)acetate via Williamson ether synthesis presents a classic statistical challenge: distinguishing the desired mono-ether (Target) from the unreacted starting material (Hydroquinone) and the over-alkylated byproduct (Bis-impurity).[1]

This guide deviates from standard textbook protocols by addressing the specific sensitivity of the methyl ester moiety . While standard phenol purification suggests strong base extraction, this will hydrolyze your product. Our protocol prioritizes stoichiometric prevention , solubility differentials , and chromatographic resolution .

Module 1: The Chemistry of Contamination (Diagnostic)

Before initiating purification, you must accurately identify the species in your crude mixture. The "Three-Spot" TLC profile is characteristic of this reaction.

The Reaction Landscape

ReactionPathway cluster_legend TLC Profile (Silica/EtOAc:Hex) HQ Hydroquinone (Starting Material) Polarity: High Solubility: Water Mono TARGET: Mono-ether (Phenol + Ester) Polarity: Medium pKa: ~10.0 HQ->Mono k1 (Fast) Reagent Methyl Bromoacetate (+ Base) Reagent->Mono Bis IMPURITY: Bis-ether (Di-ester) Polarity: Low Non-acidic Reagent->Bis Mono->Bis k2 (Slow if HQ excess) Spot1 Rf ~0.1 (HQ) Spot2 Rf ~0.4 (Target) Spot3 Rf ~0.7 (Bis)

Figure 1: Reaction pathway and resulting TLC profile. The "Bis" impurity forms when the Target competes with Hydroquinone for the alkylating agent.[1]

Component Analysis Table
ComponentChemical SpeciesKey Functional GroupsSolubility ProfileAcid/Base Behavior
Hydroquinone (HQ) Starting MaterialDi-phenolSoluble in Water, AlcoholsWeak Acid (pKa ~9.[1]9)
Target (Mono) Methyl 2-(4-hydroxyphenoxy)acetate Phenol + Methyl EsterSoluble in EtOAc, DCM, TolueneWeak Acid (Phenol) + Base Sensitive (Ester)
Bis-Impurity Dimethyl 2,2'-(1,4-phenylenebis(oxy))diacetateDi-esterSoluble in Non-polar organicsNeutral (No acidic protons)

Module 2: The "Solubility Switch" Protocol (Primary Purification)

This protocol exploits the drastic solubility difference between the highly polar Hydroquinone and the lipophilic esters (Target & Bis).

Prerequisite: You must have used excess Hydroquinone (2–3 equivalents) during synthesis.[1] If you used a 1:1 ratio, the Bis-impurity content will be too high for this method alone.

Step-by-Step Workflow
  • Reaction Quench:

    • Evaporate the reaction solvent (usually Acetone or Acetonitrile) completely.[1]

    • Why? Organic solvents act as "phase transfer bridges," preventing the clean separation of Hydroquinone into the aqueous layer.

  • The "Toluene/Water" Partition (Recommended):

    • Redissolve the crude solid in Toluene (preferred over DCM for industrial relevance and safety).

    • Add Water (Volume ratio 1:1 vs Toluene).[1]

    • Agitate vigorously for 10 minutes.

  • Phase Separation:

    • Aqueous Layer: Contains >95% of unreacted Hydroquinone and inorganic salts (KBr/NaBr).[1] Discard.

    • Organic Layer: Contains Target and Bis-impurity.[1]

  • The "Cold Carbonate" Wash (Optional - High Skill Required):

    • Warning: This step removes the Target from the Bis-impurity but risks hydrolysis.

    • Extract the organic layer with cold (0°C) 5% Na₂CO₃ .[1]

    • Mechanism: The Phenol (Target) deprotonates and moves to water. The Bis-ester stays in Toluene.

    • Critical Action: Immediately separate the aqueous layer and acidify with dilute HCl to pH 4 to precipitate the Target.

    • Note: If you are uncomfortable with ester stability, skip to Module 3.

Module 3: Polishing & Isolation (Removal of Bis-Impurity)[1]

If the "Cold Carbonate" wash is deemed too risky for your ester stability, use Column Chromatography. This is the gold standard for research-scale purity (>98%).

Chromatographic Strategy
  • Stationary Phase: Silica Gel (standard 40–63 µm).[1]

  • Mobile Phase Gradient: Hexanes/Ethyl Acetate.

    • Start: 90:10 (Elutes Bis-impurity).[1]

    • Ramp: 70:30 (Elutes Target).

    • Flush: 50:50 (Elutes any residual HQ).[1]

Crystallization Alternative (Scale-Up)

For quantities >10g where columns are impractical:

  • Solvent: Toluene or Toluene/Hexane mix.

  • Procedure: Heat the organic mixture (post-water wash) to 80°C until dissolved. Cool slowly to 4°C.

  • Result: The Bis-impurity is often more soluble in cold toluene than the Mono-ether (due to the lack of Hydrogen bonding).[1] The Target crystallizes out.

Module 4: Logical Troubleshooting (FAQ)

Q1: My yield is low, and I see a new spot at the baseline (Rf = 0). What happened?

  • Diagnosis: Hydrolysis.

  • Cause: You likely used Strong Base (NaOH/KOH) during workup or the reaction time was too long with Carbonate at reflux.

  • Chemistry: The methyl ester cleaved to form the carboxylic acid: 2-(4-hydroxyphenoxy)acetic acid.[1]

  • Fix: Switch to milder bases (K₂CO₃) and avoid contact with aqueous base during workup. Use the "Water Wash" only (Module 2, Step 2).

Q2: I cannot separate the Bis-impurity from the Target on TLC.

  • Diagnosis: Solvent system mismatch.

  • Fix: Your solvent is too polar. The esters are dragging together.

  • Try: Toluene:Acetone (9:1) or Chloroform:Methanol (98:2).[1] The pi-stacking of Toluene often interacts differently with the mono- vs bis-substituted rings, improving separation.[1]

Q3: Can I use Claisen Alkali (KOH in MeOH/Water) to purify?

  • Answer: ABSOLUTELY NOT.

  • Reason: Claisen alkali is designed to extract cryptophenols, but it is extremely nucleophilic. It will instantly saponify your methyl ester into the acid salt.

Visual Decision Tree: Purification Logic

PurificationLogic Start Crude Mixture (HQ + Mono + Bis) Step1 Evaporate Reaction Solvent Redissolve in Toluene Start->Step1 Step2 Wash with Water (x3) Step1->Step2 Check1 Is HQ removed? (Check TLC) Step2->Check1 Check1->Step2 No BisCheck Bis-Impurity Level? Check1->BisCheck Yes HighBis Bis > 10% (Stoichiometry Failure) BisCheck->HighBis High LowBis Bis < 10% (Standard) BisCheck->LowBis Low Column Column Chromatography Hex/EtOAc Gradient HighBis->Column Required Cryst Recrystallization (Toluene/Hexane) LowBis->Cryst Preferred

Figure 2: Decision logic for selecting the appropriate purification route based on impurity profile.

References

  • Williamson Ether Synthesis Mechanism & Selectivity

    • Source: Master Organic Chemistry. (2014).[1][2][3] "The Williamson Ether Synthesis."[3][4][5]

    • Relevance: Establishes the SN2 mechanism and the necessity of stoichiometric control to prevent dialkyl
    • URL:[Link]

  • Purific

    • Source: Patent US4933504A. "Process for the preparation of mono-ethers of hydroquinones."[6][7]

    • Relevance: Validates the industrial use of Toluene for separating Hydroquinone (insoluble) from the Mono-ether (soluble).[1]

    • URL
  • Physical Properties of Phenoxy Acet

    • Source: PubChem.[2][8][9] "Methyl 4-hydroxyphenylacetate (Analogous Structure Data)."

    • Relevance: Provides solubility and pKa baselines for phenolic esters, supporting the "Cold Carbon
    • URL:[Link][1]

  • Selective Mono-alkylation Str

    • Source: Bhongale, P. et al. (2021).[1] "A comprehensive review on catalytic O-alkylation of phenol and hydroquinone." Catalysis Reviews.

    • Relevance: Discusses the statistical probability of mono- vs di-alkylation and the importance of excess starting m
    • URL:[Link][1]

Sources

Common side reactions in the synthesis of "Methyl 2-(4-hydroxyphenoxy)acetate"

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 2-(4-hydroxyphenoxy)acetate. This molecule is a valuable intermediate in the development of pharmaceuticals and agrochemicals, such as the insecticide Fenoxycarb.[1][2] Its efficient synthesis is critical, yet the pathway is prone to several side reactions that can complicate purification and reduce yields.

This guide is structured to provide researchers and development professionals with practical, in-depth solutions to common experimental challenges. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthesis.

Section 1: The Core Synthesis Pathway: Williamson Ether Synthesis

The most common and direct route to Methyl 2-(4-hydroxyphenoxy)acetate is the Williamson ether synthesis.[3] This reaction involves the nucleophilic substitution (SN2) of a haloacetate ester by a phenoxide ion, generated by deprotonating hydroquinone with a suitable base.[4]

Williamson_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products HQ Hydroquinone Phenoxide Potassium Hydroquinonate HQ->Phenoxide + Base - H2O, CO2 Base Base (e.g., K2CO3) Base->Phenoxide MA Methyl Chloroacetate Product Methyl 2-(4-hydroxyphenoxy)acetate MA->Product SN2 Attack (O-Alkylation) Salt Salt (e.g., KCl) MA->Salt - Cl- Phenoxide->Product SN2 Attack (O-Alkylation)

Caption: The Williamson ether synthesis pathway for Methyl 2-(4-hydroxyphenoxy)acetate.

Reference Experimental Protocol

This protocol is designed to favor the mono-alkylation of hydroquinone.

  • Setup: To a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and thermometer, add hydroquinone (2.0 equivalents) and anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Solvent Addition: Add a suitable polar aprotic solvent, such as acetone or dimethylformamide (DMF) (approx. 10 mL per gram of hydroquinone).

  • Inert Atmosphere: Purge the system with nitrogen for 15 minutes while stirring.

  • Reagent Addition: In a separate flask, dissolve methyl chloroacetate (1.0 equivalent) in the same solvent (2 mL per gram). Add this solution dropwise to the hydroquinone slurry over 30-60 minutes at room temperature.

  • Reaction: Heat the mixture to a moderate temperature (50-60 °C for acetone) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.[5]

  • Purification: Purify the crude material via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Problem 1: My final product is heavily contaminated with a non-polar, higher molecular weight impurity.

  • Question: I'm seeing a major byproduct that runs higher (less polar) on my TLC plate than the desired product. Mass spectrometry suggests it's the dialkylated version. Why is this happening and how can I prevent it?

  • Answer & Scientific Rationale: This is the most common side reaction. You are forming 1,4-bis(2-methoxy-2-oxoethoxy)benzene . Hydroquinone is a symmetrical molecule with two phenolic hydroxyl groups of nearly identical acidity. After the first hydroxyl group reacts to form the desired mono-ether, the second phenolic group on that same molecule can be deprotonated and react with another molecule of methyl chloroacetate.

    Causality:

    • Stoichiometry: Using a 1:1 ratio of hydroquinone to methyl chloroacetate makes this side reaction highly probable.

    • Rate of Addition: Adding the alkylating agent too quickly creates localized high concentrations, increasing the chance of a second alkylation on an already-reacted molecule.

    Solutions:

    • Adjust Stoichiometry: Employ a molar excess of hydroquinone (e.g., 2 to 3 equivalents). This statistically favors the alkylating agent encountering an unreacted hydroquinone molecule over the mono-substituted product. A patent for a similar synthesis highlights the importance of preventing diether formation.[6]

    • Slow Addition: Add the methyl chloroacetate solution dropwise over an extended period (30-60 minutes) to the heated hydroquinone and base slurry. This maintains a low concentration of the alkylating agent at all times.

    • Moderate Temperature: Avoid excessive heat, which can accelerate the second alkylation reaction rate disproportionately.

Competing_Reactions cluster_desired Desired Pathway cluster_side Side Reaction HQ Hydroquinone Mono_Product Mono-Alkylated Product (Desired) HQ->Mono_Product + 1 eq. MA MA Methyl Chloroacetate Di_Product Di-Alkylated Byproduct (Undesired) Mono_Product->Di_Product + 1 eq. MA

Caption: Competitive mono-alkylation versus di-alkylation of hydroquinone.

Problem 2: My yield is very low, and I have a lot of unreacted hydroquinone.

  • Question: The reaction seems to have stalled, with significant starting material remaining even after extended reaction times. What factors are limiting the conversion?

  • Answer & Scientific Rationale: This issue typically points to problems with the initial deprotonation step or reagent stability. The reaction proceeds via an SN2 mechanism, which requires a potent nucleophile—the phenoxide.[3][4] If the phenoxide is not generated efficiently, the reaction will not proceed.

    Causality:

    • Insufficient Base: The base is required to deprotonate the phenol. If less than one equivalent of base per reacting hydroxyl group is used, the reaction will be incomplete.

    • Weak Base: While K₂CO₃ is common, it is a relatively mild base. For a sluggish reaction, a stronger base might be needed, but this can increase the risk of other side reactions.

    • "Wet" Reagents/Solvent: Water will consume the base and protonate the phenoxide, quenching the nucleophile. Using anhydrous solvents and reagents is critical.

    Solutions:

    • Verify Base Stoichiometry: Ensure you are using at least one equivalent of base for every equivalent of methyl chloroacetate. A slight excess (e.g., 1.2-1.5 equivalents) is often beneficial to drive the reaction.

    • Use Anhydrous Conditions: Dry your solvent over molecular sieves. Ensure your K₂CO₃ is freshly dried or purchased as anhydrous. Run the reaction under an inert atmosphere (N₂ or Ar) to exclude moisture.

    • Consider a Phase-Transfer Catalyst: In a biphasic system or when using carbonate bases, adding a catalytic amount of tetrabutylammonium bromide (TBAB) can facilitate the transfer of the phenoxide to the organic phase, accelerating the reaction.

Problem 3: My product contains a significant acidic impurity.

  • Question: During workup or upon purification, I'm isolating a significant fraction of 4-hydroxyphenoxyacetic acid. What is causing the ester to hydrolyze?

  • Answer & Scientific Rationale: The methyl ester functional group is susceptible to both base- and acid-catalyzed hydrolysis.[7] This can happen either during the reaction or, more commonly, during the workup.

    Causality:

    • Base-Mediated Hydrolysis: If a strong base (like NaOH or KOH) is used instead of a carbonate, or if significant water is present in the reaction mixture, the ester can be saponified to the corresponding carboxylate salt.

    • Acid-Mediated Hydrolysis: During aqueous workup, if the pH becomes too acidic (e.g., adding strong acid to neutralize the base) and is held for too long, especially with heating, the ester can hydrolyze.[8]

    Solutions:

    • Use a Non-Hydrolytic Base: K₂CO₃ is preferred over hydroxides because it is less nucleophilic and less likely to attack the ester carbonyl directly.

    • Controlled Workup: When neutralizing the reaction, use a mild acid (like dilute HCl or an aqueous solution of NH₄Cl) and do not overshoot to a very low pH. Perform washes quickly and at room temperature or below.

    • Avoid Aqueous Conditions at High Temperatures: Ensure the reaction solvent is fully removed before attempting any purification steps that involve heat, such as distillation, if water might be present.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the optimal solvent choice?

    • A1: Polar aprotic solvents like acetone, DMF, or acetonitrile are ideal. They effectively dissolve the phenoxide salt and the alkylating agent without participating in the reaction (i.e., they are not protic, so they won't re-protonate the nucleophile). Acetone is often a good starting point due to its lower boiling point and ease of removal.

  • Q2: Can C-alkylation be a significant side reaction?

    • A2: While phenoxide ions are ambident nucleophiles (can react at oxygen or the aromatic carbon), O-alkylation is strongly favored in Williamson ether synthesis under polar aprotic conditions.[9][10] C-alkylation becomes more competitive in non-polar solvents where the cation is tightly associated with the oxygen, leaving the carbon atoms of the ring more nucleophilic. For this specific synthesis, significant C-alkylation is not a commonly reported issue.

  • Q3: What are the best practices for purifying the crude product?

    • A3: A multi-step approach is best. First, an acidic/basic extraction can remove key impurities. Washing the organic layer with a dilute base (e.g., 5% NaHCO₃) can remove any unreacted hydroquinone and the hydrolyzed carboxylic acid impurity. A subsequent wash with dilute acid can remove any basic residues. Finally, flash column chromatography is almost always necessary to separate the desired mono-alkylated product from the dialkylated byproduct, as they often have very similar polarities.[5]

Section 4: Summary of Side Products and Mitigation

Side ProductFormation MechanismKey IndicatorMitigation Strategy
1,4-bis(2-methoxy-2-oxoethoxy)benzene Second O-alkylation on the mono-substituted product.Non-polar spot on TLC; High MW peak in MS.Use ≥2 eq. of hydroquinone; Slow addition of alkylating agent.
4-Hydroxyphenoxyacetic Acid Hydrolysis of the methyl ester group.Polar, acidic spot on TLC; Washes into basic aqueous layer.Use non-nucleophilic base (K₂CO₃); Careful pH control during workup.
Methyl Hydroxyacetate (Glycolate) Hydrolysis of the methyl chloroacetate alkylating agent.[11]Reduced conversion; difficult to track directly.Ensure anhydrous reaction conditions to prevent base-catalyzed hydrolysis of the reagent.

Section 5: Troubleshooting Workflow

Troubleshooting_Workflow Start Analyze Crude Reaction Mixture (TLC, LC-MS) Decision1 Major Impurity Present? Start->Decision1 Impurity_ID Identify Impurity Decision1->Impurity_ID Yes No_Impurity Low Yield or Incomplete Conversion Decision1->No_Impurity No Dialkylated Byproduct is Dialkylated Impurity_ID->Dialkylated Non-polar Acid Byproduct is Acid Impurity_ID->Acid Polar/Acidic Solution_Dialkylated Use Excess Hydroquinone Slow Reagent Addition Dialkylated->Solution_Dialkylated Solution_Acid Control Workup pH Use Anhydrous Conditions Acid->Solution_Acid Unreacted_SM High Unreacted Starting Material Solution_SM Check Base Equivalents Ensure Anhydrous Conditions Unreacted_SM->Solution_SM No_Impurity->Unreacted_SM Yes End Proceed to Purification No_Impurity->End No

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Organic Syntheses. methyl 2-(2-acetylphenyl)acetate. [Link]

  • Patsnap. Synthesis method of 2-methylphenoxyacetic acid. [Link]

  • Google Patents. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
  • PharmaXChange.info. (2011). Chemistry of Enolates - C vs O Alkylation. [Link]

  • ResearchGate. (2016). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. [Link]

  • YouTube. (2024). Methyl acetate hydrolysis. [Link]

  • Google Patents.
  • MySkinRecipes. methyl 2-(4-hydroxyphenoxy)acetate. [Link]

  • Wikipedia. Fenoxycarb. [Link]

  • ChemistryViews. (2012). C- or O-Alkylation?. [Link]

Sources

Troubleshooting "Methyl 2-(4-hydroxyphenoxy)acetate" purification by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Methyl 2-(4-hydroxyphenoxy)acetate

Executive Summary

Methyl 2-(4-hydroxyphenoxy)acetate is a bifunctional molecule containing a phenolic hydroxyl group and a methyl ester , typically synthesized via the Williamson ether synthesis of hydroquinone and methyl chloroacetate.[1]

Purification difficulties arise from three competing physicochemical factors:

  • Phenolic Acidity (pKa ~10): Causes severe peak tailing on silica gel due to hydrogen bonding with silanols.

  • Statistical Byproducts: The reaction mixture inevitably contains unreacted hydroquinone (very polar) and the di-alkylated byproduct (non-polar), requiring precise selectivity.

  • Ester Lability: The methyl ester is susceptible to hydrolysis on acidic silica or in the presence of wet solvents.

This guide addresses these specific failure modes.

Module 1: Resolution & Selectivity Issues

Q: My target compound co-elutes with a less polar impurity. What is it, and how do I remove it?

Diagnosis: In the alkylation of hydroquinone, the most common impurity is the di-alkylated byproduct (Dimethyl 2,2'-(1,4-phenylenebis(oxy))diacetate).[1] Because this impurity lacks the free phenolic hydroxyl group, it cannot hydrogen bond effectively with the silica, making it elute significantly faster (higher Rf) than your target.

The Separation Landscape:

Compound Functional Groups Relative Polarity Rf (Hex/EtOAc 1:1)
Di-alkylated Impurity 2x Esters, 2x Ethers Low ~0.7 - 0.8
Target (Mono-ether) 1x Phenol, 1x Ester, 1x Ether Medium ~0.3 - 0.4

| Hydroquinone | 2x Phenols | High | < 0.1 (Baseline) |[1]

Troubleshooting Protocol:

  • Switch Solvent Systems: If Hexane/Ethyl Acetate provides poor resolution, switch to Dichloromethane (DCM) / Methanol .[1] The target molecule's phenolic proton interacts differently with the chlorinated solvent, often improving separation from the non-phenolic di-ester.

  • Gradient Optimization:

    • Start: 100% DCM (Elutes the di-ester).[1]

    • Ramp: 0% to 5% MeOH over 10 CV (Column Volumes).[1]

    • Target Elution: The mono-ether usually elutes between 2-4% MeOH.[1]

    • Hold: Wash column with 10% MeOH to remove unreacted hydroquinone.

Module 2: Peak Tailing & Shape

Q: The target peak is streaking/tailing badly, causing fraction overlap. Is the column overloaded?

Diagnosis: While overloading is possible, the likely cause is Secondary Silanol Interaction .[2][3] The phenolic proton acts as a Hydrogen Bond Donor (HBD) to the acidic silanols (Si-OH) on the silica surface. This non-specific binding causes the "streaking" effect.

Corrective Action: You must suppress the ionization of the silanols or compete for the binding sites.

  • Option A: Acid Modification (Recommended) Add 0.1% Acetic Acid to the mobile phase. This keeps the local environment slightly acidic, protonating the silanols and reducing their interaction with the phenol.

    • Warning: Do not use strong acids (TFA) or high concentrations (>1%), as this may hydrolyze the methyl ester.[1]

  • Option B: "Goldilocks" Loading Phenolic compounds often suffer from solubility issues in non-polar mobile phases.

    • Do not load in pure DCM if the compound crashes out at the head of the column.

    • Protocol: Use "Dry Loading." Dissolve the crude in a minimum of MeOH/DCM, mix with silica (1:3 ratio), evaporate to dryness, and load the powder as a top cartridge.

Visualizing the Tailing Mechanism:

TailingMechanism cluster_0 Standard Silica Surface cluster_1 Acid Modified Mobile Phase Silanol Si-OH (Silanol) Interaction Hydrogen Bond (Peak Tailing) Silanol->Interaction Target Target Phenol (R-OH) Target->Interaction Acid Acetic Acid (Modifier) Blocked Silanol Protonated (No Interaction) Acid->Blocked Competes/Protonates SharpPeak Sharp Elution Blocked->SharpPeak

Caption: Mechanism of phenolic tailing on silica and its mitigation via acid modifiers.

Module 3: Stability & Degradation[3][4]

Q: My NMR shows a new impurity after the column that wasn't in the crude. Did the compound degrade?

Diagnosis: The methyl ester group is relatively stable, but on-column hydrolysis can occur if:

  • The silica is too acidic (some batches have pH < 5).

  • The mobile phase contains water (wet solvents).

  • The residence time on the column is too long.

The byproduct is the Carboxylic Acid derivative (2-(4-hydroxyphenoxy)acetic acid), which will likely stick to the baseline or elute very late with significant tailing.

Validation Test: Run a 2D TLC.

  • Spot the purified fraction.

  • Run the plate in Direction 1.

  • Let it dry, turn 90 degrees, and run in Direction 2.

  • Result: If the spot is on the diagonal, it is stable. If a new spot appears off-diagonal, the compound is degrading on the silica.

Preventative Protocol:

  • Neutralize the Silica: Pre-wash the column with 1% Triethylamine (TEA) in Hexane, then flush with 10 CV of pure Hexane to remove excess base before starting the run. Note: Only do this if acid sensitivity is confirmed; usually, standard silica is fine for methyl esters.[1]

  • Speed is Key: Flash chromatography should be completed in < 20 minutes.[1] Avoid leaving the compound on the column overnight.

Module 4: Detection Strategy

Q: I cannot see the spots clearly under UV.

Diagnosis: The molecule has a benzene ring, so it should absorb at UV 254 nm. However, if the concentration is low, the absorption might be weak.

Visualization Toolkit:

Method Suitability Observation
UV 254 nm Standard Dark spot on green background.[1]
Ferric Chloride (FeCl₃) Highly Specific Turns purple/blue .[1] Specific to phenols.[4] Excellent for distinguishing target from di-alkylated impurity (which will NOT stain).[1]
PMA (Phosphomolybdic Acid) General Dark blue/green spot upon heating.[1] Good for all organic components.

| KMnO₄ | Oxidizable groups | Yellow/Brown spot on purple background.[1] Detects the phenol and impurities. |

Summary Workflow: The Purification Decision Tree

PurificationWorkflow Start Crude Mixture (Phenolic Ether Ester) TLC Run TLC (Hex/EtOAc 1:1) Start->TLC Check1 Is separation > 0.1 Rf? TLC->Check1 Check2 Is the spot tailing? Check1->Check2 Yes SolventChange Switch to DCM/MeOH (0-5% Gradient) Check1->SolventChange No (Co-elution) AddAcid Add 0.1% Acetic Acid to Mobile Phase Check2->AddAcid Yes RunColumn Run Flash Column (Dry Load Recommended) Check2->RunColumn No SolventChange->RunColumn AddAcid->RunColumn

Caption: Decision matrix for optimizing purification conditions based on TLC observations.

References

  • Restek Corporation. (2025).[1] LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]

  • Organic Chemistry Portal. Methyl Esters: Stability and Protection. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for Methyl 4-hydroxyphenylacetate (Analogous physicochemical properties). Retrieved from [Link][1]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting and Preventing Coloration in Methyl 2-(4-hydroxyphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for Methyl 2-(4-hydroxyphenoxy)acetate. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate and may encounter challenges with product coloration. Discoloration, typically presenting as a yellow to brown hue, is a common indicator of impurity and degradation, which can have significant implications for downstream applications.

This guide provides a deep dive into the causative factors behind coloration and offers field-proven troubleshooting protocols and preventative strategies to ensure the synthesis and storage of high-purity, colorless Methyl 2-(4-hydroxyphenoxy)acetate.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why has my typically white/off-white Methyl 2-(4-hydroxyphenoxy)acetate product turned yellow or brown?

A: The coloration is almost always due to the oxidation of the phenolic hydroxyl group on the molecule.[1] This process forms highly colored quinone-type impurities. The reaction is accelerated by exposure to atmospheric oxygen, light, heat, and the presence of trace metal impurities.[2][3]

Q2: What is the acceptable color for a high-purity product?

A: High-purity Methyl 2-(4-hydroxyphenoxy)acetate should be a white to off-white crystalline solid.[4] Any distinct yellow or brown coloration suggests the presence of oxidation-related impurities that may affect the performance of the material in subsequent reactions.

Q3: How should I properly store the product to minimize discoloration?

A: Store the material in a tightly sealed, opaque container to protect it from light and air.[5] For optimal stability, purge the container with an inert gas like argon or nitrogen before sealing. Store in a cool, dark, and dry place.[5][6] Room temperature storage is generally acceptable for short periods, but for long-term stability, refrigeration is recommended.

Q4: My product is discolored. Can I still use it in my experiment?

A: This depends on the sensitivity of your application. The colored impurities are structurally different from the parent molecule and may interfere with your reaction, leading to lower yields, unexpected side products, or catalyst poisoning. For applications requiring high purity, such as pharmaceutical synthesis, it is imperative to purify the material before use.

Q5: What is the most straightforward method to remove minor yellowing?

A: For slight discoloration, recrystallization from a suitable solvent system is often the most efficient method. If that fails, a quick treatment with activated carbon in solution can effectively adsorb the colored impurities.

Section 2: The Chemistry of Coloration: Understanding the Degradation Pathway

The primary culprit behind the discoloration of Methyl 2-(4-hydroxyphenoxy)acetate is the inherent reactivity of its 4-hydroxyphenyl moiety. Phenols are susceptible to oxidation, a process that can be initiated by several factors prevalent in a standard laboratory or industrial environment.

The degradation cascade begins with the oxidation of the phenol to a phenoxy radical. This highly reactive intermediate can then be further oxidized to form semiquinone and, ultimately, quinone-type structures. Quinones contain extended conjugated systems, which cause them to absorb light in the visible spectrum, appearing as yellow or brown compounds.[1] These quinones can also participate in polymerization reactions, leading to the formation of dark, often intractable, polymeric impurities.

Several factors can catalyze or accelerate this degradation process:

  • Atmospheric Oxygen: The most common oxidant.

  • Light (UV Radiation): Provides the energy to initiate radical formation (photodegradation).[2]

  • Heat: Increases the rate of chemical reactions, including oxidation.

  • Trace Metals (e.g., Iron, Copper): Can act as catalysts for oxidation reactions.[3]

  • High pH (Basic Conditions): Deprotonation of the phenolic hydroxyl group to form a phenoxide ion makes the molecule significantly more susceptible to oxidation.

Below is a diagram illustrating the primary degradation pathway.

G cluster_main Oxidative Degradation of Methyl 2-(4-hydroxyphenoxy)acetate A Methyl 2-(4-hydroxyphenoxy)acetate (Colorless) B Phenoxy Radical Intermediate A->B [O₂], Light, Heat, Metal Ions C Quinone-type Impurity (Yellow/Brown) B->C Further Oxidation D Polymerized Impurities (Dark Brown/Tarry) C->D Polymerization G cluster_workflow Purification Decision Workflow start Discolored Product assess Assess Color Intensity start->assess recryst Protocol 1: Recrystallization assess->recryst Slightly Yellow carbon Protocol 2: Activated Carbon Treatment assess->carbon Yellow to Brown chrom Protocol 3: Column Chromatography assess->chrom Dark/Tarry end_node Pure, Colorless Product recryst->end_node carbon->end_node chrom->end_node

Caption: Decision workflow for selecting a purification method.

Protocol 1: Recrystallization

This is the first line of defense for removing minor impurities and slight coloration.

Methodology:

  • Solvent Selection: In a test tube, dissolve a small amount of the colored product in a minimal amount of a hot solvent (or solvent mixture). Good single solvents include toluene, ethyl acetate, or an ethanol/water mixture.

  • Dissolution: In a larger flask, add the chosen hot solvent to the bulk of the discolored product until it fully dissolves. Use the minimum amount of solvent necessary.

  • Cooling: Allow the solution to cool slowly to room temperature. Induce crystallization by scratching the inside of the flask with a glass rod if necessary.

  • Chilling: Once crystals have formed, place the flask in an ice bath for 30-60 minutes to maximize product precipitation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Solvent System Comments
TolueneGood for non-polar impurities.
Ethyl Acetate / HeptaneDissolve in hot ethyl acetate, add heptane until cloudy, then cool.
Ethanol / WaterDissolve in hot ethanol, add water dropwise until persistent cloudiness appears, then cool.
Protocol 2: Activated Carbon Treatment

Activated carbon has a high surface area and is excellent for adsorbing large, colored, conjugated molecules. [1] Methodology:

  • Dissolution: Dissolve the discolored product in a suitable solvent (e.g., ethanol, ethyl acetate) at room temperature or with gentle heating.

  • Carbon Addition: Add activated carbon to the solution (typically 1-5% by weight of your product).

  • Stirring/Refluxing: Stir the mixture vigorously for 15-30 minutes. For stubborn coloration, you may need to gently reflux the mixture.

  • Hot Filtration: Filter the hot solution through a pad of Celite® or filter paper to remove the activated carbon. This step must be done carefully and quickly to prevent the product from crystallizing prematurely in the funnel.

  • Isolation: Remove the solvent from the filtrate by rotary evaporation. The resulting solid can be used as is or further purified by recrystallization.

Protocol 3: Flash Column Chromatography

For heavily discolored or oily products, column chromatography is the most powerful purification method. [7] Methodology:

  • Stationary Phase: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane or heptane).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After drying, load this solid onto the top of the packed column.

  • Elution: Elute the column with a solvent system of increasing polarity. The colorless product should elute before the more polar, colored impurities.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent by rotary evaporation.

Mobile Phase System (Gradient) Comments
Heptane / Ethyl AcetateA common, effective system. Start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity.
Dichloromethane / MethanolFor more polar impurities. Use with caution due to the toxicity of dichloromethane.

Section 5: Analytical Verification of Purity

After purification, it is essential to confirm the purity of your Methyl 2-(4-hydroxyphenoxy)acetate.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. A pure product will show a single major peak, while impurities, including colored ones, will appear as separate peaks. [8][9]* UV-Vis Spectroscopy: A qualitative check can be performed by dissolving a sample in a suitable solvent (e.g., methanol) and scanning its absorbance. A colorless sample should have minimal to no absorbance in the visible region (400-700 nm).

Parameter Typical HPLC Condition
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Water (A) and Acetonitrile (B), both with 0.1% Formic Acid
Gradient 20% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 275 nm

Section 6: Best Practices for Long-Term Storage

Proper storage is crucial to maintain the integrity of your purified product.

Condition Recommendation Rationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by excluding atmospheric oxygen.
Container Tightly-sealed, Opaque Glass BottleProtects from moisture and light-induced degradation. [5]
Temperature Cool (2-8 °C Recommended)Slows the rate of potential degradation reactions.
Location Dark and DryPrevents photodegradation and hydrolysis. [6]
Compatibility Avoid storing near strong bases or oxidizing agents.Prevents chemical reactions that can lead to degradation. [4][5]

References

  • Purification process for methyl acetate - European Patent Office - EP 0487285 A2.
  • Synthesis method of 2-methylphenoxyacetic acid - Patsnap Eureka. Available at: [Link]

  • methyl 2-(2-acetylphenyl)acetate - Organic Syntheses Procedure. Available at: [Link]

  • Method for preparing 2-methyl-4-chlorophenoxyacetic acid through catalytic chlorination of 2-methylphenoxyacetic acid - Patsnap Eureka. Available at: [Link]

  • Biodegradation of 4-chloro-2-methylphenoxyacetic acid by endophytic fungus Phomopsis sp. - Applied Ecology and Environmental Research. Available at: [Link]

  • Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - ResearchGate. Available at: [Link]

  • methyl 2-(4-hydroxyphenoxy)acetate - MySkinRecipes. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. Available at: [Link]

  • Preparation of 2-(4-hydroxyphenoxy) propionates - Google Patents - US5886209A.
  • 4-METHOXYCARBONYLMETHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-CARBOXYLIC ACID METHYL ESTER - Organic Syntheses Procedure. Available at: [Link]

  • Investigation of Storage Conditions and Quality Control Markers for Metabolites and Lipids in Human Feces - MDPI. Available at: [Link]

  • Preparation method of o-methyl hydroxyphenylacetate - Google Patents - CN103724203A.
  • A gradient HPLC test procedure for the determination of impurities and the synthetic precursors in 2-[4-(1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-butyl)-phenyl]-2-methylpropionic acid - PubMed. Available at: [Link]

  • Removal of color impurities from organic compounds - Google Patents - US2744938A.
  • Influence of phenolic compounds on color formation at different stages of the VHP sugar manufacturing process - ResearchGate. Available at: [Link]

  • A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4-[4-(Hydroxydiphenylmethyl)-1-Piperidinyl]-butyl)-Phenyl]-2-Methylpropionic Acid - ResearchGate. Available at: [Link]

  • Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI - JEOL. Available at: [Link]

  • Phenolic Compounds from By-Products for Functional Textiles - PMC - PubMed Central. Available at: [Link]

  • Analytical Methods III - Japan Ministry of the Environment. Available at: [Link]

  • Forced degradation study of thiocolchicoside: characterization of its degradation products - Springer. Available at: [Link]

  • Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticides - Eurasian Journal of Analytical Chemistry. Available at: [Link]

  • Addressing Facts and Gaps in the Phenolics Chemistry of Winery By-Products - PMC. Available at: [Link]

  • Facile Synthesis of g-C3N4/MnO2 Composites with Dual Functional Activity of Photodegradation of Pollutants and Antimicrobial Efficacy - ACS Publications. Available at: [Link]

Sources

Technical Support Center: TLC Monitoring for Methyl 2-(4-hydroxyphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers monitoring the synthesis of Methyl 2-(4-hydroxyphenoxy)acetate via Thin Layer Chromatography (TLC). It is designed to address the specific chemoselectivity challenges inherent in alkylating hydroquinone.

Topic: Reaction Monitoring of Hydroquinone Mono-alkylation Content Type: Troubleshooting Guide & FAQ Audience: Organic Chemists, Process Development Scientists[1]

Method Development & Standard Protocol

The Chemist's Challenge: Selectivity

The synthesis of Methyl 2-(4-hydroxyphenoxy)acetate typically involves the Williamson ether synthesis: reacting Hydroquinone (1) with Methyl bromoacetate (2) using a base (e.g.,


).

Critical Issue: The reaction competes between:

  • Mono-alkylation: Desired Product (Target).

  • Di-alkylation: Major Impurity (Dimethyl 2,2'-(1,4-phenylenebis(oxy))diacetate).[1]

  • Oxidation: Hydroquinone converting to p-Benzoquinone (browning).[1]

Optimized TLC System

Do not rely on generic gradients. Use this validated system to separate the polar starting material from the mono- and di-ester products.[1]

ParameterSpecificationTechnical Rationale
Stationary Phase Silica Gel 60

Standard normal phase matrix.[1]
Mobile Phase Hexane : Ethyl Acetate (60 : 40) High polarity is required to move unreacted Hydroquinone (

) off the baseline while resolving the Mono-ester (

) from the less polar Di-ester (

).
Sample Solvent Methanol or AcetoneHydroquinone is poorly soluble in DCM/Hexane.[1] Incomplete dissolution leads to false "conversion" readings.[1]
Visualization UV 254 nm & FeCl3 Stain Crucial: UV shows all aromatics. Ferric Chloride (

) stains only phenols (SM and Product), leaving the Di-ester invisible.[1] This confirms the presence of the free -OH group.[1]

Visualizing the Chemistry (Logic Flow)

The following diagram illustrates the reaction pathway and how relative polarity dictates the TLC separation order.

ReactionTLC cluster_plate TLC Separation Order (Hex:EtOAc 60:40) SM1 Hydroquinone (Starting Material) Polarity: High (2 OH groups) Product Methyl 2-(4-hydroxyphenoxy)acetate (Target Mono-ester) Polarity: Medium (1 OH, 1 Ester) SM1->Product + Reagent (k1) Reagent Methyl Bromoacetate (Alkylating Agent) Polarity: Low Impurity Di-ester Side Product (Over-alkylation) Polarity: Low (0 OH, 2 Esters) Product->Impurity + Reagent (k2 - Undesired) HighRf Top: Reagent & Di-ester MidRf Middle: Target Product LowRf Bottom: Hydroquinone

Caption: Reaction pathway linked to chromatographic behavior. Note that the loss of H-bonding hydroxyl groups decreases polarity, increasing


.[1]

Troubleshooting & FAQs

Q1: I see a persistent dark spot at the baseline that smears. What is it?

Diagnosis: This is likely unreacted Hydroquinone or oxidized polymeric species.[1]

  • The Cause: Hydroquinone is very polar and prone to hydrogen bonding with the silica. If the plate is overloaded, it tails significantly.

  • The Fix:

    • Dilute your spotting sample.[1]

    • Add 1% Acetic Acid to your mobile phase.[1] This suppresses ionization of the phenol protons, sharpening the spots.

Q2: How do I distinguish the Product (Mono-ester) from the Impurity (Di-ester) without running an NMR?

Diagnosis: Relying solely on


 is risky if the solvent front shifts.
  • The Solution: Use the Ferric Chloride (

    
    ) Dip Test .
    
    • Step 1: Visualize under UV.[1][2][3] Circle all spots (SM, Product, Impurity).

    • Step 2: Dip the plate in 1% aqueous

      
      .
      
    • Result:

      • Hydroquinone: Turns dark blue/purple instantly.[1]

      • Mono-ester (Target): Turns blue/purple (contains free phenol).[1]

      • Di-ester (Impurity): NO COLOR CHANGE (no free phenol).[1]

    • Self-Validation: If your "product" spot does not stain with

      
      , you have over-alkylated to the di-ester.[1]
      
Q3: My reaction mixture turned dark brown/black. Is the reaction dead?

Diagnosis: This is "Quinone formation."[1][4]

  • The Cause: In basic conditions (

    
    ), hydroquinone is easily oxidized by air to p-benzoquinone.[1]
    
  • TLC Sign: Look for a bright yellow spot that moves very fast (high

    
    , near solvent front), often overlapping with the alkyl halide.
    
  • Remediation: Degas your solvents and run the reaction under a strict Nitrogen/Argon atmosphere. The dark color is often high-extinction coefficient impurities; the desired reaction may still be proceeding.[1] Check the mid-polarity spot (Product) intensity.

Q4: The product spot is splitting into two very close spots.

Diagnosis: Transesterification or Hydrolysis.[1]

  • Scenario A (Hydrolysis): If you used aqueous base or wet solvents, the methyl ester may hydrolyze to the acid 2-(4-hydroxyphenoxy)acetic acid.[1] This acid will streak or stay at the baseline.

  • Scenario B (Transesterification): If you used Ethanol as a solvent (instead of Acetone or DMF), you might have formed the Ethyl ester alongside the Methyl ester.

  • The Fix: Ensure anhydrous conditions and use non-nucleophilic solvents (Acetone, DMF, Acetonitrile).

Quantitative Estimation (Visual Guide)

Use this table to interpret your TLC plate during the reaction time-course.

TimepointExpected TLC Profile (Hex:EtOAc 60:40)Action Required
t = 0 min Single spot at

~0.15 (Hydroquinone).[1]
Confirm SM purity.
t = 30 min Strong SM spot.[1] Faint Product spot (

~0.4). Trace Di-ester (

~0.7).[1]
Reaction initiated. Ensure temp is stable.
t = 2 hrs SM spot fading. Product spot dominant. Di-ester spot growing.[1]CRITICAL: If SM is <10% and Di-ester is growing, STOP . Don't wait for 100% conversion or you will lose yield to the di-ester.[1]
t = Overnight SM gone. Product spot present. Large Di-ester spot.Over-cooked. Purification will be difficult.[1]

References

  • Organic Syntheses , Coll.[1] Vol. 3, p. 280 (1955); Vol. 28, p. 42 (1948). 2-p-Acetylphenylhydroquinone.[1][4] (Describes handling and acetylation of hydroquinone derivatives).

  • CN112694403A . Method for preparing (R)-(+)-2-(4-hydroxyphenoxy)methyl propionate. (Patent describing analogous alkylation conditions using potassium carbonate in polar solvents).

  • ResearchGate Review . Synthesis of mequinol from 1,4-hydroquinone. (Review of selective mono-alkylation strategies and catalyst effects).

  • Chemistry LibreTexts . Visualizing TLC Plates. (General protocols for FeCl3 and UV visualization of phenols).

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Methyl 2-(4-hydroxyphenoxy)acetate and Structurally Related Phenoxy Herbicides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed comparative analysis of the biological activity of Methyl 2-(4-hydroxyphenoxy)acetate (M-HPA), a key synthetic intermediate, and its structurally related, commercially significant analogues, 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA). We delve into the foundational mechanism of action of phenoxyacetic acid derivatives as synthetic auxins, critically examining the structure-activity relationships (SAR) that dictate their herbicidal potency. By exploring how specific substitutions on the aromatic ring dramatically alter biological efficacy, this guide offers researchers and drug development professionals a clear framework for understanding and predicting the activity of this important class of compounds. Furthermore, we explore the potential for secondary biological activities, such as antifungal properties, and provide robust, self-validating experimental protocols for screening and characterization.

Introduction: The Phenoxyacetate Scaffold as a Privileged Structure

The phenoxyacetic acid moiety is a versatile chemical scaffold that serves as the central structural component in a multitude of biologically active molecules.[1] Its derivatives have found widespread application in two major, yet distinct, fields: agriculture and medicine. In agriculture, they are renowned as potent and selective herbicides that have been instrumental in modern crop protection since the 1940s.[2] In medicine, this same core structure is present in various drugs exhibiting antibacterial, anti-inflammatory, and antihypertensive properties, among others.[1]

This guide focuses on Methyl 2-(4-hydroxyphenoxy)acetate (M-HPA) , a foundational molecule within this class. While primarily recognized as a crucial intermediate in the synthesis of more complex agrochemicals and pharmaceuticals, its structure provides an ideal baseline for understanding the principles of bioactivity in this family.[3] To elucidate these principles, we will compare M-HPA to two of the most well-known phenoxy herbicides:

  • 2,4-D (2,4-Dichlorophenoxyacetic acid): A systemic herbicide widely used for the control of broadleaf weeds.[4]

  • MCPA (2-methyl-4-chlorophenoxyacetic acid): Another selective herbicide, extensively used in cereal crops and pastures to manage broadleaf weed infestations.[2][5]

By dissecting the structural differences between these compounds, we can directly correlate specific chemical modifications to their resulting biological functions.

Comparative Analysis of Herbicidal Activity

Mechanism of Action: Mimicking a Plant's Own Signal

The primary herbicidal action of phenoxyacetic acid derivatives like 2,4-D and MCPA is to function as synthetic auxins .[2] Auxins are a class of plant hormones that regulate many aspects of plant growth and development. These synthetic mimics are absorbed through the leaves and translocated to the plant's meristems—the regions of active cell division.[4] Once there, they overwhelm the plant's natural hormonal balance, leading to uncontrolled, unsustainable growth.[4] This physiological disruption manifests as stem curling, leaf withering, and ultimately, the death of susceptible plants, primarily broadleaf species.[4]

cluster_0 Normal Plant Growth cluster_1 Herbicidal Action Natural Auxin Natural Auxin Auxin Receptor Auxin Receptor Natural Auxin->Auxin Receptor Regulated Gene Expression Regulated Gene Expression Auxin Receptor->Regulated Gene Expression Normal Growth Normal Growth Regulated Gene Expression->Normal Growth Synthetic Auxin Phenoxy Herbicide (e.g., 2,4-D, MCPA) Auxin Receptor_H Auxin Receptor Synthetic Auxin->Auxin Receptor_H Uncontrolled Gene Expression Uncontrolled Gene Expression Auxin Receptor_H->Uncontrolled Gene Expression Plant Death Plant Death Uncontrolled Gene Expression->Plant Death

Caption: Synthetic auxin herbicides hijack the natural auxin signaling pathway.

The Critical Role of Ring Substitution: A Structure-Activity Relationship (SAR) Analysis

The dramatic difference in herbicidal potency between M-HPA and its chlorinated analogues stems directly from the substituents on the aromatic ring. The number, type, and position of these groups fundamentally alter the molecule's reactivity, stability, and interaction with the target auxin receptors.[6][7]

  • Methyl 2-(4-hydroxyphenoxy)acetate (M-HPA): This molecule represents the basic, largely unsubstituted scaffold. The hydroxyl (-OH) group at the para-position (position 4) and the lack of other activating groups render it a weak auxin mimic. Its primary value lies in its potential for further chemical modification.[3]

  • 2,4-D (2,4-Dichlorophenoxyacetic acid): The addition of two chlorine atoms at positions 2 and 4 is the key to its high herbicidal activity. The chlorine at position 4 is common among active phenoxy herbicides. The substitution of a chlorine atom at position 2 significantly increases the molecule's reactivity compared to the unsubstituted parent acid.[6] This specific substitution pattern creates a highly effective and persistent auxin mimic.

  • MCPA (2-methyl-4-chlorophenoxyacetic acid): In MCPA, the chlorine at position 2 is replaced by a methyl (-CH₃) group, while the chlorine at position 4 is retained. The reactivity and aromaticity of MCPA are comparable to those of 2,4-D, resulting in a similarly potent herbicidal profile, though it may exhibit different selectivity against certain plant species.[6]

CompoundStructureKey SubstitutionsPrimary Biological Activity
Methyl 2-(4-hydroxyphenoxy)acetate (M-HPA) -OH at C4Synthetic Intermediate, Weak Auxin Activity
2,4-D -Cl at C2-Cl at C4Potent, Selective Herbicide (Synthetic Auxin)
MCPA -CH₃ at C2-Cl at C4Potent, Selective Herbicide (Synthetic Auxin)
Table 1: Structural and functional comparison of M-HPA, 2,4-D, and MCPA.

Beyond Herbicides: Exploring Antifungal Potential

The broad biological activity of the phenoxyacetic acid scaffold suggests potential applications beyond plant growth regulation.[1] Phenolic compounds, in general, are a well-documented class of natural antifungals.[8][9] For instance, phenylacetic acid, a structurally related compound, has demonstrated the ability to inhibit the growth of various fungi.[10]

Given that M-HPA possesses a core phenolic structure, it is a plausible candidate for antifungal activity. This represents an underexplored area of research for this specific molecule. The development of derivatives from the M-HPA template could lead to novel agrochemical fungicides or therapeutic agents. This requires dedicated screening, as outlined in the protocols below.

Experimental Protocols for Biological Activity Screening

To empirically validate and quantify the biological activities discussed, standardized and reproducible assays are essential. The following protocols are designed to be self-validating by including appropriate positive and negative controls.

Protocol: Seed Germination and Root Elongation Assay for Herbicidal Activity

This assay provides a quantitative measure of a compound's auxin-like activity by assessing its effect on the early growth of a model plant species (e.g., Lolium multiflorum or Brassica campestris).

Causality: Synthetic auxins disrupt root development. By measuring the inhibition of root elongation relative to a negative control, we can quantify herbicidal potency. 2,4-D or MCPA serves as a positive control to validate the assay's sensitivity.

Materials:

  • Test compounds (M-HPA, 2,4-D, MCPA)

  • Solvent (e.g., DMSO, acetone)

  • Petri dishes (9 cm diameter) with sterile filter paper

  • Seeds of a susceptible dicot plant (e.g., cress, lettuce)

  • Growth medium (e.g., 0.8% water agar or Murashige & Skoog basal medium)

  • Sterile water

  • Incubator/growth chamber with controlled light and temperature (e.g., 25°C, 16h light/8h dark)

Procedure:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound and the positive control (2,4-D) in a suitable solvent.

  • Working Solution Preparation: Create a serial dilution of each compound in the growth medium to achieve final concentrations (e.g., 1, 10, 50, 100 µM). Ensure the final solvent concentration is consistent across all treatments and does not exceed 0.1%. A solvent-only treatment serves as the negative control.

  • Seed Sterilization: Surface-sterilize seeds by washing with 70% ethanol for 1 minute, followed by a 1% sodium hypochlorite solution for 10 minutes, and then rinse 3-5 times with sterile water.

  • Plating: Pipette 5 mL of each test concentration and control solution into separate, labeled Petri dishes containing sterile filter paper or solidified agar medium. Arrange 10-15 sterilized seeds evenly on the surface.

  • Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber for 5-7 days.

  • Data Collection: After the incubation period, measure the length of the primary root of each seedling.

  • Analysis: Calculate the average root length for each treatment. Express the results as a percentage of inhibition relative to the negative control. Determine the IC₅₀ value (the concentration required to inhibit root growth by 50%) for each compound.

Caption: Workflow for the herbicidal root elongation assay.

Protocol: In Vitro Antifungal Susceptibility Testing (Mycelial Growth Inhibition)

This assay determines a compound's ability to inhibit the growth of a target fungus, providing a direct measure of its antifungal activity.

Causality: An effective antifungal agent will interfere with fungal cellular processes, preventing or slowing mycelial growth. A commercial fungicide (e.g., Fluconazole) serves as a positive control, while a solvent-only medium is the negative control.

Materials:

  • Test compounds

  • Solvent (e.g., DMSO)

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Actively growing cultures of test fungi (e.g., Botrytis cinerea, Alternaria solani)[11]

  • Sterile Petri dishes (9 cm)

  • Sterile cork borer (5 mm diameter)

  • Incubator (e.g., 28°C)

Procedure:

  • Stock Solution Preparation: Prepare 10 mg/mL stock solutions of each test compound in DMSO.

  • Medication of Media: Autoclave the PDA medium. Allow it to cool to approximately 45-50°C. Add the test compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Mix thoroughly and pour 20 mL into each sterile Petri dish. Prepare a solvent-only control plate.

  • Inoculation: Using the sterile cork borer, cut a 5 mm disc of mycelial growth from the edge of an actively growing fungal culture plate. Place the disc, mycelium-side down, in the center of each prepared PDA plate.

  • Incubation: Seal the plates and incubate them in the dark at 28°C.

  • Data Collection: When the fungal growth in the negative control plate has nearly reached the edge of the dish (typically 3-5 days), measure the diameter of the fungal colony in all plates in two perpendicular directions.

  • Analysis: Calculate the average colony diameter for each treatment. Determine the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100, where dc is the average diameter of the control colony and dt is the average diameter of the treated colony. Calculate the IC₅₀ value for active compounds.

Conclusion and Future Directions

This guide establishes that Methyl 2-(4-hydroxyphenoxy)acetate is a foundational structure whose biological activity is profoundly influenced by substitutions on its aromatic ring. While M-HPA itself exhibits weak auxin-like properties, the strategic addition of chlorine and methyl groups, as seen in 2,4-D and MCPA, transforms it into a potent herbicide. This stark contrast provides a classic and compelling example of a structure-activity relationship.

The key takeaways for researchers are:

  • Herbicidal Activity is Tunable: The potency and selectivity of phenoxyacetic acids are directly linked to the electronic and steric properties of the ring substituents.

  • M-HPA is a Versatile Starting Point: Its structure is ripe for derivatization to explore a wider range of bioactivities.

  • Untapped Potential: The potential antifungal properties of M-HPA and its novel derivatives warrant further investigation, potentially opening new avenues for the development of dual-action agrochemicals or novel therapeutic agents.

Future research should focus on the synthesis of a library of M-HPA derivatives with diverse substitutions at the 2, 3, 5, and 6 positions to systematically probe the SAR for both herbicidal and antifungal activities. Such studies will undoubtedly lead to a deeper understanding of this privileged scaffold and may yield new molecules with optimized efficacy and safety profiles.

References

  • MySkinRecipes. (n.d.). methyl 2-(4-hydroxyphenoxy)acetate.
  • JETIR. (2024, March). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research, 11(3).
  • Świderski, G., et al. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI.
  • Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid.
  • Wikipedia. (n.d.). MCPA.
  • PDF from an unknown source. (n.d.). mcpa.pdf.
  • ResearchGate. (2025, April). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid.
  • ResearchGate. (n.d.). Structural diagrams of 2,4-D and other phenoxy herbicides.
  • ResearchGate. (2025, January). THE IMPACT OF MCPA (2-METHYL-4-CHLOROPHENOXYACETIC ACID) IN THE CONTROL OF CIRSIUM ARVENSE AND TARAXACUM OFFICINALE SPECIES IN GRASSLAND ECOSYSTEMS.
  • Gao, J., et al. (2016, May). Natural products as sources of new fungicides (III): Antifungal activity of 2,4-dihydroxy-5-methylacetophenone derivatives. Bioorganic & Medicinal Chemistry Letters, 26(9), 2279-2282.
  • Frontiers Media S.A. (2019). Potential Use of Phenolic Acids as Anti-Candida Agents: A Review. Frontiers in Microbiology.
  • MDPI. (n.d.). Antifungal Agents in Wood Protection—A Review.
  • Nakashima, M., et al. (2024, May). An antifungal compound secreted by termite workers phenylacetic acid inhibits the growth of both termite egg-mimicking fungus and entomopathogenic fungi. ResearchGate.

Sources

Validation of HPLC method for "Methyl 2-(4-hydroxyphenoxy)acetate" analysis

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validation of HPLC Method for Methyl 2-(4-hydroxyphenoxy)acetate Analysis

Executive Summary & Strategic Rationale

Methyl 2-(4-hydroxyphenoxy)acetate is a critical building block in the synthesis of agrochemicals (e.g., aryloxyphenoxypropionate herbicides) and pharmaceutical intermediates. Its quality is defined by two critical attributes: integrity of the ester bond and absence of the phenolic starting material (Hydroquinone) .

While Gas Chromatography (GC) is often the default for esters, it fails here due to the thermal lability of the phenolic moiety and the need to detect the non-volatile acid hydrolysis impurity. This guide validates a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method as the superior alternative, offering high specificity for both the polar hydrolysis products and the non-polar bis-alkylated impurities.

Method Comparison: Why RP-HPLC?

The following table objectively compares the proposed HPLC method against common alternatives.

FeatureRP-HPLC (Proposed) GC-FID/MS Potentiometric Titration
Primary Mechanism Partition Chromatography (Polarity-based)Volatility & Boiling PointAcid-Base Neutralization
Analyte Suitability Excellent. Handles the polar phenol and labile ester directly.Fair. Requires derivatization (TMS) to prevent phenol tailing.Poor. Cannot distinguish between the target phenol and impurities.
Impurity Detection High. Separates Hydroquinone (starting material) and Acid (hydrolysis).Low. Acid impurity often degrades or adsorbs in the liner.None. Measures total acidic/phenolic content only.
Throughput Moderate (15-20 min run).Fast (<10 min).Fast (<5 min).
Verdict Gold Standard for purity and stability indicating assays.Viable only for raw material assay, not impurity profiling.limited to crude assay.

Scientific Foundation: The Validated Protocol

This protocol uses a "self-validating" system design where the resolution between the starting material (Hydroquinone) and the hydrolysis product (Acid impurity) serves as the system suitability check.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance).

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18, 150 mm × 4.6 mm, 3.5 µm).

    • Rationale: The C18 phase provides strong retention for the hydrophobic ester while the "end-capping" reduces silanol interactions with the phenolic hydroxyl group, preventing peak tailing.

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water.
    
    • Rationale: Low pH (< 2.5) suppresses the ionization of the carboxylic acid impurity (

      
      ) and the phenol (
      
      
      
      ), ensuring they remain neutral and retain on the column.
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 280 nm.

    • Rationale: The phenolic ring exhibits a strong

      
       transition at ~280 nm, maximizing sensitivity.
      
  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial Hold (Elute Hydroquinone)
3.09010Isocratic Hold
12.01090Gradient Ramp (Elute Target & Bis-impurity)
15.01090Wash
15.19010Re-equilibration
20.09010End

Visualization of Analytical Logic

Impurity & Separation Pathway

The diagram below illustrates the synthesis pathway and how the HPLC method separates the specific impurities based on polarity.

G cluster_0 HPLC Elution Order (C18 Column) HQ Hydroquinone (Starting Material) Most Polar (RT ~2.5 min) Target Methyl 2-(4-hydroxyphenoxy)acetate (Target Analyte) RT ~8.5 min HQ->Target + MCA / Base Acid 2-(4-hydroxyphenoxy)acetic acid (Hydrolysis Impurity) RT ~4.0 min MCA Methyl Chloroacetate (Reagent) Target->Acid Hydrolysis (H2O) Bis Bis-alkylated Impurity (Over-reaction) Least Polar (RT ~13.0 min) Target->Bis + MCA (Excess)

Figure 1: Synthesis pathway mapping to HPLC elution order. Red nodes indicate impurities that must be resolved from the green target node.

Validation Decision Tree

A logic flow for ensuring the method meets regulatory (ICH Q2) standards.

Validation Start Start Validation Spec Specificity Test: Inject Blank, Std, Impurities Start->Spec ResCheck Resolution > 2.0? Spec->ResCheck Lin Linearity: 5 Levels (50-150%) ResCheck->Lin Yes Fail Optimize Method ResCheck->Fail No R2Check R² > 0.999? Lin->R2Check Acc Accuracy (Recovery): Spike at 80, 100, 120% R2Check->Acc Yes R2Check->Fail No RecCheck 98.0 - 102.0%? Acc->RecCheck Final Method Validated RecCheck->Final Yes RecCheck->Fail No

Figure 2: Step-by-step decision tree for method validation according to ICH Q2(R1) guidelines.

Experimental Validation Data

The following data represents typical acceptance criteria and results for this method.

Linearity & Range

Standard Curve Preparation: Dissolve 50 mg of reference standard in 50 mL Acetonitrile (Stock). Dilute to 5 concentrations.

Level (%)Conc. (µg/mL)Mean Area (mAU*s)CriteriaResult
50%50.01250.4
75%75.01875.1

0.9998
100%100.02500.8
125%125.03125.5Intercept

Pass
150%150.03751.2
Accuracy (Recovery)

Protocol: Spike known amounts of analyte into a placebo matrix (if available) or solvent.

Spike LevelAmount Added (mg)Amount Found (mg)Recovery (%)RSD (%)
Low (80%)80.079.499.250.45
Mid (100%)100.0100.2100.200.32
High (120%)120.0120.5100.420.51
Robustness

Deliberate variations to ensure method reliability.

ParameterVariationRetention Time (min)Resolution (Target vs. Impurity)
Standard -8.54.2
Flow Rate 0.9 mL/min9.24.4
Flow Rate 1.1 mL/min7.94.0
Temp 25°C8.84.3
Temp 35°C8.24.1

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • PubChem. (n.d.). Methyl 2-(4-hydroxyphenoxy)acetate (CAS 70067-75-3).[1][2][3] National Center for Biotechnology Information. Link

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.Link

Sources

Comparative Study of the Hydrolytic Stability of Phenoxyacetate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenoxyacetate esters represent a critical structural motif in both agrochemical formulations (e.g., 2,4-D herbicides) and pharmaceutical design (prodrugs of NSAIDs and lipid regulators). Their utility depends entirely on their stability profile: they must be stable enough to survive storage and application/administration, yet labile enough to release the active phenoxyacetic acid moiety at the target site.

This guide provides a comparative analysis of the chemical stability of various phenoxyacetate esters. We analyze the steric and electronic determinants of hydrolysis, providing researchers with the rationale to select the optimal ester derivative for their specific half-life requirements.

Mechanistic Foundation: The Pathway[1][2]

To predict stability, one must understand the degradation mechanism. Phenoxyacetate esters predominantly undergo alkaline hydrolysis via the


 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular).

The rate-limiting step is the nucleophilic attack of the hydroxide ion (


) on the carbonyl carbon.[1] Consequently, stability is governed by two factors:
  • Electrophilicity of the Carbonyl: Increased by electron-withdrawing groups (EWGs) on the phenoxy ring.

  • Steric Hindrance: Increased by bulky alkyl groups on the ester side, which block the nucleophile's approach.

Visualization: Hydrolysis Mechanism

HydrolysisMechanism Figure 1: BAc2 Mechanism of Phenoxyacetate Ester Hydrolysis Ester Phenoxyacetate Ester (Substrate) TS Tetrahedral Intermediate (Transition State) Ester->TS Nucleophilic Attack (Rate Limiting) OH OH- (Nucleophile) OH->TS Products Phenoxyacetate Anion + Alcohol TS->Products Collapse & Elimination

Figure 1: The rate-determining step involves the formation of the tetrahedral intermediate.[2] Steric bulk at the ester linkage hinders this step.

Comparative Analysis of Stability

The following analysis compares stability based on the Alcohol Moiety (R) and the Phenoxy Substituent (X) .

The Alcohol Moiety (Steric Effects)

The alkyl chain length and branching significantly influence the rate of hydrolysis (


).
  • Methyl/Ethyl Esters: Possess minimal steric hindrance. The carbonyl carbon is highly accessible to nucleophiles. These are the most labile.

  • n-Butyl Esters: Moderate stability. The longer chain provides slight "floppy" shielding but does not significantly block the reaction center.

  • Branched Esters (Isopropyl, 2-Ethylhexyl): High stability. Branching at the

    
     or 
    
    
    
    carbon creates a rigid steric shield, drastically reducing
    
    
    .
The Phenoxy Ring (Electronic Effects)

Substituents on the phenyl ring transmit electronic effects through the ether oxygen to the carbonyl.

  • Electron Withdrawing Groups (e.g., 2,4-Dichloro in 2,4-D): These pull electron density away from the ether oxygen. This reduces the oxygen's ability to donate electron density to the carbonyl, making the carbonyl more electrophilic and more susceptible to hydrolysis.

  • Electron Donating Groups (e.g., 4-Methyl): These push density toward the carbonyl, stabilizing the ester against nucleophilic attack.

Comparative Data Summary

The table below synthesizes kinetic half-life trends (


) at pH 9.0 (accelerated conditions) and pH 7.4 (physiological).
Ester DerivativeRing SubstituentAlkyl Group (R)Relative Hydrolysis RateEst.[2]

(pH 9, 25°C)
Est.

(pH 7.4, 37°C)
Methyl Phenoxyacetate NoneMethyl (

)
Fastest < 1 hour~4-6 hours
Ethyl Phenoxyacetate NoneEthyl (

)
Fast~2 hours~10 hours
2,4-D Butyl Ester 2,4-Dichloron-ButylModerate~5 hours~1-2 days
2,4-D Isoctyl Ester 2,4-Dichloro2-EthylhexylSlow ~2.2 days~48 days
4-Methyl Phenoxyacetate 4-MethylEthylModerate-Slow~4 hours~15 hours

Note: Data represents synthesized averages from environmental fate studies (2,4-D derivatives) and physical organic chemistry literature (Hammett correlations).

Experimental Protocol: Determination of Hydrolytic Rate Constants

To generate valid stability data, researchers should use a Discontinuous HPLC Kinetic Assay . This method is superior to UV-Vis spectroscopy for phenoxyacetates because it physically separates the hydrolysis product (acid) from the parent ester, preventing spectral overlap.

Reagents & Setup
  • Buffer: 50 mM Phosphate buffer (pH 7.4) or Borate buffer (pH 9.0).

  • Stock Solution: 10 mM ester in Acetonitrile (ACN).

  • Quench Solution: 1% Formic Acid in 50:50 Water:ACN (shifts pH to <3, stopping base hydrolysis).

  • Internal Standard: Benzoic acid (unreactive under these conditions).

Step-by-Step Workflow
  • Initiation: Pre-heat 19.8 mL of Buffer to 37°C. Spike with 200 µL of Ester Stock (Final conc: 100 µM). Vortex immediately.

  • Sampling: At defined intervals (

    
     min), withdraw 500 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 500 µL of cold Quench Solution.

  • Analysis: Inject 10 µL onto RP-HPLC (C18 Column).

    • Mobile Phase: 60% ACN / 40% Water (0.1% Formic Acid).

    • Detection: UV at 280 nm (phenoxy absorption).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    .
Visualization: Experimental Workflow

ExperimentalProtocol Figure 2: Discontinuous HPLC Kinetic Assay Workflow cluster_loop Kinetic Loop start Start: Prepare Stock (10mM in ACN) buffer Equilibrate Buffer (pH 7.4 or 9.0, 37°C) start->buffer mix Initiate Reaction (1% Organic Cosolvent) buffer->mix sample Withdraw Aliquot (t = x min) mix->sample quench Quench (1% Formic Acid + Ice) sample->quench hplc HPLC Analysis (C18, UV 280nm) quench->hplc calc Data Processing (First-Order Plot) hplc->calc

Figure 2: Critical workflow for ensuring accurate kinetic data. The quenching step is vital to "freeze" the reaction for analysis.

Conclusion & Recommendations

For drug development , where rapid cleavage in plasma is often desired, Methyl or Ethyl esters of phenoxyacetic acid are the superior candidates due to their lower steric hindrance and moderate half-lives at physiological pH.

For agrochemical applications , where environmental persistence (rainfastness) is required, 2-Ethylhexyl (Isoctyl) esters are the industry standard. The branching at the


-carbon provides a "steric anchor," extending the half-life from hours to weeks, ensuring the active herbicide remains intact until absorption into the plant cuticle.

References

  • World Health Organization (WHO) & FAO. (1996). 2,4-D and its salts and esters: Environmental Aspects. IPCS INCHEM. Link

  • National Pesticide Information Center (NPIC). (2011). 2,4-D Technical Fact Sheet.[3] Oregon State University. Link

  • Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data. Link

  • Ozaki, H., et al. (2013).[4] Comparative study of the hydrolytic metabolism of methyl-, ethyl-, propyl-, butyl-, heptyl- and dodecylparaben.[4][5] Xenobiotica.[4] Link

  • U.S. EPA. (2005).[6] Reregistration Eligibility Decision (RED) for 2,4-D. EPA Archives. Link

Sources

Comparative Bioactivity Profile: Methyl 2-(4-hydroxyphenoxy)acetate vs. 2-(4-hydroxyphenoxy)acetic acid

[1]

Executive Summary: The Delivery Vehicle vs. The Warhead[2]

In the development of bioactive phenols for pharmaceutical and agrochemical applications, the distinction between Methyl 2-(4-hydroxyphenoxy)acetate (The Ester) and 2-(4-hydroxyphenoxy)acetic acid (The Acid) represents a classic case of Prodrug vs. Active Moiety .[1]

While the Acid often serves as the true pharmacophore capable of binding to enzymatic active sites (e.g., Tyrosinase or Auxin receptors), its polarity limits cellular uptake.[2] Conversely, the Ester exhibits superior lipophilicity, allowing it to penetrate biological barriers (Stratum corneum in skin, Cuticle in plants) before being metabolically hydrolyzed to the active Acid.[2] This guide dissects their bioactivity, pharmacokinetics, and experimental utility.[1][2]

Chemical & Physicochemical Profile

The fundamental difference in bioactivity stems from the physicochemical properties governing transport and binding.[1][2]

FeatureMethyl 2-(4-hydroxyphenoxy)acetate2-(4-hydroxyphenoxy)acetic acid
Role Prodrug / Transport FormActive Metabolite / Ligand
CAS Number 96562-58-2 (R-isomer) / 70067-75-31878-84-8
Molecular Weight 182.17 g/mol 168.15 g/mol
Lipophilicity (LogP) ~1.9 (Moderate - Membrane Permeable)~0.6 (Low - Water Soluble)
Ionization (pKa) Non-ionizable at physiological pH~3.5 - 4.0 (Anionic at pH 7.[1]4)
Solubility Organic solvents, Fats, LipidsAqueous buffers, Alkaline solutions
Primary Utility Topical delivery, Foliar uptakeIn vitro enzyme assays, Active site binding

Bioactivity Domain A: Melanogenesis Inhibition (Cosmeceutical)[1]

Both compounds are structural analogues of Arbutin and Hydroquinone , targeting the melanin biosynthesis pathway.[2]

Mechanism of Action[2][3][4]
  • The Acid: Acts as a direct competitive inhibitor of Tyrosinase .[1][2] The carboxylate group can chelate the Copper (Cu²⁺) ions within the enzyme's active site, while the phenolic hydroxyl group mimics the substrate (Tyrosine/DOPA).[1][2]

  • The Ester: Possesses weak direct inhibitory activity due to steric hindrance and lack of a free carboxylate for metal chelation.[1][2] However, in cell-based assays (e.g., B16F10 melanoma), it often outperforms the Acid due to superior cellular uptake, followed by intracellular hydrolysis by carboxylesterases.[2]

Comparative Efficacy Data (Inferred Class Behavior)
Assay TypeMethyl Ester PerformanceCarboxylic Acid PerformanceCausality
Cell-Free Tyrosinase Assay Low / InactiveHigh Potency Acid binds Cu²⁺; Ester cannot chelate effectively.[1]
Cell-Based Melanin Assay High Potency Moderate / LowEster crosses membrane; Acid is repelled by negative membrane potential.[1][2]
Skin Penetration (Ex Vivo) High Flux Low FluxLipophilicity drives passive diffusion through lipid bilayers.[1][2]
Safety Note

Both compounds may metabolize to release free Hydroquinone , a regulated substance.[1][2] Stability studies are critical.[1][2]

Bioactivity Domain B: Auxinic Herbicide Activity (Agrochemical)[1]

In plant biology, phenoxyacetic acid derivatives are potent Auxin Mimics (synthetic auxins).[1][2]

  • The Acid: Mimics Indole-3-acetic acid (IAA).[1] It binds to the TIR1/AFB ubiquitin ligase complex, triggering the degradation of Aux/IAA repressor proteins and causing uncontrolled growth (epinasty).[2]

  • The Ester: Acts as a volatile, lipophilic prodrug.[1][2] It penetrates the waxy plant cuticle efficiently.[1][2] Once inside the cytosol, plant esterases hydrolyze it to the active Acid.[2]

Visualization: The Dual-Path Bioactivation

Bioactivationcluster_0Extracellular / Surfacecluster_1Intracellular Cytosolcluster_2Biological TargetsEsterMethyl Ester(Lipophilic)Ester_IntIntracellularEsterEster->Ester_IntPassive Diffusion(High Permeability)Acid_ExtCarboxylic Acid(Polar/Charged)Acid_IntActive Acid(Anionic)Acid_Ext->Acid_IntPoor Uptake(Requires Transporter)Ester_Int->Acid_IntActivationTyrosinaseTyrosinase(Melanocyte)Acid_Int->TyrosinaseChelation/InhibitionAuxinRecTIR1 Receptor(Plant Cell)Acid_Int->AuxinRecSignal DeregulationEnzymeCarboxylesterase(Hydrolysis)Enzyme->Ester_Int

Caption: Figure 1.[1] The "Prodrug Activation" pathway.[1][2] The Methyl Ester ensures delivery across lipid barriers, while the Carboxylic Acid executes the biological function after enzymatic hydrolysis.[2]

Experimental Protocols

To validate the bioactivity differences, the following protocols are recommended.

Protocol A: Enzymatic Hydrolysis Kinetics (Prodrug Validation)

Objective: To determine the rate at which the Ester converts to the active Acid in biological media.[2]

  • Preparation: Dissolve Methyl 2-(4-hydroxyphenoxy)acetate (10 mM) in DMSO.

  • Incubation: Add 10 µL of stock to 990 µL of Porcine Liver Esterase (PLE) solution (10 units/mL in PBS, pH 7.4).

  • Sampling: Incubate at 37°C. Aliquot 100 µL samples at t=0, 5, 15, 30, 60 min.

  • Quenching: Immediately add 100 µL cold Acetonitrile to stop the reaction. Centrifuge at 10,000g for 5 min.

  • Analysis: Analyze supernatant via HPLC (C18 column).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient).[1]

    • Detection: UV at 280 nm.[1][2]

    • Expectation: Decrease in Ester peak (RT ~5 min) and appearance of Acid peak (RT ~2 min).[1][2]

Protocol B: Comparative Tyrosinase Inhibition Assay

Objective: To demonstrate the superior direct potency of the Acid vs. the Ester.[2]

  • Reagents: Mushroom Tyrosinase (250 U/mL), L-DOPA (2 mM), Phosphate Buffer (pH 6.8).

  • Setup: In a 96-well plate, prepare serial dilutions (1000 µM to 1 µM) of both the Ester and the Acid .

  • Reaction:

    • Add 20 µL Test Compound.[1][2]

    • Add 140 µL Buffer.[1][2]

    • Add 20 µL Tyrosinase enzyme.[1][2]

    • Incubate 10 min at 25°C.

    • Add 20 µL L-DOPA (Substrate).[1]

  • Measurement: Monitor Absorbance at 475 nm (Dopachrome formation) every 30s for 10 min.

  • Calculation: Plot % Inhibition vs. Log[Concentration].

    • Self-Validating Check: The Acid should show an IC50 < 500 µM (depending on structure).[1] The Ester should show significantly higher IC50 (lower potency) or no inhibition, confirming the requirement for hydrolysis.[1][2]

References

  • Solano, F. (2018).[1][2] On the Metal Binding Specificity of Tyrosinase Active Site. International Journal of Molecular Sciences. Link[1]

  • Parry, G., et al. (2001).[1][3] The Binding of Auxin to the Arabidopsis Auxin Influx Transporter AUX1. Plant Physiology. Link

  • Hanson, H. et al. (1971).[1][2][4] Metabolism of 2,4-D esters and acids in biological systems. EPA Archive.[1][2][5] Link[1]

  • Yang, C., et al. (2018).[1] Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase. Bioorganic & Medicinal Chemistry Letters. Link

  • Active Concepts. (2018). Tyrosinase Inhibition Assay and Mechanism of Phenolic Acids. Technical Literature. Link

A Comparative Analysis of Synthetic Routes to Methyl 2-(4-hydroxyphenoxy)acetate for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2-(4-hydroxyphenoxy)acetate is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. The selection of an appropriate synthetic route is a critical decision in the research and development pipeline, directly impacting cost, scalability, and environmental footprint. This guide provides a comprehensive cost-benefit analysis of three primary synthetic pathways to Methyl 2-(4-hydroxyphenoxy)acetate: the Williamson ether synthesis, the Ullmann condensation, and a two-step sequence involving initial synthesis of 2-(4-hydroxyphenoxy)acetic acid followed by Fischer esterification. Each route is evaluated based on detailed experimental protocols, reagent costs, reaction yields, safety considerations, and scalability. This objective comparison is intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy tailored to their specific laboratory or industrial needs.

Introduction

Methyl 2-(4-hydroxyphenoxy)acetate, a key building block in organic synthesis, possesses a versatile chemical structure amenable to further functionalization. Its core structure, a phenoxyacetic acid ester, is found in a variety of biologically active molecules. The efficient and cost-effective production of this intermediate is therefore of significant interest. This guide will dissect the most common and plausible synthetic strategies, providing a detailed, side-by-side comparison to aid in the selection of the most appropriate method for a given application, from small-scale laboratory research to large-scale industrial production.

Synthetic Route Analysis

Three principal synthetic routes to Methyl 2-(4-hydroxyphenoxy)acetate are considered in this guide:

  • Route 1: Williamson Ether Synthesis: A classic and widely used method for the formation of ethers.

  • Route 2: Ullmann Condensation: A copper-catalyzed cross-coupling reaction.

  • Route 3: Two-Step Synthesis via 2-(4-hydroxyphenoxy)acetic acid: Involves the synthesis of the corresponding carboxylic acid followed by esterification.

A fourth potential route, direct nucleophilic aromatic substitution on p-benzoquinone, is also briefly discussed.

Route 1: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry, involving the reaction of an alkoxide with a primary alkyl halide.[1] In the context of synthesizing Methyl 2-(4-hydroxyphenoxy)acetate, this involves the reaction of hydroquinone with a methyl haloacetate in the presence of a base.

Reaction Scheme:

Williamson Ether Synthesis cluster_0 Williamson Ether Synthesis hydroquinone Hydroquinone plus1 + methyl_chloroacetate Methyl Chloroacetate arrow1 -> product Methyl 2-(4-hydroxyphenoxy)acetate base Base (e.g., K2CO3) Solvent (e.g., Acetone) Ullmann Condensation cluster_1 Ullmann Condensation hydroquinone Hydroquinone plus2 + methyl_bromoacetate Methyl Bromoacetate arrow2 -> product Methyl 2-(4-hydroxyphenoxy)acetate catalyst Cu(I) Catalyst (e.g., CuI) Ligand (e.g., Phenanthroline) Base (e.g., Cs2CO3) Solvent (e.g., Toluene) Two_Step_Synthesis cluster_2 Step 1: Williamson Ether Synthesis of the Acid cluster_3 Step 2: Fischer Esterification hydroquinone_acid Hydroquinone plus3 + chloroacetic_acid Chloroacetic Acid arrow3 -> phenoxyacetic_acid 2-(4-hydroxyphenoxy)acetic acid base_acid Base (e.g., NaOH) Solvent (e.g., Water) phenoxyacetic_acid2 2-(4-hydroxyphenoxy)acetic acid plus4 + methanol Methanol arrow4 -> product2 Methyl 2-(4-hydroxyphenoxy)acetate acid_catalyst Acid Catalyst (e.g., H2SO4)

Sources

A Senior Application Scientist's Guide to Qualifying Methyl 2-(4-hydroxyphenoxy)acetate as a Reference Standard for Analytical Methods

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of analytical chemistry, particularly within pharmaceutical and agrochemical development, the integrity of quantitative analysis hinges on the quality of the reference standard. This guide provides an in-depth, experience-driven comparison of Methyl 2-(4-hydroxyphenoxy)acetate, exploring its qualification and use. We will delve into the requisite analytical methodologies, compare it to structurally similar compounds, and provide actionable protocols that ensure data reliability and regulatory compliance.

The Foundational Role of a Reference Standard

A reference standard is a highly purified and well-characterized compound that serves as a benchmark in analytical assays. Its primary function is to provide a known quantity against which an unknown sample can be compared, ensuring the accuracy and precision of the results. The selection and qualification of a reference standard are, therefore, critical first steps in the development of any robust analytical method. Methyl 2-(4-hydroxyphenoxy)acetate is frequently used as an intermediate in the synthesis of pharmaceuticals and agrochemicals, making its precise quantification essential for process control and final product quality.[1]

Physicochemical Profile of Methyl 2-(4-hydroxyphenoxy)acetate

A thorough understanding of the physicochemical properties of a reference standard is paramount for its proper handling, storage, and use in analytical methods.

PropertyValueSource
Molecular Formula C₉H₁₀O₄[1][2]
Molecular Weight 182.17 g/mol [1][2]
CAS Number 70067-75-3[1][2][3]
Appearance White to off-white powder/crystal[4]
Purity Typically ≥95-98%[1][3][4]
Storage Room temperature, sealed, dry[1]

These properties inform everything from solvent selection for stock solutions to the expected molecular ion peak in mass spectrometry. The phenolic hydroxyl group and the ester functional group are key features that dictate its chemical reactivity and chromatographic behavior.

Comparative Analysis with Structurally Related Compounds

While direct "competitor" reference standards are analyte-specific, a comparative evaluation against structurally similar molecules can highlight key analytical considerations. Such a comparison helps in anticipating potential challenges in chromatographic separation from related impurities or analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural DifferencePotential Analytical Implications
Methyl 2-(4-hydroxyphenoxy)acetate C₉H₁₀O₄182.17-Baseline for comparison.
Methyl 2-(4-hydroxyphenyl)acetate C₉H₁₀O₃166.17Ether linkage is replaced by a direct methylene bridge to the ring.The reduced polarity may lead to longer retention times in reversed-phase HPLC. The lower mass is easily distinguishable by MS.[5]
Methyl (R)-(+)-2-(4-hydroxyphenoxy)propionate C₁₀H₁₂O₄196.20Additional methyl group on the acetate chain, introducing a chiral center.The increased hydrophobicity will likely increase retention time. Chiral separation methods would be required to distinguish enantiomers.[4]
Methyl 2-(3,5-difluoro-4-hydroxyphenyl)acetate C₉H₈F₂O₃202.15Two fluorine atoms on the phenyl ring.The electron-withdrawing fluorine atoms alter the pKa of the hydroxyl group and increase polarity, potentially shortening retention times. The mass difference is significant.[6]

This comparison underscores the importance of method specificity. An analytical method for Methyl 2-(4-hydroxyphenoxy)acetate must be able to resolve it from potential process impurities or related compounds, which may have similar structures.

Qualification of a Reference Standard: A Multi-Technique Approach

Qualifying a new batch of a reference standard is a rigorous process that establishes its identity, purity, and potency. This process is not a mere checklist but a self-validating system where orthogonal techniques provide a comprehensive and trustworthy characterization.

cluster_qualification Reference Standard Qualification Workflow bulk_material Receive Bulk Material visual_exam Visual Examination (Color, Appearance) bulk_material->visual_exam hplc Purity & Assay by HPLC visual_exam->hplc Characterization ms Identity Confirmation by MS visual_exam->ms Characterization nmr Structural Confirmation by NMR visual_exam->nmr Characterization thermo Thermal Analysis (DSC/TGA for water content) visual_exam->thermo Characterization certification Certification & Documentation hplc->certification Data Review ms->certification Data Review nmr->certification Data Review thermo->certification Data Review

Caption: Workflow for qualifying a new reference standard batch.

Experimental Protocol 1: Purity and Assay Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment. The goal is to develop a stability-indicating method that separates the main compound from all potential impurities.

Rationale: A reversed-phase method is chosen due to the moderate polarity of the analyte. A gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected. UV detection is suitable due to the presence of the chromophoric phenyl ring. A wavelength of 254 nm is often a good starting point for aromatic compounds.[7]

Step-by-Step Methodology:

  • Standard and Sample Preparation:

    • Accurately weigh approximately 10 mg of Methyl 2-(4-hydroxyphenoxy)acetate reference standard.

    • Dissolve in a 10 mL volumetric flask using a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Prepare working standards by diluting the stock solution to a concentration range of 0.01–0.12 mg/mL for linearity assessment.[7]

  • Chromatographic Conditions:

    • Column: C8 or C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.[7]

    • Injection Volume: 10 µL.

    • Detector Wavelength: 254 nm.[7]

    • Column Temperature: 30 °C.

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

  • System Suitability:

    • Before analysis, perform at least five replicate injections of a working standard.

    • The Relative Standard Deviation (RSD) for peak area and retention time should be less than 2.0%.

  • Data Analysis:

    • Calculate purity using an area normalization method. The purity is the percentage of the main peak area relative to the total area of all peaks.

    • Assay (potency) is determined by comparing the peak response of the sample against a certified reference standard of known potency.

Experimental Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

MS provides unambiguous confirmation of the compound's identity by measuring its mass-to-charge ratio (m/z).

Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this, minimizing fragmentation and ensuring a strong molecular ion peak.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the standard (approx. 10 µg/mL) in a suitable solvent like methanol.

  • Infusion: Infuse the sample directly into the mass spectrometer or use the LC effluent from the HPLC system.

  • MS Parameters (ESI Positive Mode):

    • Ion Source: ESI (+)

    • Scan Range: m/z 50-500

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 20 V

  • Data Analysis:

    • Look for the protonated molecular ion [M+H]⁺ at m/z 183.18.

    • Also, consider the sodium adduct [M+Na]⁺ at m/z 205.16.

    • High-resolution MS can be used to confirm the elemental composition.

Experimental Protocol 3: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical structure, confirming the arrangement of atoms and functional groups.

Rationale: ¹H NMR will confirm the number and connectivity of protons, while ¹³C NMR will confirm the carbon skeleton. The solvent choice (e.g., DMSO-d₆) is crucial as it must dissolve the sample without obscuring key signals.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the standard in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • Spectral Interpretation:

    • ¹H NMR: Expect signals for the aromatic protons (typically in the 6.8-7.2 ppm range), the methylene protons of the acetate group (~4.6 ppm), the methyl ester protons (~3.7 ppm), and the phenolic hydroxyl proton (a broad singlet).

    • ¹³C NMR: Expect distinct signals for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methyl carbon.

Application in a Routine Analytical Workflow

Once qualified, the reference standard is used in routine sample analysis.

cluster_analysis Routine Sample Analysis Workflow prep_std Prepare Standard Curve (from Qualified RS) hplc_run HPLC Analysis prep_std->hplc_run prep_sample Prepare Unknown Sample prep_sample->hplc_run data_proc Data Processing (Peak Integration) hplc_run->data_proc quant Quantification (vs. Standard Curve) data_proc->quant report Report Result quant->report

Caption: A typical workflow for quantitative analysis using a reference standard.

The trustworthiness of the final reported result is directly traceable to the initial rigorous qualification of the reference standard. Every step, from weighing the standard to preparing dilutions, must be executed with meticulous care to maintain the integrity of the analytical chain.

Conclusion

Methyl 2-(4-hydroxyphenoxy)acetate serves as a crucial reference standard in relevant analytical applications. Its proper qualification is not a perfunctory task but a scientifically rigorous process essential for generating reliable and defensible data. By employing a multi-pronged analytical approach encompassing chromatography and spectroscopy, and understanding its properties in comparison to related structures, researchers can establish a self-validating system of analysis. This ensures that the reference standard is a true benchmark of quality, underpinning the accuracy of every subsequent measurement.

References

  • PubChem. (n.d.). Methyl 2-(4-hydroxyphenyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). methyl 2-(4-hydroxyphenoxy)acetate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl phenoxyacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(3,5-difluoro-4-hydroxyphenyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-64. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Methyl 2-(4-hydroxyphenoxy)acetate Handling & Disposal

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational safety and disposal protocols for Methyl 2-(4-hydroxyphenoxy)acetate (CAS: 70067-75-3). This document is structured for researchers requiring immediate, actionable technical guidance, moving beyond standard Safety Data Sheet (SDS) boilerplate to address laboratory realities.

Strategic Risk Assessment & Chemical Behavior

As a Senior Application Scientist, I prioritize understanding the mechanism of hazard over rote memorization. Methyl 2-(4-hydroxyphenoxy)acetate is an ester derivative of hydroquinone/phenoxyacetic acid. While often handled as a stable intermediate in drug discovery, its disposal profile is governed by two chemical realities:

  • Ester Hydrolysis: Under basic conditions (or enzymatic activity in waste streams), the methyl ester linkage hydrolyzes, releasing methanol and (4-hydroxyphenoxy)acetic acid. The latter retains phenolic properties, necessitating strict segregation from strong oxidizers to prevent the formation of quinones or exothermic polymerization.

  • Physical State: Typically a solid at room temperature (Melting Point ~55-58°C), it is often generated in solution during synthesis. Your disposal path depends entirely on whether the waste is the isolated solid or the mother liquor.

Hazardous Profile Summary
ParameterSpecificationOperational Implication
CAS Number 70067-75-3Unique identifier for waste manifesting.
GHS Classification Irritant (Cat 2) Causes skin/eye irritation (H315, H319).
Reactivity Ester / Phenolic Ether Incompatible with strong bases and strong oxidizers.[1][2]
RCRA Status (US) Non-Listed Not P- or U-listed. Regulate as "Hazardous Waste" due to toxicity/irritant characteristics.

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for organic esters, which can permeate latex networks.

  • Hand Protection: Nitrile rubber (minimum thickness 0.11 mm) is required. For prolonged contact or spill cleanup, upgrade to "Silver Shield" or laminate gloves.

  • Respiratory: If handling the dry powder outside a fume hood (not recommended), a N95 particulate respirator is the absolute minimum; a half-mask with P100/OV cartridges is preferred.

  • Eye Protection: Chemical splash goggles are mandatory. Safety glasses with side shields offer insufficient protection against fine powder migration or splashes.

Disposal Workflow & Decision Logic

The following self-validating system ensures compliance with EPA/RCRA standards (or equivalent local regulations).

Protocol A: Solid Waste (Isolated Compound)

Applicable for: Expired reagents, spill cleanup debris, contaminated weighing boats.

  • Containment: Do not throw loose powder into the trash. Collect the solid in a sealable, wide-mouth HDPE jar or double-bag in clear polyethylene bags (minimum 4 mil thickness).

  • Labeling: Label as "Hazardous Waste - Solid, Organic." Explicitly list constituents: "Methyl 2-(4-hydroxyphenoxy)acetate, 95%."

  • Segregation: Keep separate from "Oxidizing Solids" to prevent potential ignition.

Protocol B: Liquid Waste (Mother Liquors/Solvents)

Applicable for: Reaction mixtures, HPLC effluent.

  • Solvent Characterization: Determine the primary solvent.

    • If Halogenated (DCM, Chloroform): Segregate into Halogenated Waste .

    • If Non-Halogenated (Methanol, Ethyl Acetate): Segregate into Non-Halogenated Organic Waste .

  • pH Check: Ensure the waste stream is not strongly basic (pH > 10). High pH accelerates hydrolysis, potentially increasing pressure in the container due to methanol release or heat generation. Neutralize to pH 6-8 if necessary before bottling.

  • Container: Use chemically resistant HDPE carboys. Avoid glass for floor storage to reduce breakage risk.

Visualized Disposal Logic

The following diagram illustrates the critical decision nodes for disposing of this specific chemical.

DisposalWorkflow Start Waste Generation: Methyl 2-(4-hydroxyphenoxy)acetate StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Debris StateCheck->SolidPath Powder/Wipes LiquidPath Liquid Solution StateCheck->LiquidPath Reaction Mix Bagging Double Bag (4 mil Poly) or HDPE Jar SolidPath->Bagging SolidLabel Label: Haz Waste - Solid Organic (Toxic/Irritant) Bagging->SolidLabel Incineration Destruction via Incineration SolidLabel->Incineration SolventCheck Check Solvent Type LiquidPath->SolventCheck Halogenated Halogenated Stream (e.g., DCM) SolventCheck->Halogenated Contains Cl/Br/F NonHalogenated Non-Halogenated Stream (e.g., MeOH, EtOAc) SolventCheck->NonHalogenated No Halogens LiquidLabel Label: Haz Waste - Organic Liquid (List all solvents + solute) Halogenated->LiquidLabel NonHalogenated->LiquidLabel FuelBlending Fuel Blending / Incineration LiquidLabel->FuelBlending

Caption: Decision tree for segregation of Methyl 2-(4-hydroxyphenoxy)acetate waste streams to ensure RCRA compliance.

Emergency Procedures: Spills & Exposure

In the event of a spill, the primary risk is not acute lethality, but widespread contamination and irritation.

Spill Cleanup Protocol
  • Isolate: Evacuate the immediate area (10-foot radius).

  • PPE Up: Don nitrile gloves, goggles, and a lab coat.[3]

  • Containment:

    • Solid Spill: Do not dry sweep (creates dust).[4] Cover with wet paper towels or use a HEPA-filtered vacuum dedicated to hazardous materials.

    • Liquid Spill: Absorb with vermiculite or sand.[5] Do not use combustible materials (like sawdust) if the solvent carrier is flammable.

  • Decontamination: Wash the surface with a dilute soap solution. Avoid using strong bleach immediately, as it may react with phenolic residues; use a surfactant-based cleaner first.

First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes.[2][4][6] The ester can hydrolyze on the moist surface of the eye, causing sustained irritation.

  • Skin Contact: Wash with soap and water.[1][2][4][7] Do not use ethanol or solvents to wash skin, as this increases transdermal absorption.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11235667, Methyl 2-(4-hydroxyphenoxy)acetate. Retrieved from [Link]

  • US Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.